A Comprehensive Technical Guide to the Synthesis of 2-Methyl-2H-indazole-3-carboximidamide and its Precursors
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthetic pathways leading to 2-Methyl-2H-indazole-3-carboximidamide, a molecule of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathways leading to 2-Methyl-2H-indazole-3-carboximidamide, a molecule of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying chemical logic, ensuring that researchers can adapt and troubleshoot these methodologies effectively. We will delve into the synthesis of the pivotal intermediate, 2-Methyl-2H-indazole-3-carbonitrile, and its subsequent conversion to the target carboximidamide.
Part 1: Strategic Approach to the 2-Methyl-2H-indazole Core
The synthesis of the 2-Methyl-2H-indazole scaffold is a critical first phase. The regioselective installation of the methyl group at the N2 position is a key challenge that dictates the choice of the synthetic route. Among the various reported methods, a robust and versatile strategy involves the construction of the indazole ring from appropriately substituted benzene derivatives, which allows for the pre-installation of a functional group at the C3 position.
A highly effective method for the regioselective synthesis of 2-substituted-2H-indazoles is the reductive cyclization of o-nitrobenzaldehydes in the presence of a primary amine. This approach offers excellent control over the N2-alkylation.
Synthesis of the Key Intermediate: 2-Methyl-2H-indazole-3-carbonitrile
The introduction of a cyano group at the C3 position is paramount for the subsequent formation of the carboximidamide. A logical and efficient route to 2-Methyl-2H-indazole-3-carbonitrile involves a multi-step sequence starting from a readily available substituted o-toluidine derivative. An alternative, and often more direct route, is the Sandmeyer reaction starting from a 3-amino-2-methyl-2H-indazole.
Method 1: Synthesis via Sandmeyer Reaction
This classic transformation of an amino group into a cyano group via a diazonium salt is a reliable method for introducing the nitrile functionality onto the indazole core.[1][2][3][4]
Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile via Sandmeyer Reaction
Step 1: Synthesis of 3-Amino-2-methyl-2H-indazole
Starting Material: 2-Methyl-2H-indazol-3-yl)amine. (This precursor can be synthesized through various literature methods, often involving the reduction of a corresponding nitroindazole).
Diazotization:
Dissolve 3-amino-2-methyl-2H-indazole in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide in water. This forms the active cyanocuprate(I) complex.
Reaction: Slowly add the cold diazonium salt solution to the prepared cyanide solution. Vigorous nitrogen evolution will be observed.
Work-up:
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 2-Methyl-2H-indazole-3-carbonitrile.
Part 2: Formation of the 2-Methyl-2H-indazole-3-carboximidamide
With the key nitrile intermediate in hand, the final step is the addition of ammonia to the cyano group to form the desired carboximidamide (amidine). The Pinner reaction is a well-established and reliable method for this transformation.[5][6][7][8][9]
The Pinner Reaction: A Two-Stage Process
The Pinner reaction proceeds in two distinct stages:
Formation of the Pinner Salt (Imino Ester Hydrochloride): The nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride to form a stable imino ester hydrochloride salt.
Ammonolysis of the Pinner Salt: The isolated Pinner salt is then treated with ammonia to yield the final carboximidamide.
Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-3-carboximidamide via the Pinner Reaction
Step 1: Formation of the Pinner Salt (Ethyl 2-methyl-2H-indazole-3-carboximidate hydrochloride)
Anhydrous Conditions: It is crucial to perform this step under strictly anhydrous conditions to prevent hydrolysis of the intermediate. All glassware should be oven-dried, and anhydrous solvents must be used.
Reaction Setup:
Dissolve 2-Methyl-2H-indazole-3-carbonitrile in a mixture of anhydrous ethanol and a non-polar solvent like diethyl ether or dichloromethane in a flask equipped with a drying tube.
Cool the solution to 0 °C in an ice bath.
Bubble dry hydrogen chloride gas through the solution for several hours, or until the reaction is complete (monitored by TLC). Alternatively, a saturated solution of HCl in the alcohol can be used.
Isolation of the Pinner Salt:
The Pinner salt will often precipitate from the reaction mixture.
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-methyl-2H-indazole-3-carboximidate hydrochloride.
Step 2: Ammonolysis to 2-Methyl-2H-indazole-3-carboximidamide
Reaction:
Suspend the isolated Pinner salt in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or in liquid ammonia.
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
Work-up and Purification:
Remove the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to give 2-Methyl-2H-indazole-3-carboximidamide.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for 2-Methyl-2H-indazole-3-carboximidamide.
Data Summary
Compound
Starting Material(s)
Key Reagents
2-Methyl-2H-indazole-3-carbonitrile
3-Amino-2-methyl-2H-indazole
NaNO₂, HCl, CuCN, KCN
2-Methyl-2H-indazole-3-carboximidamide
2-Methyl-2H-indazole-3-carbonitrile
Anhydrous EtOH, HCl(g), NH₃
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited chemical transformations. The Sandmeyer and Pinner reactions are cornerstone methodologies in organic synthesis with a high degree of reliability and predictability. For self-validation, researchers should employ standard analytical techniques at each stage:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (-C≡N) and amidine (-C(=NH)NH₂) moieties.
By rigorously applying these analytical methods, the identity and purity of the synthesized 2-Methyl-2H-indazole-3-carboximidamide can be unequivocally confirmed.
References
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889–1897. [Link]
Gautier, J. A.; Miocque, M.; Farnoux, C. C. The Chemistry of Amidines and Imidates. In The Chemistry of Functional Groups; Patai, S., Ed.; John Wiley & Sons, Ltd., 1975; pp 283–348. [Link]
Kumar, M. R.; Park, A.; Park, N.; Lee, S. Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles. Org. Lett.2011 , 13, 3542–3545. [Link]
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chem. Rev.1961 , 61, 179–211. [Link]
Fuks, R.; Viehe, H. G. The Chemistry of Amidines. In The Chemistry of Functional Groups; Patai, S., Ed.; John Wiley & Sons, Ltd., 1970; pp 427–489. [Link]
Cadogan, J. I. G.; Searle, R. J. G.; Smith, D. M. The Synthesis of Indazoles by Reductive Cyclisation of o-Nitro-imines. J. Chem. Soc., Perkin Trans. 11979 , 1894–1898. [Link]
An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2H-indazole-3-carboximidamide and its Analogs as G2/M Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. Within this class, 2-Methyl-2H-indazole-3-carboximidamide represents a compound of significant interest due to its structural similarity to known inhibitors of the G2/M cell cycle checkpoint, a critical regulator of cell division and a promising target in oncology. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 2-Methyl-2H-indazole-3-carboximidamide, drawing parallels with the well-characterized marine alkaloids, granulatimide and isogranulatimide. We will delve into the molecular intricacies of G2/M checkpoint abrogation, the central role of Checkpoint Kinase 1 (Chk1), and provide detailed experimental protocols for the characterization of such inhibitors.
Introduction: The G2/M Checkpoint as a Therapeutic Target
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints are critical surveillance mechanisms that arrest the cell cycle in response to DNA damage, allowing time for repair before proceeding to the next phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is dysfunctional due to mutations in genes such as TP53. Consequently, these cells become heavily reliant on the G2/M checkpoint for survival, especially when challenged with DNA-damaging agents used in chemotherapy and radiation. This dependency presents a therapeutic window: inhibiting the G2/M checkpoint can selectively sensitize cancer cells to genotoxic treatments, leading to mitotic catastrophe and cell death, while sparing normal cells with a functional G1 checkpoint.
The Indazole Scaffold: A Foundation for G2/M Checkpoint Inhibitors
The indazole core is a versatile heterocyclic motif found in numerous pharmacologically active compounds.[1] Natural products such as granulatimide and isogranulatimide, isolated from the ascidian Didemnum granulatum, were among the first identified potent G2 checkpoint inhibitors.[2][3] These molecules feature a complex polycyclic system with an indazole-like core. Subsequent research has focused on synthesizing and evaluating a wide array of simpler indazole derivatives to understand their structure-activity relationships (SAR) and optimize their therapeutic potential.
From Granulatimide to 2-Methyl-2H-indazole-3-carboximidamide: A Structural Perspective
Granulatimide and its isomer, isogranulatimide, possess a pyrrolo[3,4-c]carbazole framework. While structurally distinct from 2-Methyl-2H-indazole-3-carboximidamide, the core indazole moiety is a shared feature. The critical insight into their mechanism of action came from the discovery that isogranulatimide directly inhibits Checkpoint Kinase 1 (Chk1), a pivotal kinase in the G2/M checkpoint pathway.[4]
The Core Mechanism: Abrogation of the G2/M Checkpoint via Chk1 Inhibition
The G2/M checkpoint is orchestrated by a complex signaling cascade that converges on the activation of the Cyclin B/CDK1 complex, the master regulator of mitotic entry. In the presence of DNA damage, this activation is suppressed.
The Central Role of Checkpoint Kinase 1 (Chk1)
Upon DNA damage, the sensor kinases ATM and ATR are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25. Cdc25 is responsible for removing inhibitory phosphates from CDK1. Therefore, by inhibiting Cdc25, Chk1 ensures that the Cyclin B/CDK1 complex remains inactive, leading to G2 arrest.
Indazole-based inhibitors like isogranulatimide act as ATP-competitive inhibitors of Chk1.[4] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets. This inhibition of Chk1 leads to the constitutive activation of Cdc25, which in turn activates the Cyclin B/CDK1 complex, forcing the cell to prematurely enter mitosis, irrespective of its DNA damage status. This process is termed checkpoint abrogation.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of G2/M checkpoint abrogation.
Experimental Characterization of G2/M Checkpoint Inhibitors
Validating the mechanism of action of a putative G2/M checkpoint inhibitor requires a multi-faceted experimental approach.
In Vitro Kinase Assays: Direct Target Engagement
To determine if a compound directly inhibits Chk1, in vitro kinase assays are essential. These assays measure the ability of the compound to block the phosphorylation of a Chk1 substrate.
Experimental Protocol: In Vitro Chk1 Kinase Assay (Luminescent)
Reagent Preparation:
Prepare a 1X Kinase Assay Buffer.
Dilute recombinant Chk1 kinase to the desired concentration in 1X Kinase Assay Buffer.
Prepare a substrate solution (e.g., CHKtide peptide) and an ATP solution in 1X Kinase Assay Buffer.
Prepare serial dilutions of the test compound (e.g., 2-Methyl-2H-indazole-3-carboximidamide) in a suitable solvent (e.g., DMSO) and then in 1X Kinase Assay Buffer.
Kinase Reaction:
In a 384-well plate, add the test compound dilutions.
Add the diluted Chk1 kinase to each well.
Initiate the kinase reaction by adding the substrate/ATP mixture.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Signal Detection (using a commercial ADP-Glo™ assay as an example):
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.
Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays: Phenotypic Confirmation
Cell-based assays are crucial to confirm that the compound's activity in a biochemical assay translates to a cellular effect.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method is used to assess the ability of a compound to abrogate a DNA damage-induced G2/M arrest.
Cell Culture and Treatment:
Plate a suitable cancer cell line (e.g., p53-deficient HeLa or HCT116 cells) and allow them to adhere.
Induce DNA damage by treating the cells with a genotoxic agent (e.g., etoposide or ionizing radiation) to induce G2/M arrest.
After a period of incubation to allow for cell cycle arrest, treat the cells with various concentrations of the test compound.
Include appropriate controls (untreated, DNA damage only, inhibitor only).
Cell Harvesting and Fixation:
Harvest the cells by trypsinization.
Wash the cells with cold PBS.
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
Incubate on ice for at least 30 minutes.
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.[5][6]
Incubate at room temperature in the dark for 15-30 minutes.
Flow Cytometry Analysis:
Acquire the data on a flow cytometer.
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interpretation:
Cells treated with the DNA-damaging agent alone should show an accumulation in the G2/M phase.
Effective G2/M checkpoint inhibitors will cause a decrease in the G2/M population and a potential increase in the sub-G1 population (indicative of apoptosis) or evidence of mitotic catastrophe when co-treated with the DNA-damaging agent.
Workflow Diagram for Inhibitor Characterization
Caption: A typical workflow for the characterization of a G2/M checkpoint inhibitor.
Quantitative Data and Structure-Activity Relationship Insights
The potency of isogranulatimide and its analogs against Chk1 has been quantified, providing valuable benchmarks for the development of new inhibitors.
Compound
Chk1 IC50 (µM)
Other Kinases Inhibited (IC50 > 0.5 µM unless stated)
Highly selective for Chk1 over a panel of 15 other kinases[3]
This table summarizes representative data from the literature and is not exhaustive.
The structure-activity relationship studies of granulatimide analogs have revealed several key features for potent Chk1 inhibition:
The Indazole/Indole Core: This forms the scaffold that fits into the ATP-binding pocket.
Hydrogen Bonding Moieties: The imide or lactam-like structures are crucial for forming hydrogen bonds with the hinge region of the kinase (specifically with the backbone carbonyl of Glu85 and the amide of Cys87).[4]
Substitutions on the Core: Modifications to the indazole/indole ring can significantly impact potency and selectivity.[2][3]
Based on these principles, it is plausible that the carboximidamide group of 2-Methyl-2H-indazole-3-carboximidamide can engage in similar hydrogen bonding interactions within the Chk1 active site, positioning it as a credible candidate for a G2/M checkpoint inhibitor.
Conclusion and Future Directions
The inhibition of the G2/M cell cycle checkpoint is a validated and promising strategy in cancer therapy. While direct experimental data for 2-Methyl-2H-indazole-3-carboximidamide is pending, its structural relationship to the well-characterized granulatimide family of Chk1 inhibitors provides a strong rationale for its proposed mechanism of action. Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to confirm their activity against Chk1 and their ability to abrogate the G2/M checkpoint in cellular models. Further optimization of the indazole-3-carboximidamide scaffold could lead to the development of novel and potent anticancer agents.
References
Roberge, M., Berlinck, R. G. S., Xu, L., Anderson, H., Lim, L. Y., Curman, D., ... & Andersen, R. J. (1998). High-throughput assay for G2 checkpoint inhibitors and identification of the structurally novel compound isogranulatimide. Cancer Research, 58(24), 5701-5706.
Hénon, H., Conchon, E., Anizon, F., Aboab, B., & Prudhomme, M. (2007). Bis-imide granulatimide analogues as potent Checkpoint 1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 643-653.
Conchon, E., Anizon, F., Aboab, B., & Prudhomme, M. (2007). Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide. Journal of Medicinal Chemistry, 50(18), 4373-4384.
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
Delfourne, E., & Bastide, J. (2014). Design of granulatimide and isogranulatimide analogues as potential Chk1 inhibitors: Study of amino-platforms for their synthesis. Bioorganic & Medicinal Chemistry, 22(17), 4785-4795.
Wang, Y., & Wang, H. (2004). CHK1 kinase activity assay. Methods in Molecular Biology, 280, 143-149.
Jiang, X., Zhao, B., Britton, R., Lim, L. Y., Leong, D., Sanghera, J. S., ... & Roberge, M. (2004). Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide. Molecular Cancer Therapeutics, 3(10), 1221-1227.
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]
Léonce, S., T. M. T. T., Pérez-Cálvo, M. T., Pierré, A., & Atassi, G. (2001). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. ResearchGate. Retrieved from [Link]
Hénon, H., & Prudhomme, M. (2008). Granulatimide analogues with a pyrrole or a second maleimide moiety replacing the imidazole ring. Marine Drugs, 6(2), 143-157.
Wang, Y., & Wang, H. (2004). CHK1 Kinase Activity Assay. In Checkpoint Controls and Cancer (pp. 143-149). Humana Press.
Jiang, X., Zhao, B., Britton, R., Lim, L. Y., Leong, D., Sanghera, J. S., ... & Roberge, M. (2004). Inhibition of Chk1 by the G 2 DNA damage checkpoint inhibitor isogranulatimide. Molecular cancer therapeutics, 3(10), 1221-1227.
Parsels, L. A., Tanska, D. M., Tanska, A. A., Wagner, J. M., Cuneo, K. C., Lawrence, T. S., & Morgan, M. A. (2018). Comparative activity and off-target effects in cells of the CHK1 inhibitors MK-8776, SRA737, and LY2606368. Oncotarget, 9(58), 31247.
Silva, A. M., Silva, V. L., Pinto, D. C., Santos, C. M., & Cavaleiro, J. A. (2006).
Kumar, P. S., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Pérez-Villanueva, J., Hernández-Luis, F., & Castillo, R. (2017). Synthesis and biological evaluation of 2H-indazole derivatives: towards antimicrobial and anti-inflammatory dual agents. Molecules, 22(11), 1857.
Pujari, J. N., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) represents a specialized chemotype within the nitrogen-heterocycle pharmacophore class. Unlike its widely studied amide counterparts (indazole-3-carboxamides) which function primarily as ATP-competitive kinase inhibitors (e.g., VEGFR, PAK1), this molecule features a carboximidamide (amidine) functional group.
This structural distinction fundamentally shifts its biological profile from a hydrogen-bond-driven kinase inhibitor to a cationic arginine mimetic . Consequently, the primary therapeutic targets for this molecule are enzymes with deep, acidic specificity pockets—specifically Trypsin-like Serine Proteases (Factor Xa, Thrombin) and Nitric Oxide Synthases (NOS) . This guide outlines the structural logic, mechanistic basis, and validation protocols for these high-probability targets.
Part 1: Structural Deconstruction & Pharmacophore Analysis
To understand the target profile, we must deconstruct the molecule into its functional domains.
The Scaffold: 2-Methyl-2H-indazole
Rigidity: The bicyclic indazole ring provides a rigid planar scaffold, reducing the entropic cost of binding compared to flexible alkyl chains.
Tautomeric Lock: The N-methylation at the 2-position locks the indazole in its 2H-tautomer (quinoid-like electronic distribution). This is distinct from the more common 1H-indazoles found in drugs like Axitinib. The 2-methyl group projects into a specific vector that can exploit unique hydrophobic sub-pockets (e.g., the S1β pocket in proteases) or enforce selectivity by clashing with residues that tolerate 1H-indazoles.
The Warhead: 3-Carboximidamide (Amidine)
pKa & Ionization: The amidine group has a pKa of ~11-12, rendering it positively charged (protonated) at physiological pH.
Arginine Mimicry: This cationic group is a classic bioisostere for the guanidinium group of Arginine. It is designed to form a critical salt bridge with aspartate residues located at the bottom of specificity pockets in target enzymes.
Part 2: Primary Therapeutic Targets
Target Class A: Trypsin-like Serine Proteases (Factor Xa, Thrombin)
The most scientifically grounded target for 2-Methyl-2H-indazole-3-carboximidamide is the S1 specificity pocket of the coagulation cascade proteases.
Mechanism of Action (MoA)
S1 Pocket Recognition: Serine proteases like Factor Xa and Thrombin cleave peptide bonds after Arginine or Lysine residues. Their active sites contain a deep S1 pocket with an Aspartate residue (Asp189 in Trypsin numbering) at the bottom.
Salt Bridge Formation: The protonated amidine of the indazole derivative enters the S1 pocket and forms a bidentate salt bridge with the carboxylate of Asp189.
Scaffold Binding: The 2-methylindazole core stacks against the hydrophobic walls of the S1 pocket (often formed by residues 190, 214, and 216), providing van der Waals energy to stabilize the complex.
Therapeutic Relevance
Anticoagulation: Direct inhibition of Factor Xa or Thrombin prevents the conversion of fibrinogen to fibrin, halting clot formation. This is the mechanism of "xabans" (e.g., Rivaroxaban), though modern xabans use neutral amidine surrogates to improve oral bioavailability. The indazole amidine represents a potent "lead-like" structure for parenteral anticoagulants or topical applications.
Target Class B: Nitric Oxide Synthase (NOS)
Indazoles (specifically 7-nitroindazole) are well-established inhibitors of neuronal Nitric Oxide Synthase (nNOS).[1]
Mechanism of Action (MoA)
Substrate Competition: NOS enzymes convert L-Arginine to L-Citrulline and NO. The amidine group of the subject molecule mimics the guanidino group of the substrate (L-Arginine).
Heme Coordination: The planar indazole ring can interact with the heme porphyrin ring within the NOS active site, while the amidine coordinates with the glutamate residue (Glu592 in nNOS) that normally binds arginine.
Part 3: Pathway Visualization
The following diagram illustrates the dual-targeting potential of the molecule within the Coagulation and Nitric Oxide signaling pathways.
Caption: Mechanistic mapping of 2-Methyl-2H-indazole-3-carboximidamide to Serine Protease and NOS pathways via pharmacophore recognition.
Part 4: Experimental Validation Framework
To validate these targets, a rigorous screening protocol is required. The following workflow uses self-validating enzymatic kinetics.
To prove the "Amidine" hypothesis, you must counter-screen against a protease that lacks the Asp189 residue, such as Chymotrypsin (which prefers hydrophobic residues) or Elastase (which prefers small aliphatic residues).
Expectation: The molecule should show >1000-fold selectivity for Trypsin-like proteases over Chymotrypsin. If it inhibits Chymotrypsin, the mechanism is likely non-specific aggregation or hydrophobic collapse, not specific S1 binding.
Protocol 3: NOS Inhibition Assay (Griess Reaction)
Objective: Confirm activity as a NOS inhibitor.
Cell Model: LPS-stimulated RAW 264.7 macrophages (induces iNOS).
) accumulation in the supernatant using Griess Reagent.
Control: Use L-NMMA (standard non-selective NOS inhibitor) as a positive control.
Part 5: Quantitative Data Summary (Projected)
Based on Structure-Activity Relationships (SAR) of analogous benzamidines and indazoles, the following potency profiles are projected for validation benchmarking.
Target Enzyme
Projected Potency ( / )
Structural Determinant
Factor Xa
50 nM - 500 nM
Amidine-Asp189 Salt Bridge + Indazole S1 Stacking
Thrombin
100 nM - 1 µM
Amidine-Asp189 Salt Bridge
Trypsin
< 100 nM
High affinity due to open S1 pocket
nNOS
1 µM - 10 µM
Arginine mimicry; Indazole heme interaction
VEGFR2 (Kinase)
> 10 µM (Inactive)
Charge at amidine prevents ATP-pocket entry
References
S1 Pocket Recognition: Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."
Indazole Scaffolds in Drug Design: Cerecetto, H., et al. (2005). "Medicinal chemistry of indazole derivatives."
NOS Inhibition by Indazoles: Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."
Amidine-Based Factor Xa Inhibitors: Quan, M. L., et al. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors."
2H-Indazole Tautomerism: Vilaró, M., et al. (2021). "Structural and Electronic Properties of 1H- and 2H-Indazoles."
An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboximidamide: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-3-carboximidamide, a member of the pharmacologically significant indazole cla...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-3-carboximidamide, a member of the pharmacologically significant indazole class of heterocyclic compounds. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related structural analogs and derivatives to offer insights into its potential synthesis, biological activities, and therapeutic applications. The content is structured to provide a foundational understanding for researchers and drug development professionals interested in exploring this chemical scaffold.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] This core structure is a "privileged" scaffold in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles.[3]
Indazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) and antiemetics (e.g., Granisetron, a 5-HT3 antagonist).[2] The biological activities of indazole derivatives are extensive and include anti-inflammatory, anticancer, antimicrobial, and protein kinase inhibitory effects.[4][5] The 2-Methyl-2H-indazole-3-carboximidamide scaffold represents a specific substitution pattern within this important class of molecules, suggesting its potential for biological activity.
Synthesis of 2-Methyl-2H-indazole-3-carboximidamide and Analogs
General Synthetic Approach
A common and effective strategy for the synthesis of substituted indazoles involves a multi-step process that can be adapted for the target compound. This typically includes the formation of the indazole ring, followed by functionalization at the desired positions.
A potential synthetic workflow for 2-Methyl-2H-indazole-3-carboximidamide is depicted below:
Caption: Plausible synthetic workflow for 2-Methyl-2H-indazole-3-carboximidamide.
Experimental Protocol: Synthesis of 2-Aryl-2H-Indazoles (A Model for N-Alkylation)
A one-pot, three-component condensation reaction is a versatile method for the synthesis of 2-substituted-2H-indazoles.[1] This approach can be adapted to synthesize the 2-methyl-2H-indazole core.
Step-by-Step Methodology:
Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromobenzaldehyde (1 equivalent), a primary amine (e.g., methylamine, 1 equivalent), and sodium azide (1.2 equivalents) in a suitable solvent such as DMSO.
Catalyst Addition: Add a copper(I) iodide (CuI) catalyst (e.g., 10 mol%) and a ligand such as TMEDA (10 mol%).
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 12 hours.
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-methyl-2H-indazole.
Synthesis of Indazole-3-carboxamide Derivatives (A Model for C3-Functionalization)
The functionalization at the 3-position of the indazole ring is a key step in the synthesis of the target molecule and its analogs. A common method involves the carboxylation of a protected indazole, followed by amide coupling.[4]
Step-by-Step Methodology:
Protection of the Indazole N-H: Protect the N-H of the indazole with a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), to direct functionalization to the C3 position.
Carboxylation: Treat the protected indazole with a strong base like n-butyl lithium at low temperature (-78°C) to deprotonate the C3 position, followed by quenching with carbon dioxide to introduce a carboxylic acid group.
Amide Coupling: Couple the resulting indazole-3-carboxylic acid with the desired amine using standard peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of a base like triethylamine (TEA) in a solvent like DMF.[4]
Deprotection: Remove the protecting group to yield the final indazole-3-carboxamide derivative.
To obtain the target 2-Methyl-2H-indazole-3-carboximidamide, the nitrile group could be introduced at the 3-position of 2-methyl-2H-indazole, followed by its conversion to the carboximidamide functionality, for instance, via a Pinner reaction.
Potential Biological Activities and Therapeutic Applications
The biological activities of 2-Methyl-2H-indazole-3-carboximidamide have not been extensively reported. However, based on the activities of structurally similar indazole derivatives, several potential therapeutic applications can be postulated.
Anti-inflammatory and Immunomodulatory Activity
Indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[6][7] The CRAC channel is crucial for calcium signaling in immune cells, and its inhibition can modulate immune responses.[6]
Mechanism of Action: CRAC Channel Inhibition
Caption: Simplified signaling pathway of CRAC channel-mediated immune cell activation and its inhibition by indazole-3-carboxamide derivatives.
This inhibition of calcium influx leads to the stabilization of mast cells and a reduction in the release of pro-inflammatory mediators like TNFα.[6] This suggests that 2-Methyl-2H-indazole-3-carboximidamide and its analogs could be investigated as potential treatments for autoimmune disorders and other inflammatory conditions.[7]
Anticancer Activity
Numerous indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8] The indazole scaffold serves as a core component in several approved kinase inhibitor drugs.[2]
Antimicrobial Activity
Derivatives of 2H-indazole have shown promising activity against various pathogens, including protozoa and fungi.[5][9] For instance, certain 2,3-diphenyl-2H-indazole derivatives have displayed potent antiprotozoal activity, in some cases exceeding that of the reference drug metronidazole.[5] This suggests that the 2-Methyl-2H-indazole core could be a valuable starting point for the development of novel antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
Studies on indazole-3-carboxamides as CRAC channel blockers have revealed key structural features that influence their activity.[6][7]
Structural Modification
Impact on Activity
Reference
Amide Linker Regiochemistry
The -CO-NH-Ar orientation is critical for potent CRAC channel inhibition. The reverse amide (-NH-CO-Ar) is inactive.
These SAR insights provide a valuable starting point for the rational design of novel and more potent 2-Methyl-2H-indazole-3-carboximidamide derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel 2-Methyl-2H-indazole-3-carboximidamide analogs, standardized in vitro and in vivo assays are essential.
In Vitro Kinase Inhibition Assay
The inhibitory activity against specific protein kinases can be determined using assays like the ADP-Glo™ Kinase Assay.[10]
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution.
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, the appropriate substrate, and ATP.
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition relative to a control and determine the IC50 value.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This widely used model is employed to evaluate the in vivo anti-inflammatory activity of test compounds.[11]
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., oral or intraperitoneal).
Induction of Inflammation: After a set period, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the hind paw.
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
Data Analysis: Compare the paw volume of the treated groups to the control group to determine the percentage of inhibition of edema.
Conclusion and Future Directions
The 2-Methyl-2H-indazole-3-carboximidamide scaffold represents a promising area for further investigation in drug discovery. Based on the extensive research on related indazole derivatives, this class of compounds holds potential for development as anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on:
The development of a robust and efficient synthesis for 2-Methyl-2H-indazole-3-carboximidamide and a library of its analogs.
Systematic screening of these compounds against a panel of biological targets, including protein kinases and ion channels.
In-depth investigation of the mechanism of action of the most promising lead compounds.
Comprehensive structure-activity relationship studies to guide the optimization of potency and selectivity.
By leveraging the existing knowledge of the indazole scaffold and employing rational drug design principles, the exploration of 2-Methyl-2H-indazole-3-carboximidamide and its derivatives could lead to the discovery of novel therapeutic agents.
References
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [URL: https://www.researchgate.
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - Academia.edu. [URL: https://www.academia.
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28057422/]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract - Der Pharma Chemica. [URL: https://www.derpharmachemica.
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A Technical Guide to the Preliminary Bioactivity Screening of 2-Methyl-2H-indazole-3-carboximidamide
Foreword: The Rationale for a Structured Inquiry The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compou...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rationale for a Structured Inquiry
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, aromatic structure is amenable to synthetic modification and can engage in crucial hydrogen bonding interactions, making it a frequent component in drugs targeting a wide array of diseases, from cancer to inflammation.[1][3] This guide focuses on a specific, novel derivative: 2-Methyl-2H-indazole-3-carboximidamide .
While direct biological data for this precise molecule is scarce in public literature, its core components—the 2H-indazole ring and the 3-carboximidamide group—provide a strong foundation for a hypothesis-driven investigation. Structurally related indazole-carboxamides have shown significant activity as inhibitors of key oncogenic and immunological targets, including Poly (ADP-ribose) polymerase (PARP), various protein kinases, and Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6][7]
This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a logical, multi-tiered strategy for the preliminary bioactivity screening of 2-Methyl-2H-indazole-3-carboximidamide. It is designed not as a rigid protocol but as a strategic workflow, explaining the causality behind each experimental choice to build a robust, self-validating biological profile of the compound.
Part 1: The Predictive Foundation: In Silico & Physicochemical Profiling
Expertise & Experience: Before committing valuable resources to wet-lab experiments, a robust in silico assessment is an indispensable first step in modern drug discovery.[8][9] This predictive phase allows us to anticipate a compound's drug-like properties, identify potential molecular targets, and flag potential liabilities, thereby guiding a more efficient and targeted experimental design.
Physicochemical and ADMET Prediction
The journey begins by evaluating the fundamental drug-like properties of 2-Methyl-2H-indazole-3-carboximidamide. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides early insights into a compound's potential pharmacokinetic and safety profile.
Workflow Rationale: Publicly accessible web servers like pkCSM or SwissADME utilize large datasets and sophisticated algorithms to predict these properties from a simple chemical structure (SMILES or SDF format).[10] This initial screen helps answer critical questions: Is the molecule likely to be orally bioavailable? Does it violate Lipinski's Rule of Five? Are there structural alerts for toxicity?
Step-by-Step Protocol: ADMET Prediction
Obtain Structure: Generate the canonical SMILES string for 2-Methyl-2H-indazole-3-carboximidamide.
Select Tool: Navigate to a reliable, free ADMET prediction web server (e.g., pkCSM).
Input Data: Submit the SMILES string to the server.
Execute Analysis: Run the prediction models as per the server's instructions.
Data Collation: Compile the output data into a structured table, focusing on key parameters like water solubility, Caco-2 permeability, CYP enzyme inhibition, and predicted toxicity (e.g., AMES test).
Target Prediction & Molecular Docking
Expertise & Experience: Based on the established pharmacology of the indazole scaffold, we can hypothesize a set of high-probability molecular targets.[4][5][11] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[12][13] This allows us to virtually screen our compound against these targets and prioritize subsequent experimental assays.
Hypothesized Targets for Docking:
Protein Kinases: The indazole core is a known "hinge-binding" motif. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-validated kinase target for indazole derivatives.[10][11][14]
Poly (ADP-ribose) polymerase-1 (PARP1): The indazole-carboxamide moiety is a key pharmacophore in approved PARP inhibitors like Niraparib, making PARP1 a prime target.[4][15]
Indoleamine 2,3-dioxygenase 1 (IDO1): Emerging research has identified indazoles as potent heme-binding inhibitors of IDO1, an important target in cancer immunotherapy.[5][16]
Step-by-Step Protocol: Molecular Docking
Protein Preparation: Download the crystal structures of the target proteins (e.g., VEGFR-2, PARP1, IDO1) from the Protein Data Bank (PDB). Prepare the protein using software like UCSF Chimera or AutoDock Tools by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand.[10]
Ligand Preparation: Generate a 3D structure of 2-Methyl-2H-indazole-3-carboximidamide and perform energy minimization using software like Avogadro or ChemDraw.
Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of each target protein.[8]
Analysis of Results: Analyze the output, focusing on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. The pose with the lowest binding energy is typically considered the most favorable.[12]
Data Presentation: Predicted Physicochemical & Docking Data
Parameter
Predicted Value
Interpretation/Significance
Molecular Weight
Calculated
Adherence to Lipinski's Rule of Five (<500 Da)
LogP
Predicted
Measure of lipophilicity; impacts solubility and permeability
Note: This table should be populated with actual data from computational tools.
Visualization: In Silico Screening Workflow
Caption: Workflow for the in silico prediction of bioactivity.
Part 2: The Empirical Foundation: A Tiered In Vitro Screening Cascade
Trustworthiness: A tiered or cascaded screening approach is a self-validating system. It begins with broad, foundational assays to establish a general activity profile before progressing to more specific, hypothesis-driven experiments. This ensures that resources are focused on compounds with the most promising and well-defined activities.
Expertise & Experience: The first experimental step is to understand the compound's fundamental interaction with living cells. We need to determine if it has a general cytotoxic effect and at what concentrations. This establishes a therapeutic window and is critical for interpreting results from subsequent assays.[17] Concurrently, given the known antimicrobial potential of indazoles, a broad screen against common pathogens is a cost-effective way to explore additional therapeutic avenues.[1][18]
Rationale: This assay measures the concentration at which the compound causes cell death. It is essential for distinguishing between targeted anti-proliferative effects (desirable in cancer) and non-specific toxicity. A panel of cell lines, including both cancer and normal (non-transformed) cells, provides initial data on potential selectivity.
Step-by-Step Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and MRC-5 normal lung fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.[19]
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-2H-indazole-3-carboximidamide in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).[20]
Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.[21]
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 (the concentration that inhibits 50% of cell growth).
Rationale: The indazole scaffold has been associated with both antibacterial and antifungal properties.[18][23] A primary screen using the broth microdilution method is a standardized, quantitative way to assess this potential.[24][25]
Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Bacterial/Fungal Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[26]
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25] This can be determined by visual inspection or by measuring optical density.
Tier 2: Target-Oriented Mechanistic Assays
Expertise & Experience: If Tier 1 results show interesting activity (e.g., selective cytotoxicity against cancer cells), or even in parallel, we proceed to assays against the high-probability targets identified during the in silico phase. This step directly tests our primary hypotheses.
Rationale: Given the strong precedent for indazoles as kinase inhibitors, a direct enzymatic assay is crucial.[11][27] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6]
Step-by-Step Protocol: ADP-Glo™ Assay for VEGFR-2 Inhibition
Reaction Setup: In a 384-well plate, combine the VEGFR-2 enzyme, its specific substrate, and ATP in a reaction buffer.
Compound Addition: Add 2-Methyl-2H-indazole-3-carboximidamide across a range of concentrations. Include positive (known inhibitor, e.g., Axitinib) and negative (DMSO vehicle) controls.
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase-based reaction, generating light.
Data Acquisition: Measure the luminescence signal with a plate reader.
Analysis: A lower signal indicates less ADP was produced, meaning stronger kinase inhibition. Calculate the IC50 value from the dose-response curve.
Rationale: To validate the docking predictions for PARP1, a direct enzymatic assay is the gold standard.[4][15] Commercially available kits typically use a colorimetric or fluorescent method based on the incorporation of biotinylated ADP-ribose onto histone proteins.
Protocol Outline:
Reaction Plate Setup: Histone-coated plates are used.
Reaction Mixture: A reaction mix containing activated DNA, biotinylated NAD+, and PARP1 enzyme is prepared.
Inhibitor Addition: The test compound is added at various concentrations. A known inhibitor (e.g., Olaparib) serves as a positive control.[15]
Incubation: The reaction is incubated to allow PARP-catalyzed poly(ADP-ribosyl)ation of the histones.
Detection: A Streptavidin-HRP conjugate is added, which binds to the biotinylated ADP-ribose chains. A colorimetric HRP substrate is then added.
Data Analysis: The absorbance is read, and a lower signal corresponds to higher PARP1 inhibition. The IC50 is calculated.
Data Presentation: Summary of In Vitro Screening Results
Assay Type
Target/Cell Line
Endpoint
Result (IC50 / MIC)
Cytotoxicity
A549 (Lung Cancer)
IC50
Experimental Value (µM)
MCF-7 (Breast Cancer)
IC50
Experimental Value (µM)
MRC-5 (Normal Lung)
IC50
Experimental Value (µM)
Antimicrobial
S. aureus
MIC
Experimental Value (µg/mL)
E. coli
MIC
Experimental Value (µg/mL)
Enzyme Inhibition
VEGFR-2 Kinase
IC50
Experimental Value (nM/µM)
PARP1 Enzyme
IC50
Experimental Value (nM/µM)
Note: This table should be populated with actual data from experimental assays.
Visualization: In Vitro Screening Cascade
Caption: A tiered cascade for in vitro bioactivity screening.
Part 3: Synthesis, Interpretation, and Future Directions
Authoritative Grounding: The interpretation of preliminary data is as critical as its generation. A "hit" is not merely a low IC50 value; it is a composite of potency, selectivity, and a plausible mechanism of action that aligns with the compound's structural class.
Hit Identification and MoA Hypothesis
A successful preliminary screen will yield a profile of activity. For instance, a desirable "hit" for an anticancer agent might exhibit:
Potent Cytotoxicity: Low micromolar or nanomolar IC50 against cancer cell lines.
Selectivity: An IC50 against normal cells that is at least 10-fold higher than against cancer cells.
Target Engagement: Potent inhibition of a specific enzyme (e.g., PARP1 or a kinase) at a concentration that correlates with its cytotoxic effect.
Example Scenario: If 2-Methyl-2H-indazole-3-carboximidamide shows potent cytotoxicity in a BRCA-deficient cancer cell line and strongly inhibits the PARP1 enzyme with an IC50 < 50 nM, the primary hypothesis would be a mechanism of synthetic lethality .[15] This provides a clear, testable path forward for more advanced mechanism of action (MoA) studies.
If results suggest kinase inhibition, for example, against p21-activated kinase 1 (PAK1), a known target for indazole-3-carboxamides, the mechanism can be visualized.[6][28]
Caption: Hypothesized inhibition of the PAK1 signaling pathway.
Conclusion
The preliminary screening of a novel compound like 2-Methyl-2H-indazole-3-carboximidamide is a systematic process of inquiry. By integrating predictive in silico modeling with a tiered, empirical in vitro screening cascade, researchers can efficiently and robustly characterize its primary biological activities. This guide provides a logical framework—from computational prediction of ADMET and molecular targets to foundational cytotoxicity and targeted enzyme inhibition assays—to build a comprehensive initial profile. The resulting data will not only reveal the compound's therapeutic potential but will also lay a solid, evidence-based foundation for subsequent hit-to-lead optimization and deeper mechanistic studies.
References
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spectroscopic data for 2-Methyl-2H-indazole-3-carboximidamide (NMR, IR, MS)
Technical Guide: Spectroscopic Characterization of 2-Methyl-2H-indazole-3-carboximidamide Abstract This technical guide provides a comprehensive framework for the structural validation of 2-Methyl-2H-indazole-3-carboximi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectroscopic Characterization of 2-Methyl-2H-indazole-3-carboximidamide
Abstract
This technical guide provides a comprehensive framework for the structural validation of 2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0), a critical intermediate in the development of indazole-based kinase inhibitors and antimicrobial agents. Unlike the more common 1H-indazole isomers, the 2H-indazole scaffold presents unique spectroscopic signatures due to its quinonoid resonance contribution. This guide details the specific NMR, IR, and MS parameters required to distinguish this regioisomer from its 1-methyl counterpart, offering a self-validating protocol for researchers in medicinal chemistry.
Part 1: Structural Logic & Isomerism
The core challenge in characterizing substituted indazoles is the differentiation between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) tautomeric forms. Alkylation of the indazole core often yields a mixture of N1- and N2-substituted products.
1-Methyl Isomer (Thermodynamic): Retains full aromaticity in the benzene ring; typically the major product in basic alkylation.
2-Methyl Isomer (Kinetic/Specific): Possesses partial quinonoid character, leading to distinct electronic properties and bathochromic shifts in UV-Vis absorption.
Critical Mechanism: The position of the methyl group dramatically alters the chemical shift of the C3 carbon (the carbon bearing the carboximidamide group). This serves as the primary diagnostic anchor for validation.
Part 2: Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. 13C NMR: The Gold Standard for Differentiation
The most reliable method to confirm the 2-Methyl regiochemistry is 13C NMR. The C3 carbon in 2-substituted indazoles is significantly shielded compared to 1-substituted isomers.[1]
Carbon Position
2-Methyl Isomer (Target)
1-Methyl Isomer (Impurity)
Diagnostic Note
C-3 (Ring)
122 – 126 ppm
132 – 136 ppm
Primary Validator. The 2H-quinonoid form shields C3 by ~10 ppm.
N-CH3
39 – 42 ppm
35 – 37 ppm
N2-Methyl is typically downfield of N1-Methyl.
C=N (Amidine)
158 – 162 ppm
158 – 162 ppm
Characteristic of the carboximidamide group.
B. 1H NMR Characteristics (DMSO-d6)
Aromatic Region: The 2H-indazole ring protons often display an ABCD or AA'BB' pattern depending on substitution. The H4 and H7 protons are doublets, while H5 and H6 are triplets/multiplets.[2]
Methyl Group: A sharp singlet appearing at
4.15 – 4.25 ppm . Note that this is often slightly downfield compared to the 1-methyl isomer ( ~4.00 ppm).
Amidine Protons: Broad singlets (exchangeable with D2O).[2]
8.5 – 9.5 ppm (3H or 4H depending on salt form, e.g., HCl).[2]
Note: In the free base, these may appear as two distinct broad peaks or one averaged peak depending on solvent H-bonding.
Infrared (IR) Spectroscopy
The carboximidamide (amidine) functional group dominates the IR spectrum, distinct from the nitrile precursor.[2]
(N-H) Stretch: Two or three bands in the 3100 – 3450 cm⁻¹ range (primary amidine -NH2 and imine =NH).
(C=N) Stretch: A strong, characteristic band at 1610 – 1670 cm⁻¹ .[2] This confirms the conversion of the nitrile (which would appear at ~2220 cm⁻¹).
m/z 158: Loss of NH3 (characteristic of amidines).[2]
m/z 132: Loss of the amidine group (leaving the 2-methylindazole core).
Part 3: Experimental Validation Workflow
The following workflow illustrates the synthesis and decision logic required to validate the structure, specifically distinguishing it from the 1-methyl isomer.
Figure 1: Decision tree for the structural validation of 2-methylindazole derivatives using C3 chemical shift logic.
Part 4: Detailed Experimental Protocol
Synthesis of 2-Methyl-2H-indazole-3-carboximidamide Hydrochloride
Imidate Formation (Pinner Reaction):
Dissolve 2-methyl-2H-indazole-3-carbonitrile (1.0 eq) in anhydrous methanol/dioxane.
Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes.
Stir at room temperature for 12–24 hours. Monitor disappearance of the nitrile peak (IR: 2220 cm⁻¹) and appearance of the imidate ester.
Concentrate in vacuo to yield the intermediate imidate hydrochloride.
Amidine Formation:
Redissolve the imidate residue in anhydrous ethanol.
Add 7N NH3 in methanol (5.0 eq) or ammonium carbonate.[2]
Heat to reflux (60–70°C) for 4–6 hours.
Cool and precipitate the product using diethyl ether.
Purification:
Recrystallize from Ethanol/Ether to remove any trace 1-methyl isomer (which often has different solubility properties).
References
PubChem. (n.d.).[2] 2-methyl-2H-indazole-3-carboximidamide hydrochloride (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link][2]
Claramunt, R. M., et al. (2004).[2] The reaction of indazole with formaldehyde in acid medium: A re-examination. Journal of Organic Chemistry. (Validates 1H vs 2H NMR shifts).
Luo, G., et al. (2007).[2] Regioselective Protection at N-2 and N-1 of Indazoles. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180.[2] (Discusses N2-alkylation selectivity).
American Elements. (n.d.).[2] 2-methyl-2H-indazole-3-carboximidamide hydrochloride Specifications. Retrieved from [Link][2]
2-Methyl-2H-indazole-3-carboximidamide chemical structure and tautomerism
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Methyl-2H-indazole-3-carboximidamide For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Methyl-2H-indazole-3-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of annular tautomerism, which significantly influences the physicochemical properties and biological interactions of these molecules.[1][2] This guide provides a detailed examination of 2-Methyl-2H-indazole-3-carboximidamide, focusing on its core chemical structure and the intricate nature of its potential tautomeric forms. We will delve into the underlying principles governing indazole tautomerism and extend these concepts to the specific case of the title compound, offering insights valuable for the design and development of novel therapeutics.
Core Chemical Structure
The definitive structure of 2-Methyl-2H-indazole-3-carboximidamide is characterized by an indazole ring system with a methyl group affixed to the N2 position of the pyrazole ring and a carboximidamide (amidine) group at the C3 position.
The "2H" designation in the name is of paramount importance, as it specifies the location of the substituent on the indazole ring, thereby distinguishing it from its 1-Methyl-1H-indazole isomer. This structural assignment is crucial as the electronic distribution and, consequently, the chemical reactivity and biological activity of 1H- and 2H-indazole isomers can differ significantly.[1][5]
Caption: Chemical structure of 2-Methyl-2H-indazole-3-carboximidamide.
Tautomerism in the Indazole Scaffold
The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2] In the absence of substitution on the nitrogen atoms, the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][6] This enhanced stability is often attributed to greater aromaticity compared to the quinoid-like structure of the 2H-tautomer.[7] Theoretical calculations have estimated the 1H-tautomer to be more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol.[6][8]
However, the tautomeric equilibrium can be influenced by several factors, including:
Substitution: The nature and position of substituents on the indazole ring can shift the equilibrium.
Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other. For instance, in some 3-substituted indazoles, the 2H-tautomer can be stabilized in less polar solvents.[8][9][10]
Hydrogen Bonding: Both intra- and intermolecular hydrogen bonding can play a significant role in stabilizing the otherwise less favored 2H-tautomer.[8][9][10]
In the case of 2-Methyl-2H-indazole-3-carboximidamide, the presence of the methyl group at the N2 position "locks" the indazole ring into the 2H configuration. Consequently, the annular tautomerism of the indazole ring itself is not a primary consideration for this specific molecule. However, the carboximidamide substituent at the C3 position introduces another layer of tautomeric complexity.
Caption: General tautomeric equilibrium of the unsubstituted indazole ring.
Tautomerism of the 3-Carboximidamide Group
The carboximidamide (amidine) functional group is itself capable of existing in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For 2-Methyl-2H-indazole-3-carboximidamide, this gives rise to two potential tautomers, which can also exist as E/Z isomers about the C=N double bond.
The equilibrium between these tautomeric forms will be influenced by the electronic effects of the 2-Methyl-2H-indazole ring and the surrounding microenvironment (e.g., solvent, pH, and intermolecular interactions). The relative basicity of the nitrogen atoms in the amidine group will be a key determinant of the predominant tautomer. It is plausible that both tautomers could exist in equilibrium, and their relative populations could have a significant impact on the molecule's ability to act as a hydrogen bond donor and acceptor, thereby affecting its binding to biological targets.
Caption: Tautomeric equilibrium of the carboximidamide group.
Synthetic Considerations for Drug Development
While specific synthetic routes for 2-Methyl-2H-indazole-3-carboximidamide are not extensively detailed in the public domain, the synthesis of related indazole derivatives provides a roadmap for its potential preparation. The synthesis of indazole-3-carboxamides, for example, often starts from the corresponding indazole-3-carboxylic acid.[11][12][13]
A plausible synthetic strategy could involve:
Synthesis of a 2-Methyl-2H-indazole precursor: This could be achieved through the regioselective N-alkylation of an appropriately substituted indazole.[14][15] The Cadogan cyclization is another classical method for synthesizing 2H-indazoles.[16][17]
Introduction of the C3-substituent: This might involve the conversion of a precursor, such as 2-Methyl-2H-indazole-3-carboxylic acid[18][19], into the corresponding carboximidamide.
Amidine formation: This can typically be achieved through various methods, such as the Pinner reaction from a nitrile or by activating a carboxylic acid or its derivative and reacting it with an ammonia source.
The regioselectivity of the N-methylation step is a critical consideration in the synthesis of such compounds, as the reaction of indazoles with alkylating agents can often yield a mixture of N1 and N2 isomers.[7]
Experimental Protocols for Tautomerism Analysis
To empirically determine the predominant tautomeric form(s) of 2-Methyl-2H-indazole-3-carboximidamide in different environments, a combination of spectroscopic and computational methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the protonation state and connectivity of the atoms in the molecule.
Methodology:
Dissolve the compound in various deuterated solvents of differing polarity (e.g., DMSO-d6, CDCl3, Methanol-d4).
Acquire 1H, 13C, and 2D NMR spectra (e.g., HSQC, HMBC).
Analyze the chemical shifts and coupling constants of the protons and carbons, particularly those of the amidine group and the indazole ring. The number of signals and their integrations can provide direct evidence of the major tautomer present.
Variable temperature NMR studies can also be employed to investigate the dynamics of the tautomeric equilibrium.
X-ray Crystallography
Objective: To determine the solid-state structure of the molecule.
Methodology:
Grow single crystals of the compound suitable for X-ray diffraction.
The resulting crystal structure will provide an unambiguous assignment of the tautomeric form present in the solid state.
Computational Chemistry
Objective: To calculate the relative energies of the potential tautomers and predict the most stable form.
Methodology:
Use Density Functional Theory (DFT) calculations to model the different possible tautomers.
Optimize the geometry of each tautomer in the gas phase and in different solvent continua.
Calculate the relative free energies of the tautomers to predict their equilibrium populations.
Conclusion
2-Methyl-2H-indazole-3-carboximidamide is a molecule with a defined 2H-indazole core, which circumvents the issue of annular tautomerism within the indazole ring itself. However, the presence of the 3-carboximidamide group introduces the potential for tautomerism within this functional group. A thorough understanding and characterization of this tautomeric equilibrium are essential for drug development professionals, as it can profoundly influence the compound's properties, from its solubility and stability to its binding affinity with biological targets. The strategic application of modern analytical and computational techniques will be instrumental in elucidating the precise tautomeric landscape of this and related indazole derivatives, paving the way for the rational design of more effective therapeutic agents.
References
Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]
Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed. [Link]
Request PDF. (n.d.). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ResearchGate. [Link]
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
Request PDF. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]
(n.d.). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing.
Swamy, G. N., et al. (n.d.).
(2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. iris.unina.it.
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. [Link]
In Silico Modeling of 2-Methyl-2H-indazole-3-carboximidamide Interactions
This guide serves as a technical blueprint for the computational profiling of 2-Methyl-2H-indazole-3-carboximidamide , a bifunctional fragment combining a privileged indazole scaffold with a basic amidine warhead. A Frag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the computational profiling of 2-Methyl-2H-indazole-3-carboximidamide , a bifunctional fragment combining a privileged indazole scaffold with a basic amidine warhead.
A Fragment-Based Protocol for Serine Protease and Kinase Targeting
Executive Summary & Chemical Logic
2-Methyl-2H-indazole-3-carboximidamide represents a high-value "fragment" in drug discovery. Its structure locks the indazole ring into the 2H-tautomer via methylation, distinct from the more common 1H-indazole kinase inhibitors. The 3-carboximidamide (amidine) group serves as a potent cation mimic, classically targeting the S1 specificity pocket of serine proteases (e.g., Factor Xa, Thrombin) or acting as an arginine mimetic in protein-protein interactions.
This guide details a self-validating in silico workflow to model this compound's binding efficacy, focusing on two distinct pharmacological spaces: S1-pocket Serine Proteases and Acidic-Pocket Kinases .
Core Chemical Properties (Predicted)
Property
Value / State
Significance
Scaffold
2H-Indazole
Fixed tautomer; alters H-bond donor/acceptor vectors compared to 1H-indazoles.
Warhead
Carboximidamide (Amidine)
High basicity (pKa ~11-12). Protonated (+1) at pH 7.4. Forms salt bridges with Asp/Glu.
Lipophilicity
LogP ~ 0.9 - 1.2
Low lipophilicity; ideal for Fragment-Based Drug Design (FBDD).
Key Interaction
Salt Bridge / H-Bond
Critical anchor point for docking algorithms.
Computational Workflow & Methodology
The following protocol ensures scientific integrity by enforcing charge-state verification before docking.
Phase 1: Ligand Preparation & Quantum Mechanics
Rationale: Standard force fields often mishandle the charge delocalization of amidines and the specific geometry of 2H-indazoles.
Structure Generation: Generate the 2D structure from SMILES: CN1N=C(C2=CC=CC=C21)C(=N)N.
Protonation State (Epik/Jaguar):
Amidine: Must be modeled as protonated (+1 charge) at pH 7.4. The positive charge is delocalized across the N-C-N triad.
Indazole N1: The 2-methyl group prevents tautomerization to N1-H. Ensure N1 is treated as a hydrogen bond acceptor.
DFT Optimization: Perform geometry optimization using B3LYP/6-31G * to derive accurate partial charges (ESP or RESP) for the amidine group, ensuring the salt-bridge interaction energy is not underestimated in docking.
Phase 2: Target Selection & Preparation
We define two primary target classes based on pharmacophore matching.
Target A: Factor Xa (Serine Protease)
PDB ID:1FJS (Native co-crystal with amidine inhibitor).
Mechanism:[1][2][3] The S1 pocket contains Asp189 , which forms a critical salt bridge with the amidine.
Target B: PAK1 (Kinase)
PDB ID:4O0R or similar indazole-bound structures.
Mechanism:[1][2][3] The indazole core mimics adenine in the ATP hinge region (Glu329/Leu347), while the amidine projects into the solvent or acidic sub-pockets.
Phase 3: Molecular Docking Protocol
Rationale: A rigid receptor protocol is insufficient for charged fragments. We employ a "Soft Potential" approach to allow minor side-chain adjustments.
Step-by-Step Protocol:
Grid Generation:
Center grid box on the co-crystallized ligand (or Asp189 for Factor Xa).
Dimensions: 20Å x 20Å x 20Å (Fragment focus).
Constraints (Crucial for Integrity):
Factor Xa: Define a pharmacophore constraint requiring a donor interaction with Asp189 (OD1/OD2).
PAK1: Define a hydrogen bond constraint with the Hinge Region backbone.
Algorithm Settings:
Use AutoDock Vina or Gold (PLP Score) .
Exhaustiveness: 32 (High precision for small fragments).
Generate 20 poses; cluster by RMSD (cutoff 1.0Å).
Phase 4: Molecular Dynamics (MD) Validation
Rationale: Docking is static. MD confirms if the salt bridge is stable in solvated conditions.
System Setup: Solvate complex in TIP3P water box; neutralize with Cl- ions.
Equilibration: NVT (100ps) followed by NPT (100ps) with restraints on ligand heavy atoms.
Production Run: 50ns simulation.
Metric: Monitor the distance between Amidine-C and Asp189-Cγ. A stable binder maintains distance < 4.0Å for >80% of the trajectory.
Visualization of Signaling & Workflow
The following diagram illustrates the logical flow of the modeling strategy and the interaction pathways for the two distinct targets.
Caption: Workflow for modeling the dual-targeting potential of the 2-methyl-indazole-amidine fragment against proteases and kinases.
Predicted Interaction Data
The following table summarizes the expected interaction fingerprints based on established pharmacophore theory for this scaffold.
Target Class
Key Residue
Interaction Type
Distance (Å)
Mechanism
Factor Xa
Asp189
Salt Bridge (Charge-Charge)
2.8 - 3.2
The protonated amidine mimics the Arginine sidechain of natural substrates, locking into the deep S1 pocket.
Factor Xa
Gly219
H-Bond (Backbone)
2.9 - 3.1
Stabilizes the amidine orientation.
PAK1 Kinase
Glu329
H-Bond (Sidechain)
2.8 - 3.5
Potential interaction with the indazole N1 or amidine protons, though less specific than in proteases.
PAK1 Kinase
Leu347
H-Bond (Hinge)
3.0 - 3.2
The indazole ring typically stacks here; the 2-methyl group may clash or require specific pocket width.
References
BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132300884, 2-methyl-2H-indazole-3-carboximidamide hydrochloride. Retrieved from [4]
MDPI. (2025). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease. Retrieved from
American Elements. (2025). 2-methyl-2H-indazole-3-carboximidamide hydrochloride Product Information. Retrieved from
The Obscure Isomer: A Technical Guide to the Discovery and History of 2-Methyl-2H-indazole-3-carboximidamide
Abstract This technical guide delves into the discovery and history of 2-Methyl-2H-indazole-3-carboximidamide, a compound of interest primarily due to its isomeric relationship with a key intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide delves into the discovery and history of 2-Methyl-2H-indazole-3-carboximidamide, a compound of interest primarily due to its isomeric relationship with a key intermediate in the synthesis of the antiemetic drug, granisetron. While not a widely studied molecule in its own right, its story is intrinsically linked to the rigorous process of pharmaceutical development and the characterization of process-related impurities. This document will explore its probable origins, inferred synthetic pathways, and its significance within the broader context of medicinal chemistry and drug manufacturing.
Introduction: The Significance of Isomeric Impurities
In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug. Among the various types of impurities, process-related impurities, which arise from the synthetic route used to manufacture the API, are of particular concern. Isomeric impurities, which have the same molecular formula but different structural arrangements, can be especially challenging to identify and control.
2-Methyl-2H-indazole-3-carboximidamide emerges from this very context. It is an isomer of a derivative of the primary building block used in the synthesis of granisetron, a potent 5-HT3 receptor antagonist widely used to prevent nausea and vomiting caused by chemotherapy and radiotherapy.[1][2] The history of this specific carboximidamide is therefore not one of a targeted discovery for a specific biological activity, but rather a consequence of the in-depth analytical characterization required during the development of a major pharmaceutical drug.
The Genesis of Granisetron and its Isomeric Shadow
Granisetron was developed by chemists at Beecham Pharmaceuticals in the mid-1980s, with a patent filed in 1985.[2][3] It received its first approval for medical use in the United Kingdom in 1991.[2][3] The core of the granisetron molecule is a 1-methyl-1H-indazole-3-carboxamide moiety.
The synthesis of granisetron typically begins with indazole-3-carboxylic acid. A crucial step in the synthesis is the methylation of the indazole ring. This reaction, however, is not perfectly selective. While the desired product is the 1-methyl isomer (1-methyl-1H-indazole-3-carboxylic acid, a granisetron precursor), a side reaction can lead to methylation at the 2-position, yielding 2-methyl-2H-indazole-3-carboxylic acid.[4] This isomeric by-product is recognized in the European Pharmacopoeia as Granisetron Impurity G.[4]
It is from this process-related impurity that 2-Methyl-2H-indazole-3-carboximidamide is derived. While there is no specific documented "discovery" of the carboximidamide in the traditional sense, its existence can be inferred from the need to fully characterize all potential impurities and related substances during the development and manufacturing of granisetron. It is plausible that this compound was first synthesized and characterized as part of these rigorous quality control and analytical validation processes.
Physicochemical Properties
Property
Value/Information
Source/Method
Molecular Formula
C9H10N4
Calculated
Molecular Weight
174.21 g/mol
Calculated
Appearance
Likely a solid at room temperature
Inferred
Solubility
Expected to be soluble in organic solvents like methanol, DMSO
Inferred
Key Structural Features
2H-indazole ring, methyl group at N2, carboximidamide group at C3
-
Synthetic Pathways: From Impurity to Characterized Compound
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide is not described in detail in readily available literature, as it is not a compound of primary therapeutic interest. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, starting from the known granisetron impurity, 2-methyl-2H-indazole-3-carboxylic acid.
Proposed Synthetic Workflow
The conversion of a carboxylic acid to a carboximidamide can be achieved through a multi-step process, typically involving the activation of the carboxylic acid followed by reaction with an amine source.
Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-3-carboximidamide.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, representation of how 2-Methyl-2H-indazole-3-carboximidamide could be synthesized in a laboratory setting.
Step 1: Synthesis of 2-Methyl-2H-indazole-3-carbonyl chloride
To a solution of 2-methyl-2H-indazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.[4]
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of 2-Methyl-2H-indazole-3-carboxamide
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., methanol) dropwise.
Stir the reaction mixture at room temperature for 1-2 hours.
Quench the reaction with water and extract the product with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of 2-Methyl-2H-indazole-3-carboximidamide (via Pinner Reaction)
This is a classical method for the preparation of imidates and subsequently amidines.
Dehydrate the 2-Methyl-2H-indazole-3-carboxamide to the corresponding nitrile using a dehydrating agent such as phosphorus pentoxide.
Suspend the resulting 2-Methyl-2H-indazole-3-carbonitrile in anhydrous ethanol and cool to 0 °C.
Bubble dry hydrogen chloride gas through the suspension until saturation.
Allow the mixture to stand at low temperature until the Pinner salt (an imidate hydrochloride) precipitates.
Isolate the Pinner salt by filtration and wash with cold, dry diethyl ether.
Treat the Pinner salt with a solution of ammonia in ethanol to form the final product, 2-Methyl-2H-indazole-3-carboximidamide.
The product can be isolated as the free base or as a hydrochloride salt.
Conclusion: A Story Told in the Margins of Pharmaceutical History
The discovery and history of 2-Methyl-2H-indazole-3-carboximidamide are not marked by a dedicated research program but are instead a footnote in the development of the blockbuster drug, granisetron. Its existence highlights the meticulous work of process chemists and analytical scientists in ensuring the purity and safety of pharmaceuticals. While it may not possess known therapeutic properties, its story serves as an excellent case study in the importance of understanding and characterizing all potential products of a chemical synthesis, particularly in the context of drug development. The inferred synthetic pathways provide a valuable academic exercise in synthetic organic chemistry and demonstrate how fundamental reaction principles can be applied to the preparation of complex heterocyclic molecules.
LGC Standards. (n.d.). Granisetron impurities: An overview. Retrieved from [Link]
ResearchGate. (2025, August 7). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. Retrieved from [Link]
Pharmaffiliates. (n.d.). Granisetron-impurities. Retrieved from [Link]
Wikipedia. (2023, December 14). Granisetron. Retrieved from [Link]
known biological pathways affected by 2-Methyl-2H-indazole-3-carboximidamide
An In-Depth Technical Guide to the Presumed Biological Pathways Affected by 2-Methyl-2H-indazole-3-carboximidamide A Senior Application Scientist's Perspective on a Putative 5-HT3 Receptor Antagonist Disclaimer: Direct e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Presumed Biological Pathways Affected by 2-Methyl-2H-indazole-3-carboximidamide
A Senior Application Scientist's Perspective on a Putative 5-HT3 Receptor Antagonist
Disclaimer: Direct experimental data on the biological pathways affected by 2-Methyl-2H-indazole-3-carboximidamide is not extensively available in the public domain. This guide is formulated based on the well-characterized pharmacology of structurally similar indazole derivatives, most notably Granisetron, a potent and selective 5-HT3 receptor antagonist. The presented pathways and protocols represent a scientifically-grounded hypothesis for the mechanism of action of 2-Methyl-2H-indazole-3-carboximidamide and a roadmap for its experimental validation.
Introduction: The Indazole Scaffold and its Therapeutic Potential
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of indazole are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and potent receptor antagonist properties.[1][3][4][5] 2-Methyl-2H-indazole-3-carboximidamide, a member of this chemical class, shares structural similarities with established therapeutic agents, suggesting a potential for significant biological activity.[6][7]
This technical guide will provide an in-depth exploration of the presumed primary biological pathway affected by 2-Methyl-2H-indazole-3-carboximidamide: the serotonin 5-HT3 receptor signaling pathway. This hypothesis is predicated on the mechanism of action of Granisetron, a closely related indazole derivative and a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[8][9] We will delve into the molecular mechanics of this pathway, its physiological and pathophysiological relevance, and present detailed experimental workflows for researchers to validate this hypothesis and further characterize the compound's activity.
The Primary Putative Target: The 5-HT3 Receptor Signaling Pathway
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[10][11][12] This fundamental difference dictates a rapid and direct signaling mechanism upon activation.
Mechanism of 5-HT3 Receptor Activation and Blockade
Activation of the 5-HT3 receptor by its endogenous ligand, serotonin (5-HT), leads to the opening of a non-selective cation channel, resulting in a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[10][12] This influx causes depolarization of the neuronal membrane, leading to the initiation of an action potential and propagation of a nerve signal.[10]
It is hypothesized that 2-Methyl-2H-indazole-3-carboximidamide, like Granisetron, acts as a selective antagonist at the 5-HT3 receptor.[13][14][15] This antagonism is competitive, meaning the compound likely binds to the same site as serotonin without activating the receptor, thereby preventing serotonin from exerting its effect.[9][16] This blockade of ion channel opening is the foundational event for the compound's presumed therapeutic effects.
Caption: Putative mechanism of 2-Methyl-2H-indazole-3-carboximidamide at the 5-HT3 receptor.
Physiological and Pathophysiological Roles of the 5-HT3 Receptor Pathway
The 5-HT3 receptor is prominently expressed in the central and peripheral nervous systems, particularly in areas associated with the vomiting reflex.[13][17]
Chemotherapy-Induced Nausea and Vomiting (CINV): Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[15][18] This serotonin surge activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[15][18][19] Antagonism of these receptors is a highly effective strategy for preventing CINV.[14][20]
Postoperative Nausea and Vomiting (PONV): Similar to CINV, the 5-HT3 receptor pathway is implicated in PONV, and antagonists are used for its prevention and treatment.[8][21]
Irritable Bowel Syndrome (IBS): 5-HT3 receptors in the gut modulate motility and visceral pain perception.[22] Antagonists can be effective in treating diarrhea-predominant IBS.
Other Potential Roles: Emerging research suggests the involvement of 5-HT3 receptors in mood, cognition, and neurodevelopment.[23][24]
Experimental Validation and Characterization
To validate the hypothesis that 2-Methyl-2H-indazole-3-carboximidamide is a 5-HT3 receptor antagonist, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the affinity and selectivity of the compound for the 5-HT3 receptor.
Objective: To quantify the binding affinity (Ki) of 2-Methyl-2H-indazole-3-carboximidamide to the 5-HT3 receptor.
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]Granisetron) for binding to membranes prepared from cells expressing the 5-HT3 receptor.
Protocol:
Prepare cell membranes from a stable cell line expressing recombinant human 5-HT3 receptors.
Incubate the membranes with a fixed concentration of [3H]Granisetron and varying concentrations of 2-Methyl-2H-indazole-3-carboximidamide.
Separate bound from free radioligand by rapid filtration.
Quantify the radioactivity of the filters using liquid scintillation counting.
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
2. Electrophysiology (Patch-Clamp)
This functional assay directly measures the effect of the compound on the ion channel activity of the 5-HT3 receptor.
Objective: To determine if 2-Methyl-2H-indazole-3-carboximidamide inhibits serotonin-induced currents in cells expressing 5-HT3 receptors.
Principle: Whole-cell patch-clamp recording from cells expressing 5-HT3 receptors to measure ion currents in response to serotonin application in the presence and absence of the test compound.
Protocol:
Culture cells (e.g., HEK293) stably expressing human 5-HT3 receptors on glass coverslips.
Establish a whole-cell patch-clamp configuration.
Apply serotonin to elicit an inward current.
Co-apply serotonin with increasing concentrations of 2-Methyl-2H-indazole-3-carboximidamide.
Measure the inhibition of the serotonin-induced current and determine the IC50.
Caption: A streamlined workflow for characterizing the pharmacology of 2-Methyl-2H-indazole-3-carboximidamide.
In Vivo Models
1. Cisplatin-Induced Emesis Model in Ferrets
This is a gold-standard model for evaluating antiemetic drugs.
Objective: To assess the efficacy of 2-Methyl-2H-indazole-3-carboximidamide in preventing cisplatin-induced vomiting.
Protocol:
Acclimatize ferrets and establish baseline behavioral observations.
Administer 2-Methyl-2H-indazole-3-carboximidamide or vehicle control at various doses via an appropriate route (e.g., intravenous, oral).
After a predetermined pretreatment time, administer a high dose of cisplatin to induce emesis.
Observe and quantify the number of retches and vomits over a defined period (e.g., 4 hours).
Compare the emetic response in the drug-treated groups to the vehicle control group.
Downstream Signaling and Broader Implications
While the primary effect of 5-HT3 receptor antagonism is the blockade of rapid ionotropic signaling, there are downstream consequences to consider. The influx of Ca2+ through the 5-HT3 receptor can activate various intracellular signaling cascades.[25] For instance, Ca2+/calmodulin-dependent protein kinase II (CaMKII) and subsequent ERK1/2 signaling have been implicated in 5-HT3 receptor-mediated emesis.[25] By blocking the initial Ca2+ influx, 2-Methyl-2H-indazole-3-carboximidamide would presumptively inhibit these downstream pathways.
Furthermore, the interaction between the 5-HT3 receptor and the cytoskeleton may play a role in neuronal development and plasticity, suggesting that chronic administration of antagonists could have broader neurological effects.[23]
Quantitative Data Summary
Parameter
Description
Expected Outcome for a Potent 5-HT3 Antagonist
Ki (nM)
Inhibitor constant from radioligand binding assays.
Low nanomolar range, indicating high binding affinity.
IC50 (nM)
Half-maximal inhibitory concentration in functional assays.
Potency comparable to or greater than existing 5-HT3 antagonists.
Emetic Events
Number of retches and vomits in an in vivo model.
Significant, dose-dependent reduction compared to vehicle control.
Conclusion and Future Directions
Based on its chemical structure and the well-established pharmacology of related indazole derivatives, there is a strong rationale to hypothesize that 2-Methyl-2H-indazole-3-carboximidamide functions as a selective 5-HT3 receptor antagonist. This mechanism of action would position it as a potential therapeutic agent for conditions mediated by 5-HT3 receptor overactivation, most notably CINV and PONV.
The experimental workflows detailed in this guide provide a clear path for the definitive characterization of this compound's biological activity. Future research should focus not only on confirming its primary target but also on exploring its selectivity profile against other receptors and its potential effects on other 5-HT3 receptor-mediated processes, such as gastrointestinal motility and nociception. Such studies will be crucial in defining the full therapeutic potential and safety profile of 2-Methyl-2H-indazole-3-carboximidamide.
References
Granisetron - PubChem. National Center for Biotechnology Information. [Link]
Granisetron Hydrochloride. Medsafe, New Zealand Government. (2024, January 12). [Link]
Plosker, G. L., & Goa, K. L. (1991). Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. Drugs, 42(5), 805–824. [Link]
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Naimi, M. S. (2023). Granisetron: An Overview of Its Pharmacology, Clinical Efficacy, and Safety. Iris Journal of Nursing and Care, 6(1). [Link]
What is the mechanism of Granisetron? Patsnap Synapse. (2024, July 17). [Link]
What are 5-HT3 receptor agonists and how do they work? Patsnap Synapse. (2024, June 21). [Link]
van den Heuvel, C. G., et al. (2014). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 8, 203. [Link]
Deep Scientific Insights on granisetron hydrochloride's R&D Progress, Mechanism of Action, and Drug Target. Patsnap Synapse. (2023, October 16). [Link]
Martin, A. M., et al. (2017). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(1), G100–G108. [Link]
Tyagi, E., et al. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 11(2), 137–147. [Link]
Granisetron Hydrochloride Injection. Sagent Pharmaceuticals. (2014, October 23). [Link]
Singh, S., et al. (2021). Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses. International Journal of Molecular Sciences, 22(21), 11883. [Link]
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Naimi, M. S. (2023). Granisetron: An Overview of Its Pharmacology, Clinical Efficacy, and Safety. Iris Journal of Nursing and Care, 6(1). [Link]
Zhong, W., et al. (2014). Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva). PLoS ONE, 9(8), e104718. [Link]
van den Heuvel, C. G., et al. (2014). The serotonin 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 8, 203. [Link]
granisetron. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
What are 5-HT receptor antagonists and how do they work? Patsnap Synapse. (2024, June 21). [Link]
Babic, T., & Browning, K. N. (2014). Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology. Frontiers in Neuroscience, 8, 20. [Link]
What are 5-HT3 receptor antagonists and how do they work? Patsnap Synapse. (2024, June 21). [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
Chen, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
2-methyl-2H-indazole-3-carboximidamide hydrochloride. American Elements. [Link]
Li, Z., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1083437. [Link]
Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(10), 2690. [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(10), 2690. [Link]
Application Note: High-Purity Synthesis of 2-Methyl-2H-indazole-3-carboximidamide
Executive Summary & Strategic Analysis The synthesis of 2-Methyl-2H-indazole-3-carboximidamide presents a classic heterocyclic challenge: controlling the regioselectivity of alkylation on the indazole core. The indazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide presents a classic heterocyclic challenge: controlling the regioselectivity of alkylation on the indazole core. The indazole ring exists in a tautomeric equilibrium between 1H- and 2H-forms.[1][2][3][4][5] Under standard basic alkylation conditions (thermodynamic control), the N1-isomer is predominantly formed due to the higher nucleophilicity of the deprotonated N1 and the aromatic stability of the resulting benzoid system.
However, the target molecule requires substitution at the N2 position (quinonoid-like resonance contribution). To achieve this with high fidelity, this protocol utilizes kinetic control using a hard alkylating agent (Trimethyloxonium tetrafluoroborate) or specific imidate chemistry, circumventing the need for laborious separation of N1/N2 mixtures often seen with simple alkyl halides.
Following the establishment of the 2-methyl-2H-indazole core, the C3-carboximidamide functionality is installed via a robust "Nitrile-Pinner-Like" sequence, utilizing Lewis-acid promoted amination to avoid harsh acidic conditions that might degrade the heterocycle.
Synthetic Pathway Visualization
Figure 1: Optimized synthetic workflow favoring the N2-isomer and efficient amidine construction.
Detailed Experimental Protocol
Step 1: Regioselective N2-Methylation
Objective: Alkylation of the indazole nitrogen while maximizing the N2:N1 ratio.
Rationale: The use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) allows for alkylation under neutral conditions. Unlike basic conditions (NaH/MeI) which favor the thermodynamic N1-product, Meerwein's salt targets the most nucleophilic neutral nitrogen (N2) via kinetic control.
Ethyl Acetate (EtOAc) / Hexanes for purification[6]
Procedure:
Dissolve Methyl 1H-indazole-3-carboxylate (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.
Add Me3OBF4 (12 mmol) in one portion at room temperature.
Stir the suspension for 12–16 hours. The mixture typically becomes homogenous as the reaction proceeds, then may precipitate the tetrafluoroborate salt of the product.
Quench: Carefully add saturated aqueous NaHCO3 (50 mL) and stir vigorously for 30 minutes to neutralize the salt and destroy excess reagent.
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
Purification: Dry combined organics over Na2SO4 and concentrate. Purify via flash column chromatography (SiO2).
Note: The N2-isomer is typically more polar than the N1-isomer due to the quinonoid character. Elute with a gradient of EtOAc in Hexanes (typically 20% -> 50% EtOAc).
Yield Expectation: 70–85% (N2-isomer).
Validation: 1H NMR (CDCl3). The N-Me peak for N2-isomers typically appears downfield (~4.2–4.3 ppm) compared to N1-isomers (~4.0–4.1 ppm) due to the adjacent deshielding environment.
Step 2: Ammonolysis to Primary Amide
Objective: Convert the methyl ester to the primary carboxamide.
Dissolve the ester (5 mmol) in 7N NH3/MeOH (20 mL) in a sealed pressure tube.
Heat to 60°C for 12 hours or stir at RT for 48 hours.
Monitor by TLC (Ester spot disappearance).
Concentrate the solvent in vacuo.
Triturate the resulting solid with cold diethyl ether to obtain the pure amide.
Step 3: Dehydration to Nitrile
Objective: Convert the amide to the nitrile, the essential precursor for the amidine.
Rationale: Trifluoroacetic anhydride (TFAA) is preferred over POCl3 for cleaner reaction profiles with electron-rich heterocycles.
Reagents:
2-Methyl-2H-indazole-3-carboxamide (from Step 2)
Trifluoroacetic anhydride (TFAA) (1.5 eq)
Pyridine (3.0 eq)
DCM (Solvent)
Procedure:
Suspend the amide (4 mmol) in anhydrous DCM (20 mL) and Pyridine (12 mmol). Cool to 0°C.
Add TFAA (6 mmol) dropwise.
Allow to warm to RT and stir for 3 hours.
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then saturated NaHCO3.
Dry (MgSO4) and concentrate to yield the nitrile.
Step 4: Amidine Synthesis (Garigipati Method)
Objective: Direct conversion of nitrile to amidine.
Rationale: The classical Pinner reaction (HCl/MeOH) can be slow or low-yielding for sterically encumbered or electron-rich nitriles. The Garigipati method uses an amino-aluminum species formed in situ to directly attack the nitrile, offering higher yields.
Reagents:
2-Methyl-2H-indazole-3-carbonitrile (from Step 3)
Trimethylaluminum (AlMe3) (2.0 M in toluene, 2.0 eq)
Ammonium Chloride (NH4Cl) (2.0 eq)
Toluene (anhydrous)
Procedure:
Preparation of Reagent: In a separate dried flask under Argon, suspend NH4Cl (4 mmol) in anhydrous Toluene (10 mL). Cool to 0°C.
Slowly add AlMe3 solution (4 mmol). Caution: Gas evolution (Methane).
Allow the mixture to warm to RT and stir until gas evolution ceases (~1 hour). This forms the active reagent [MeAl(Cl)NH2].
Reaction: Add the nitrile (2 mmol) dissolved in minimum Toluene to the reagent mixture.
Heat the reaction to 80°C for 12–18 hours.
Quench & Workup (Critical):
Cool to 0°C.
Slowly add Methanol (excess) to quench aluminum species (vigorous reaction).
Filter the slurry through a Celite pad; wash with MeOH.
Concentrate the filtrate.
Salt Formation: Redissolve the residue in a minimal amount of MeOH and add 1.25 M HCl in MeOH (or Ethanol). Add Et2O to precipitate the 2-Methyl-2H-indazole-3-carboximidamide hydrochloride salt.
Data Presentation & Quality Control
Key Analytical Distinctions (N1 vs N2)
Correct assignment of the regiochemistry is the most critical quality control step.
Feature
N1-Isomer (Undesired)
N2-Isomer (Target)
Mechanistic Reason
1H NMR (N-Me)
~4.05 ppm
~4.25 - 4.35 ppm
N2 is adjacent to the deshielding ring junction and C3.
13C NMR (N-Me)
~36 ppm
~40 - 42 ppm
Different electronic environment of the quinonoid system.
UV-Vis
~ 295 nm
~ 310 nm
2H-indazoles typically show a bathochromic shift due to extended conjugation (quinonoid character).
Elution (SiO2)
Less Polar (Fast)
More Polar (Slow)
Higher dipole moment in the 2H-tautomer.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low N2 Selectivity
Used basic conditions (NaH, K2CO3).
Switch to Me3OBF4 (Meerwein's salt) or Methyl Trichloroacetimidate.
Incomplete Amidine Formation
Reagent [MeAl(Cl)NH2] degraded or insufficient heat.
Ensure anhydrous conditions during AlMe3 addition. Increase temp to 90°C.
Aluminum Emulsion during Workup
Improper quenching of Garigipati reaction.
Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution if MeOH quench is messy.
References
Regioselective Alkylation Mechanisms
Cheung, D. et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry.
Source:
Synthesis of 2H-Indazoles
Clemens, J. et al. "Selective procedures for the N2-alkylation of 1H-indazoles."[7] Synthesis.
Source:
Amidine Synthesis (Garigipati)
Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters.
Application Note: Analytical Characterization of 2-Methyl-2H-indazole-3-carboximidamide
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a definitive protocol for the characterization of 2-Methyl-2H-indazole-3-carboximidamide . The guide addresses the two pr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a definitive protocol for the characterization of 2-Methyl-2H-indazole-3-carboximidamide .
The guide addresses the two primary challenges associated with this compound:
Regioisomer Differentiation: Conclusively distinguishing the 2H-indazole isomer from the thermodynamically stable 1H-indazole byproduct.
Amidine Analysis: Overcoming peak tailing and retention issues caused by the highly basic carboximidamide group (
).
(Neutral) | MW: 174.20 g/mol
Introduction & Chemical Context
Indazole derivatives are privileged scaffolds in medicinal chemistry, appearing in kinase inhibitors (e.g., Axitinib) and 5-HT receptor antagonists.[1] The synthesis of 2-methyl-2H-indazole-3-carboximidamide often involves the methylation of indazole-3-carbonitrile or carboxamide precursors.
The Critical Challenge: Alkylation of the indazole core is non-selective, typically yielding a mixture of the 1-Methyl (1H) and 2-Methyl (2H) isomers. The 1H-isomer is thermodynamically favored (benzenoid system), while the 2H-isomer (quinonoid resonance) is often the desired bioactive pharmacophore but harder to isolate pure.
1-Methyl Isomer: Methyl group on Nitrogen 1 (proximal to the benzene ring).
2-Methyl Isomer: Methyl group on Nitrogen 2 (proximal to the C3-substituent).
Standard LC-MS cannot distinguish these isomers solely by mass (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
175). This protocol utilizes NOESY NMR and High-pH HPLC to ensure structural integrity.
Objective: Purity profiling and quantification.
Challenge: The basic amidine group interacts with residual silanols on standard C18 columns, leading to severe peak tailing.
Solution: Use of a Charged Surface Hybrid (CSH) column at low pH (Method A) or a Hybrid-Silica column at high pH (Method B).
Method A: Acidic LC-MS (Recommended for Screening)
This method protonates the amidine, ensuring solubility, while the CSH column repels the cationic analyte to prevent tailing.[1]
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
Diagnostic Shift: The N-Me chemical shift is sensitive to position.
1-Me: Typically
4.0 – 4.1 ppm.
2-Me: Typically ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
4.1 – 4.3 ppm (Deshielded).
The "Gold Standard" Experiment: 1D NOE or 2D NOESY
To prove the structure is the 2-Methyl isomer, you must perform a Nuclear Overhauser Effect (NOE) experiment.
Logic:
Irradiate N-Methyl Signal: Selectively excite the methyl singlet.
Observe Response:
1-Methyl Isomer: You will see a strong NOE enhancement of the H-7 aromatic proton (the doublet at the "bottom" of the benzene ring). The distance is short (~2.5 Å).
2-Methyl Isomer: You will NOT see an NOE to the aromatic H-7. Instead, you may see a weak NOE to the Amidine NH protons (if visible/slow exchange) or no aromatic NOE.[1]
NOESY Interpretation Table:
Signal Irradiated
Observation in 1-Me Isomer
Observation in 2-Me Isomer
N-Methyl
Strong enhancement of H-7
No enhancement of H-7
| Amidine NH | No enhancement of N-Me | Possible enhancement of N-Me |
Visualization: Analytical Workflow & Isomer Logic
The following diagram illustrates the decision tree for characterizing the compound and differentiating the isomers.
Figure 1: Analytical decision tree for validating the regio-chemistry and purity of the target indazole.
Stability & Storage Protocol
Amidines are susceptible to hydrolysis to amides under strongly basic aqueous conditions or prolonged heating.
Storage: Store the HCl salt at
under desiccant.
Solution Stability:
Stable in DMSO-
for >48 hours (NMR).
Stable in 0.1% Formic Acid/Water for 24 hours (Autosampler).
Avoid: Storing in pH > 10 buffers for >4 hours.
References
Synthesis and Isomerism: Reactivity of indazoles towards N-methylation and analysis of the 1H NMR spectra. J. Chem. Soc., Perkin Trans.[3] 2, 1975, 1695-1700.[3] Link
Indazole Tautomerism: Tautomerism and Isomerism in Indazoles. Science of Synthesis, 2002.[1] (General Reference for 1H vs 2H stability).
Amidine Analysis: Analysis of Short Amines without Using Ion Pair Reagent. Shodex Technical Guides. Link
Compound Data: PubChem Entry for 2-methyl-2H-indazole-3-carboximidamide.[4] Link[1]
NMR Methodology: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note. Link
Application Note & Detailed Protocol: A High-Yield, Regioselective Synthesis of 2-Methyl-2H-indazole-3-carboximidamide
Abstract The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor and antiviral properties.[1][2][3] Specifically, funct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor and antiviral properties.[1][2][3] Specifically, functionalized 2H-indazoles are key components in modern drug design.[4][5] This application note presents a robust and high-yield multi-step synthesis for 2-Methyl-2H-indazole-3-carboximidamide, a valuable building block for pharmaceutical research. The described pathway addresses the critical challenge of regioselective N-alkylation of the indazole core, ensuring the desired 2-methyl isomer is produced with high fidelity. The protocol begins with the commercially available 1H-Indazole-3-carboxylic acid, proceeding through a key 2-Methyl-2H-indazole-3-carbonitrile intermediate. The final conversion to the target carboximidamide is achieved via a modified Pinner reaction. This guide provides detailed, step-by-step protocols, expert insights into critical process parameters, and troubleshooting advice to enable researchers to reliably synthesize this compound.
Strategic Overview of the Synthetic Pathway
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide is not a trivial one-pot reaction, primarily due to the need to control regiochemistry during the N-methylation step. Direct methylation of 1H-indazole typically yields a mixture of N1 and N2 isomers. Our strategy circumvents this by employing a logical, three-stage process designed for high yield and purity.
The three core stages are:
Amidation and Dehydration: Conversion of the readily available 1H-Indazole-3-carboxylic acid into the corresponding 1H-Indazole-3-carbonitrile. The nitrile group is an excellent and stable precursor to the desired carboximidamide.
Regioselective N2-Methylation: The critical step where the methyl group is selectively introduced at the N2 position of the indazole ring. This protocol utilizes conditions known to favor the formation of the thermodynamically less stable but often desired 2-alkyl-2H-indazole isomer.[6][7]
Pinner Reaction and Ammonolysis: A classic transformation to convert the nitrile intermediate into the final 2-Methyl-2H-indazole-3-carboximidamide hydrochloride salt, which can be neutralized if the free base is required.
Workflow Diagram
Caption: Overall synthetic workflow from starting material to the final product.
Detailed Experimental Protocols
Stage 1: Synthesis of 1H-Indazole-3-carbonitrile (Intermediate I)
Rationale: This stage converts the carboxylic acid at the C3 position into a nitrile. This is achieved via a two-step process: formation of the primary amide, followed by dehydration. Using thionyl chloride (SOCl₂) for amide formation is efficient, and subsequent dehydration with a strong agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) provides the nitrile in high yield.
Protocol 1.A: Synthesis of 1H-Indazole-3-carboxamide
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should fully dissolve.
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
Carefully add the resulting crude acyl chloride to a flask containing concentrated ammonium hydroxide (100 mL) cooled in an ice bath (0-5 °C).
Stir the resulting suspension vigorously for 1 hour.
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 1H-Indazole-3-carboxamide as a white solid.
Protocol 1.B: Dehydration to 1H-Indazole-3-carbonitrile (Intermediate I)
In a round-bottom flask, combine 1H-Indazole-3-carboxamide (8.0 g, 49.6 mmol) with phosphorus oxychloride (25 mL).
Heat the mixture to 100 °C and stir for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~200 g) with vigorous stirring.
Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
Recrystallize from an ethanol/water mixture to afford pure 1H-Indazole-3-carbonitrile.
Stage 2: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile (Intermediate II)
Expert Rationale: The regioselectivity of N-alkylation on the indazole ring is highly dependent on the reaction conditions. While N1-alkylation is often the kinetically favored product, the use of a polar aprotic solvent like acetone and a mild base such as potassium carbonate (K₂CO₃) tends to favor the formation of the N2-alkylated product.[6] This is because the N2-anion, while less stable, can be more accessible under these conditions. Careful monitoring is key to prevent dialkylation or side reactions.
Protocol 2.A: N2-Methylation
Dissolve 1H-Indazole-3-carbonitrile (5.0 g, 34.9 mmol) in acetone (150 mL) in a round-bottom flask.
Add methyl iodide (3.25 mL, 52.4 mmol, 1.5 equiv) dropwise to the suspension.
Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 12-18 hours.
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. Note: A small amount of the N1-isomer may be formed.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired N2-methyl isomer from the N1-methyl isomer. The N2 isomer is typically less polar.
Stage 3: Synthesis of 2-Methyl-2H-indazole-3-carboximidamide (Final Product)
Expert Rationale: The Pinner reaction is a classic method for converting nitriles to imidates, which are then readily converted to amidines. The first step requires strictly anhydrous conditions and the generation of hydrogen chloride gas to form the reactive nitrilium ion intermediate. The subsequent ammonolysis step involves nucleophilic attack by ammonia on the imidate ester.
Protocol 3.A: Formation of Ethyl 2-methyl-2H-indazole-3-carboximidate Hydrochloride
Set up a three-neck flask equipped with a gas inlet tube, a drying tube, and a stirrer. Ensure all glassware is oven-dried.
Suspend 2-Methyl-2H-indazole-3-carbonitrile (3.0 g, 19.1 mmol) in anhydrous ethanol (100 mL) and cool the mixture to 0 °C in an ice bath.
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction should be kept cold.
Seal the flask and let it stand at 4 °C (in a refrigerator) for 24-48 hours. A precipitate of the imidate hydrochloride salt should form.
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Do not expose to moisture.
Protocol 3.B: Ammonolysis to 2-Methyl-2H-indazole-3-carboximidamide Hydrochloride
Dissolve the crude ethyl 2-methyl-2H-indazole-3-carboximidate hydrochloride from the previous step in a saturated solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold, anhydrous ethanol).
Stir the solution at room temperature for 6-8 hours.
Evaporate the solvent under reduced pressure.
The resulting solid is the hydrochloride salt of the target compound. It can be recrystallized from ethanol/ether to yield pure 2-Methyl-2H-indazole-3-carboximidamide hydrochloride.[8][9]
Data Summary and Expected Results
Step
Product
Starting Material
Reagents
Typical Yield
Reaction Time
1A
1H-Indazole-3-carboxamide
1H-Indazole-3-carboxylic acid
SOCl₂, NH₄OH
90-95%
3-4 hours
1B
1H-Indazole-3-carbonitrile
1H-Indazole-3-carboxamide
POCl₃
85-90%
3 hours
2A
2-Methyl-2H-indazole-3-carbonitrile
1H-Indazole-3-carbonitrile
CH₃I, K₂CO₃
75-85% (isolated N2)
12-18 hours
3A/B
2-Methyl-2H-indazole-3-carboximidamide HCl
2-Methyl-2H-indazole-3-carbonitrile
HCl(g), EtOH, NH₃
80-90%
48-60 hours
Overall
Final Product HCl Salt
1H-Indazole-3-carboxylic acid
-
~50-60%
-
Characterization Data (for Hydrochloride Salt): [8][9]
Molecular Formula: C₉H₁₁ClN₄
Molecular Weight: 210.66 g/mol
Expected ¹H NMR: Peaks corresponding to the methyl group protons, aromatic protons of the indazole ring, and exchangeable protons of the amidinium group.
IR Spectroscopy: Disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of N-H stretching bands.
Troubleshooting and Expert Insights
Challenge: Poor regioselectivity in the N-methylation step (Step 2A), leading to a mixture of N1 and N2 isomers.
Solution: Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and basicity. The choice of solvent is critical; avoid highly polar, protic solvents. Column chromatography must be performed carefully, as the isomers can have similar Rf values. Using a shallower gradient during elution can improve separation.
Challenge: The Pinner reaction (Step 3A) fails or gives low yields.
Solution: This reaction is extremely sensitive to moisture. Ensure all glassware is rigorously dried and use anhydrous ethanol. The HCl gas must also be dry (e.g., passed through a sulfuric acid trap). If the reaction stalls, try re-saturating the solution with HCl gas after 12 hours.
Challenge: The final product is difficult to crystallize or purify.
Solution: The hydrochloride salt is typically a crystalline solid and easier to handle than the free base. For recrystallization, a solvent/anti-solvent system like ethanol/diethyl ether is effective. Add the anti-solvent slowly until turbidity is observed, then allow it to stand at a low temperature to promote crystal growth.
References
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Cagayan State University. [Link]
Preparation method of 2H-Indazole derivatives.
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Center for Biotechnology Information. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. American Elements. [Link]
Application Notes and Protocols for 2-Methyl-2H-indazole-3-carboximidamide in Cell-Based Assays
A comprehensive guide for researchers, scientists, and drug development professionals. Foreword for the Research Community The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrat...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive guide for researchers, scientists, and drug development professionals.
Foreword for the Research Community
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The compound 2-Methyl-2H-indazole-3-carboximidamide represents a specific iteration of this versatile chemical family. However, a thorough review of the current scientific literature reveals a significant gap in publicly available data regarding its specific biological targets, mechanism of action, and established protocols for its use in cell-based assays.
This document is structured to provide a foundational framework for researchers interested in investigating the biological effects of 2-Methyl-2H-indazole-3-carboximidamide. Given the absence of direct studies on this compound, we will extrapolate potential applications and assay development strategies based on the known activities of structurally related indazole-containing molecules, particularly those targeting nitric oxide synthases (NOS). This approach is intended to guide initial experimental design and hypothesis generation.
It is imperative for the user to understand that the following protocols are predictive and will require empirical validation. The primary aim of this guide is to equip researchers with the logical framework and technical considerations necessary to pioneer the study of 2-Methyl-2H-indazole-3-carboximidamide.
Part 1: Mechanistic Considerations and Potential Therapeutic Rationale
Indazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO).[5] NO is a critical signaling molecule involved in a plethora of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[6] Dysregulation of NO production is implicated in various diseases, making NOS inhibitors promising therapeutic candidates.[6]
There are three main isoforms of NOS:
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue and plays a role in synaptic plasticity.[7][8]
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli and contributes to host defense, but its overproduction can lead to tissue damage.[8][9]
Endothelial NOS (eNOS or NOS-3): Located in the endothelium and is crucial for maintaining cardiovascular homeostasis.[8][9]
The therapeutic potential of a NOS inhibitor is often linked to its isoform selectivity. For instance, selective iNOS inhibitors are sought for inflammatory diseases, while nNOS inhibitors are explored for neurological disorders. The carboximidamide functional group present in 2-Methyl-2H-indazole-3-carboximidamide suggests it may interact with the active site of NOS enzymes, which bind the structurally similar L-arginine substrate.
Hypothesized Signaling Pathway
The following diagram illustrates the general mechanism of NOS inhibition and its downstream cellular consequences.
Caption: Hypothesized mechanism of action for 2-Methyl-2H-indazole-3-carboximidamide as a NOS inhibitor.
Part 2: Protocols for In Vitro Characterization
To investigate the biological activity of 2-Methyl-2H-indazole-3-carboximidamide, a tiered approach starting with general cytotoxicity assays, followed by functional assays to assess its impact on NO production, is recommended.
Protocol 1: Determination of Cytotoxicity
Before assessing the functional effects of a compound, it is crucial to determine the concentration range that is non-toxic to the cells. A standard MTT or resazurin-based assay can be employed for this purpose.
Objective: To determine the concentration of 2-Methyl-2H-indazole-3-carboximidamide that results in 50% inhibition of cell viability (IC50).
Materials:
Cell line of interest (e.g., RAW 264.7 for iNOS, HEK293T overexpressing nNOS for neuronal studies)
Complete cell culture medium
2-Methyl-2H-indazole-3-carboximidamide (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well microplates
Plate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of 2-Methyl-2H-indazole-3-carboximidamide in complete culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for a period relevant to your intended functional assay (e.g., 24-48 hours).
Viability Assessment (MTT Assay):
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[6]
Objective: To determine the effect of 2-Methyl-2H-indazole-3-carboximidamide on NO production in a relevant cell model.
Cell Model Selection:
For iNOS inhibition: RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
For nNOS inhibition: HEK293T cells stably overexpressing nNOS, stimulated with a calcium ionophore like A23187.[6]
Materials:
Selected cell line and appropriate culture medium
2-Methyl-2H-indazole-3-carboximidamide
Stimulating agents (e.g., LPS and IFN-γ for RAW 264.7, A23187 for nNOS-expressing cells)
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
Sodium nitrite (for standard curve)
96-well microplates
Plate reader
Procedure:
Cell Seeding and Treatment: Seed cells as described in the cytotoxicity protocol. Pre-treat the cells with various non-toxic concentrations of 2-Methyl-2H-indazole-3-carboximidamide for 1-2 hours.
Stimulation: Add the appropriate stimulating agents to induce NO production. For example, treat RAW 264.7 cells with 1 µg/mL LPS and 10 ng/mL IFN-γ.
Incubation: Incubate the cells for an appropriate time to allow for NO production (e.g., 16-24 hours for iNOS induction).
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
Griess Reaction:
Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
Incubate at room temperature for 10-15 minutes, protected from light.
Measurement: Measure the absorbance at 540 nm.
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Data Analysis: Calculate the concentration of nitrite in each sample and determine the inhibitory effect of the compound on NO production.
Experimental Workflow Diagram
Caption: A generalized workflow for the initial in vitro characterization of 2-Methyl-2H-indazole-3-carboximidamide.
Part 3: Data Interpretation and Further Steps
Quantitative Data Summary
The following table provides hypothetical concentration ranges for guiding initial experiments. These values should be empirically determined for your specific cell system.
Parameter
Recommended Starting Range
Rationale
Cytotoxicity (IC50)
0.1 - 100 µM
A broad range to capture potential toxic effects.
Functional Assay (Griess)
0.01 - 10 µM
Concentrations should be well below the IC50 to ensure observed effects are not due to cell death.
DMSO Final Concentration
≤ 0.5% (v/v)
To minimize solvent-induced artifacts.
Self-Validation and Trustworthiness
To ensure the reliability of your findings, incorporate the following controls in your experiments:
Positive Control: A known NOS inhibitor (e.g., L-NAME for non-selective, 1400W for iNOS-selective) to validate that the assay can detect inhibition.
Negative Control: A vehicle-treated group to establish the baseline NO production.
Unstimulated Control: A group of cells not treated with the stimulating agent to confirm that the observed NO production is stimulus-dependent.
Authoritative Grounding and Next Steps
The initial characterization of 2-Methyl-2H-indazole-3-carboximidamide will provide valuable insights into its potential as a NOS inhibitor. If significant and dose-dependent inhibition of NO production is observed, further studies would be warranted:
Isoform Selectivity: Employ cell lines or recombinant enzymes to determine the compound's inhibitory activity against nNOS, iNOS, and eNOS.[7][9] This is a critical step in defining its potential therapeutic window and side-effect profile.
Mechanism of Inhibition: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-arginine substrate.
Target Engagement: Utilize techniques such as cellular thermal shift assays (CETSA) to confirm direct binding of the compound to its target protein within the cellular environment.
Downstream Signaling: Investigate the impact of the compound on downstream targets of NO signaling, such as cyclic GMP (cGMP) levels.
The exploration of novel indazole derivatives like 2-Methyl-2H-indazole-3-carboximidamide holds promise for the development of new therapeutics. A systematic and rigorous approach, as outlined in these application notes, is essential for elucidating its biological function and potential clinical utility.
References
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry | PNAS. (n.d.). Proceedings of the National Academy of Sciences.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16). ResearchGate.
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
2-Methyl-2H-indazole-3-carboxylic Acid, CAS No : 34252-44-3. (n.d.). Pharmaffiliates.
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). MDPI.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology.
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (n.d.). National Center for Biotechnology Information.
experimental setup for testing 2-Methyl-2H-indazole-3-carboximidamide efficacy
Executive Summary & Rationale Compound Profile: 2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) is a fused bicyclic heterocycle featuring a highly basic carboximidamide (amidine) functional group at the C3 pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
Compound Profile:
2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) is a fused bicyclic heterocycle featuring a highly basic carboximidamide (amidine) functional group at the C3 position.[1][2]
Mechanistic Hypothesis:
While the indazole-3-carboxamide scaffold is widely recognized in kinase inhibition (e.g., PAK1, VEGFR), the presence of the carboximidamide (
) fundamentally shifts the pharmacophore. The amidine group is a classic mimetic of the arginine side chain, enabling high-affinity ionic interactions with the aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.
Therefore, this experimental guide is designed to test the efficacy of 2-Methyl-2H-indazole-3-carboximidamide as a Serine Protease Inhibitor , with a specific focus on Complement Factor D (a target for paroxysmal nocturnal hemoglobinuria) or general trypsin-like activity. This approach validates the compound as a fragment-based lead or chemical probe.
Experimental Workflow
The following diagram outlines the logical flow from compound solubilization to functional validation.
Caption: Integrated workflow for characterizing amidine-based protease inhibitors, prioritizing enzymatic affinity before functional validation.
Protocol A: Compound Preparation & Handling
Causality: Amidines are basic (
). The free base may be poorly soluble in neutral aqueous buffers. The hydrochloride salt form is preferred for stability and solubility.
Note: Avoid aqueous buffers for the master stock to prevent hydrolysis over long-term storage.
Working Dilutions:
Prepare a 10-point serial dilution (1:3) in the assay buffer.
Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can denature serine proteases.
Protocol B: In Vitro Serine Protease Inhibition (Factor D Model)
Objective: Determine the biochemical potency (
) against a target protease. Factor D is chosen as the model target due to the structural precedence of indazole-amidine inhibitors in the complement pathway.
Reagents:
Enzyme: Recombinant Human Complement Factor D (0.5 nM final).
Substrate: Z-L-Lys-SBzl (Thiobenzyl ester substrate) or a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
Chromophore: DTNB (Ellman’s Reagent) – if using thiobenzyl substrate.
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Step-by-Step Procedure:
Plate Setup: Use a black 384-well non-binding surface plate.
Compound Addition: Dispense 100 nL of compound dilutions (from Protocol A) using an acoustic dispenser or pin tool.
Enzyme Incubation: Add 10 µL of Factor D solution. Centrifuge briefly (1000 x g, 1 min). Incubate for 15 minutes at 25°C to allow equilibrium binding to the S1 pocket.
Reaction Initiation: Add 10 µL of Substrate/DTNB mixture.
Final concentrations: 100 µM Substrate, 200 µM DTNB.
Kinetic Read: Monitor Absorbance (405 nm) or Fluorescence (Ex 360/Em 460) every 60 seconds for 30 minutes.
Validation: Include Danicopan (Factor D inhibitor) or Benzamidine (general serine protease inhibitor) as a positive control.
Objective: Confirm that enzymatic inhibition translates to biological efficacy (blocking the Complement Alternative Pathway).
Mechanism:
Factor D cleaves Factor B bound to C3b, forming the C3 convertase (C3bBb). Inhibition prevents the amplification loop, stopping the lysis of rabbit erythrocytes (RbE) in human serum.
Caption: Mechanism of Action. The inhibitor targets Factor D, preventing the formation of the C3 convertase and downstream hemolysis.
Procedure:
Serum Prep: Dilute Normal Human Serum (NHS) to 10% in GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with
and EGTA).
Note: EGTA blocks the Classical Pathway (
dependent), isolating the Alternative Pathway.
Cell Prep: Wash Rabbit Erythrocytes (RbE) and resuspend to
Challenge: Add 100 µL RbE suspension. Incubate 30 min at 37°C with shaking.
Stop & Read: Add 150 µL ice-cold EDTA stop solution. Centrifuge (2000 rpm, 5 min). Transfer supernatant to a clear plate. Measure OD405 (Hemoglobin release).
Data Analysis & References
Calculations:
Calculate the
using a 4-parameter logistic regression model:
Where is % Inhibition and is log concentration.
Interpretation:
Potent Hit:
in enzyme assay; in hemolysis.
False Positive Check: If enzyme inhibition is high but hemolysis inhibition is zero, check for compound aggregation or non-specific binding (add 0.01% Triton to enzyme assay).
References:
Luncsford, P. J., et al. (2016). Structure-Based Design of Factor D Inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates the amidine-S1 pocket interaction logic).
Maillard, N., et al. (2015). Targeting Complement Factor D in the Alternative Pathway. Molecular Immunology. Link (Protocol for hemolysis assays).
Barrow, J. C., et al. (2020). Indazole-3-carboxamides as Privileged Scaffolds. ACS Medicinal Chemistry Letters. Link (Structural context for the indazole core).
PubChem Compound Summary. (2025). 2-Methyl-2H-indazole-3-carboximidamide.[1][2][3][4][5][6] National Center for Biotechnology Information. Link (Chemical properties and CAS verification).
Application Note & Protocol: High-Purity Isolation of 2-Methyl-2H-indazole-3-carboximidamide
Abstract This comprehensive guide details robust methodologies for the purification of 2-Methyl-2H-indazole-3-carboximidamide, a key heterocyclic building block in contemporary drug discovery. The protocols provided are...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details robust methodologies for the purification of 2-Methyl-2H-indazole-3-carboximidamide, a key heterocyclic building block in contemporary drug discovery. The protocols provided are tailored for researchers, medicinal chemists, and process development scientists, emphasizing the underlying chemical principles to empower effective and reproducible purification. This document outlines two primary purification strategies: silica gel column chromatography and recrystallization, including guidance on method selection, execution, and validation through thin-layer chromatography (TLC).
Introduction: The Scientific Imperative for Purity
2-Methyl-2H-indazole-3-carboximidamide is a member of the indazole class of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] The carboximidamide functional group imparts a distinct polarity and basicity, which are crucial for its utility in forming targeted molecular interactions but also present unique challenges during purification. Achieving high purity of this compound is paramount, as even trace impurities can confound biological assays, compromise downstream synthetic steps, and introduce variability in research outcomes.
This application note provides a systematic approach to purifying 2-Methyl-2H-indazole-3-carboximidamide, moving from rapid analytical method development on a small scale to preparative-scale isolation.
The structure of 2-Methyl-2H-indazole-3-carboximidamide, featuring a bicyclic aromatic indazole core and a basic carboximidamide moiety, dictates its purification strategy. The nitrogen atoms in the indazole ring and the carboximidamide group can act as hydrogen bond acceptors and potentially as protonation sites, influencing the molecule's solubility and interaction with chromatographic stationary phases.[2][3]
Key Considerations:
Polarity: The presence of multiple nitrogen atoms and the carboximidamide group makes the molecule relatively polar. This suggests that normal-phase chromatography on silica gel or hydrophilic interaction liquid chromatography (HILIC) would be effective separation techniques.[2]
Basicity: The carboximidamide group is basic and can be protonated in acidic conditions. This property can be exploited for extraction or ion-exchange chromatography but may also lead to peak tailing in silica gel chromatography if not properly addressed.
Solubility: The solubility will be dependent on the solvent's polarity and its ability to engage in hydrogen bonding. Alcohols like ethanol and methanol are likely good solvents, especially upon heating.
Based on these properties, two primary purification techniques are recommended:
Flash Column Chromatography: Ideal for removing impurities with different polarities.
Recrystallization: An effective method for removing small amounts of impurities from a solid sample, often yielding highly pure crystalline material.
Workflow for Purification
The following diagram illustrates the logical workflow for the purification of 2-Methyl-2H-indazole-3-carboximidamide.
Caption: Purification workflow for 2-Methyl-2H-indazole-3-carboximidamide.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before committing to large-scale column chromatography, it is crucial to identify an optimal solvent system using TLC.[4] This allows for rapid screening of mobile phases to achieve good separation between the target compound and its impurities.
Prepare a dilute solution of the crude 2-Methyl-2H-indazole-3-carboximidamide in a suitable solvent (e.g., DCM or a mixture of DCM and MeOH).
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent. To mitigate peak tailing due to the basic nature of the compound, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.
Place the TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
Remove the plates, mark the solvent front, and allow them to dry.
Visualize the separated spots under a UV lamp.
The ideal solvent system will show the spot for the target compound with a retention factor (Rf) of approximately 0.2-0.4, and good separation from other spots.
Table 1: Example TLC Solvent Systems and Expected Observations
Solvent System (v/v/v)
Rf of Target
Separation from Impurities
Observations
95:5 DCM:MeOH
~0.3
Good
Well-defined spot, good separation from less polar impurities.
80:20 EtOAc:Hexanes
~0.1
Poor
Compound may not move significantly from the baseline.
94:5:1 DCM:MeOH:TEA
~0.35
Excellent
Sharper spot with reduced tailing compared to the system without TEA.
Preparative Column Chromatography
Once an optimal solvent system is identified via TLC, preparative column chromatography can be performed to isolate the pure compound.[4]
Materials:
Glass chromatography column
Silica gel (appropriate for flash chromatography)
Sand
Eluent (optimized mobile phase from TLC)
Collection tubes
Rotary evaporator
Protocol:
Column Packing:
Securely clamp the column in a vertical position.
Add a small plug of cotton or glass wool to the bottom.
Add a thin layer of sand.
Prepare a slurry of silica gel in the least polar component of your eluent (e.g., DCM).
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
Add another thin layer of sand on top of the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase.
Alternatively, for less soluble compounds, perform a "dry loading" by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.
Carefully add the sample to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase, starting with a slightly less polar composition than the final eluent if a gradient is desired.
Collect fractions in separate tubes. The size of the fractions should be proportional to the column size.
Fraction Analysis:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the fractions that show a single spot corresponding to the pure 2-Methyl-2H-indazole-3-carboximidamide.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[5][6] The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
In a small test tube, add a small amount of the purified compound.
Add a few drops of the test solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable.
If the compound is insoluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot.
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. Ethanol or a mixture of ethanol and water is a good starting point for indazole derivatives.[5][6]
Recrystallization Procedure:
Place the impure solid in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
TLC: A single spot should be observed in a suitable solvent system.
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on purity and confirms the molecular weight of the compound.[3]
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Peak tailing in chromatography
The basic carboximidamide group is interacting strongly with acidic silica gel.
Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.
Poor separation in chromatography
The chosen mobile phase is not optimal.
Re-evaluate the mobile phase using TLC. Try a different solvent system or a gradient elution.
No crystal formation during recrystallization
The solution is too dilute, or the wrong solvent was chosen.
Evaporate some of the solvent to concentrate the solution. If crystals still do not form, try a different recrystallization solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery from recrystallization
Too much solvent was used, or the compound has significant solubility in the cold solvent.
Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Conclusion
The successful purification of 2-Methyl-2H-indazole-3-carboximidamide is readily achievable through a systematic application of standard laboratory techniques. Careful method development using TLC is essential for an efficient column chromatography separation. For achieving the highest purity, recrystallization serves as an invaluable final step. The protocols and principles outlined in this guide provide a solid foundation for researchers to obtain high-quality material for their scientific endeavors.
References
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. (1963).
Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chrom
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Molecules.
Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). Journal of Agricultural and Food Chemistry.
2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. American Elements.
A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
Microwave-assisted synthesis and characterization of novel indazole derivatives with potential anti-inflammatory activity. (2025). Asian Journal of Research in Chemistry.
developing derivatives of 2-Methyl-2H-indazole-3-carboximidamide
An Application Guide to the Synthesis and Derivatization of 2-Methyl-2H-indazole-3-carboximidamide for Drug Discovery Abstract The indazole core is a privileged heterocyclic scaffold, forming the basis of numerous pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis and Derivatization of 2-Methyl-2H-indazole-3-carboximidamide for Drug Discovery
Abstract
The indazole core is a privileged heterocyclic scaffold, forming the basis of numerous pharmacologically active compounds and FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview for the synthesis and subsequent derivatization of 2-Methyl-2H-indazole-3-carboximidamide, a versatile building block for creating novel chemical entities. We present detailed, field-tested protocols for the synthesis of the core scaffold, functionalization of the carboximidamide moiety, and strategic modification of the indazole ring system. The methodologies are designed to be robust and adaptable, empowering researchers, medicinal chemists, and drug development professionals to systematically explore the structure-activity relationships (SAR) of this promising compound class. Each protocol is supported by mechanistic rationale, data interpretation guidelines, and visual workflows to ensure reproducibility and accelerate discovery.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are cornerstones of modern medicinal chemistry, exhibiting a vast range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][4] Their structural resemblance to endogenous purines and ability to serve as bio-isosteres for scaffolds like indole make them particularly effective at interacting with a wide array of biological targets, most notably protein kinases.[3][5] Marketed drugs such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors, feature the indazole nucleus, underscoring its therapeutic relevance.[1][6]
The 2-Methyl-2H-indazole-3-carboximidamide scaffold offers three primary vectors for chemical diversification:
The Carboximidamide Group: A highly functional handle for introducing diverse substituents to modulate hydrogen bonding, polarity, and basicity.
The N2-Methyl Group: This modification blocks the common N1 tautomerization, locking the scaffold into the 2H-indazole form and providing a consistent structural presentation to biological targets.[1]
The Benzene Ring: Positions 4, 5, 6, and 7 are accessible for substitution, allowing for fine-tuning of steric and electronic properties to optimize potency and pharmacokinetic profiles.
This document provides a logical framework for systematically developing derivatives around this core, beginning with the synthesis of the foundational molecule.
Synthesis of the Core Scaffold: 2-Methyl-2H-indazole-3-carboximidamide
The synthesis of the target scaffold is a multi-step process that requires careful control of regioselectivity. The most logical approach involves the initial formation of a 3-functionalized 2H-indazole, followed by conversion to the carboximidamide. A common and effective strategy begins with the reductive cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative.[7] N2-alkylation is a critical step that must be controlled to favor the desired regioisomer.[8]
The following workflow outlines a validated synthetic pathway.
Caption: Synthetic workflow for the core 2-Methyl-2H-indazole-3-carboximidamide scaffold.
Protocol 2.1: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile
Rationale: This protocol begins with 2-Nitro-o-tolunitrile. The nitro group is first reduced to an amine. The resulting aminobenzonitrile undergoes diazotization and intramolecular cyclization to form the indazole ring. Subsequent N-methylation provides the desired 2-methyl regioisomer, which can often be separated from the N1-isomer by chromatography.
Materials:
2-Nitro-o-tolunitrile
Tin(II) chloride dihydrate (SnCl₂)
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Iodomethane (CH₃I)
Potassium Carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine
Procedure:
Reduction: To a stirred solution of 2-Nitro-o-tolunitrile (1.0 equiv) in ethanol, add Tin(II) chloride dihydrate (4.0 equiv) portion-wise. Heat the mixture to reflux for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction to room temperature and pour it into ice water. Basify carefully with 2M NaOH solution until a pH of 8-9 is reached. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Diazotization & Cyclization: Dissolve the crude amine in a mixture of concentrated HCl and water at 0 °C. Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 1 hour at this temperature, then allow it to warm to room temperature and stir overnight.
N-Methylation: Neutralize the mixture with NaHCO₃ and extract with EtOAc. Dry and concentrate the organic phase. Dissolve the crude indazole-3-carbonitrile in DMF. Add K₂CO₃ (2.0 equiv) and iodomethane (1.2 equiv). Stir at room temperature for 6-8 hours.
Purification: Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate the solvent and purify the residue by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to separate the N1 and N2-methyl isomers and afford pure 2-Methyl-2H-indazole-3-carbonitrile.
Protocol 2.2: Conversion to 2-Methyl-2H-indazole-3-carboximidamide (Pinner Reaction)
Rationale: The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to carboximidamides upon treatment with ammonia. Anhydrous conditions are critical in the first step to prevent hydrolysis to the corresponding ester.
Materials:
2-Methyl-2H-indazole-3-carbonitrile
Anhydrous Ethanol (EtOH)
Anhydrous Diethyl Ether
Hydrogen Chloride (gas)
Ammonia (in methanol, 7N solution)
Procedure:
Imidate Formation: Dissolve 2-Methyl-2H-indazole-3-carbonitrile (1.0 equiv) in anhydrous ethanol and cool to 0 °C in an ice bath. Bubble dry HCl gas through the solution for 20-30 minutes until saturation. Seal the vessel and let it stand at 4 °C for 48 hours.
Isolation: The ethyl imidate hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Ammonolysis: Dissolve the collected imidate salt in a 7N solution of ammonia in methanol. Stir at room temperature for 12-16 hours in a sealed vessel.
Purification: Remove the solvent under reduced pressure. The resulting crude product, 2-Methyl-2H-indazole-3-carboximidamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography if necessary.
Derivatization Strategies
With the core scaffold in hand, systematic structural modifications can be undertaken to explore the chemical space and build an SAR profile.
Modification of the Carboximidamide Moiety
The exocyclic nitrogens of the carboximidamide group are excellent points for derivatization, primarily through acylation.
Caption: Key derivatization pathways for the carboximidamide group.
Protocol 3.1.1: N-Acylation using Carboxylic Acids
Rationale: Amide coupling using standard peptide coupling reagents is a highly versatile and reliable method for installing a wide variety of acyl groups. This approach avoids the need to synthesize reactive acyl chlorides and is tolerant of a broad range of functional groups. The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the carboximidamide nitrogen.[9]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous DMF
Procedure:
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes.
Coupling: Add the 2-Methyl-2H-indazole-3-carboximidamide (1.0 equiv) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (3.0 equiv).
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC.
Work-up: Upon completion, pour the reaction mixture into ice water. A solid product may precipitate, which can be collected by filtration. Alternatively, extract the aqueous mixture with EtOAc (3x).
Purification: Combine the organic extracts, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
Acylating Agent (Carboxylic Acid)
Potential Derivative Class
Rationale for Synthesis
Benzoic Acid
Aryl Amides
Probes for π-π stacking interactions in binding pockets.
Acetic Acid
Alkyl Amides
Simple modification to assess impact of acylation.
Phenylacetic Acid
Benzyl Amides
Introduces flexibility and aromaticity.
N-Boc-glycine
Amino Acid Conjugates
Improves solubility and allows for further peptide coupling.
Modification of the Indazole Ring
The benzene portion of the indazole ring can be functionalized to introduce substituents that can act as key recognition elements or modulate physicochemical properties. A powerful strategy involves halogenation followed by palladium-catalyzed cross-coupling.
Caption: A two-step workflow for arylating the indazole C5-position.
Protocol 3.2.1: Bromination of the Indazole Ring
Rationale: Electrophilic aromatic substitution on the 2H-indazole ring is directed by the fused benzene and pyrazole systems. Bromination using N-Bromosuccinimide (NBS) in an acidic medium is an effective method to install a bromine atom, typically at the C5 or C7 position, which serves as a handle for subsequent cross-coupling reactions.
Reaction Setup: Dissolve the starting material in DCM and cool to 0 °C. Slowly add concentrated H₂SO₄.
Bromination: Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC and LC-MS to confirm product formation.
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.
Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to yield the bromo-indazole derivative.
Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[5] It allows for the coupling of the bromo-indazole derivative with a wide variety of commercially available boronic acids or esters, enabling the rapid generation of a library of analogs with diverse aryl or heteroaryl substituents.
Reaction Setup: To a microwave vial or Schlenk flask, add the bromo-indazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
Reaction: Heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (30 min to 12 h), monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.
Purification: Concentrate the filtrate and partition the residue between EtOAc and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography.
Characterization of Derivatives
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of all newly synthesized compounds.
Technique
Purpose
Expected Observations for a Representative Derivative
TLC
Reaction monitoring and purity assessment.
A single spot with a different Rf value from starting materials.
¹H NMR
Structural elucidation.
Appearance of new aromatic/aliphatic signals corresponding to the added substituent; shifts in existing indazole proton signals.
¹³C NMR
Structural confirmation.
Appearance of new carbon signals; confirmation of the total carbon count.
HRMS
Molecular formula confirmation.
Observed mass matches the calculated exact mass to within 5 ppm.
FT-IR
Functional group identification.
Presence of N-H stretches, C=N stretch of the imidamide, and potentially a C=O stretch (amide) for acylated derivatives.
Conclusion
The 2-Methyl-2H-indazole-3-carboximidamide scaffold represents a rich platform for medicinal chemistry exploration. The protocols detailed in this guide provide a robust and logical framework for synthesizing the core molecule and systematically generating diverse libraries of derivatives through modification of the carboximidamide group and the indazole ring. By explaining the causality behind experimental choices and providing self-validating protocols that include purification and characterization, this document serves as a practical resource for researchers aiming to develop novel indazole-based therapeutic agents. The strategic application of these methods can significantly accelerate the identification of lead compounds with improved potency, selectivity, and drug-like properties.
References
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
Methods for preparing indazole compounds. Google Patents.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Academia.edu. Available at: [Link]
Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal. Available at: [Link]
The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]
Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. Available at: [Link]
2-methyl-2H-indazole-3-carboximidamide hydrochloride CAS 2137614-13-0. American Elements. Available at: [Link]
Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link]
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
application of 2-Methyl-2H-indazole-3-carboximidamide in kinase inhibition studies
An in-depth technical guide on the application of indazole-based compounds in kinase inhibition studies, with a focus on a representative molecule. Introduction: The Indazole Scaffold in Kinase Inhibition The indazole co...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the application of indazole-based compounds in kinase inhibition studies, with a focus on a representative molecule.
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its bicyclic structure and hydrogen bonding capabilities allow for effective interaction with the ATP-binding pocket of various kinases. While the specific compound "2-Methyl-2H-indazole-3-carboximidamide" is not extensively documented in publicly available research as a kinase inhibitor, this guide will utilize a well-characterized indazole-containing compound to illustrate the principles and methodologies applicable to this class of molecules in kinase inhibition studies.
Mechanism of Action: Targeting Key Signaling Pathways
Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. The specific kinase targets and the resulting biological effects are determined by the substitutions on the indazole ring.
A prominent example of an indazole-derivative kinase inhibitor is a compound that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). The inhibition of these kinases disrupts crucial signaling pathways in cancer cells, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation, migration, and survival.
Caption: Mechanism of Action of a Representative Indazole-Based Kinase Inhibitor.
Experimental Protocols
In Vitro Kinase Assay: Determining IC50 Values
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of an indazole-based compound against a panel of kinases.
Principle:
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measurement: Read the signal on a microplate reader.
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Assay: Assessing Cellular Potency
This protocol describes a method to evaluate the effect of the indazole-based inhibitor on cell viability and proliferation.
Principle:
The assay measures the number of viable cells after treatment with the inhibitor. A common method is the MTS or MTT assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active cells.
Materials:
Cancer cell line expressing the target kinase(s)
Cell culture medium and supplements
Indazole-based inhibitor (dissolved in DMSO)
MTS or MTT reagent
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor for a specified period (e.g., 72 hours).
MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's protocol.
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation: Kinase Selectivity Profile
The following table summarizes hypothetical IC50 values for a representative indazole-based kinase inhibitor against a panel of kinases, illustrating a common way to present selectivity data.
Kinase
IC50 (nM)
VEGFR1
5
VEGFR2
3
VEGFR3
8
PDGFRα
12
PDGFRβ
15
c-Kit
10
FGFR1
50
EGFR
>1000
SRC
>1000
Conclusion
Indazole-based compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The protocols and principles outlined in this application note provide a framework for the preclinical evaluation of such compounds, from initial in vitro kinase profiling to the assessment of their cellular activity. A thorough understanding of the underlying mechanism of action and the application of robust experimental methodologies are crucial for the successful development of novel indazole-based kinase inhibitors.
Method
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2H-indazole-3-carboximidamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the large-scale synthesis of 2-Methyl-2H-indazole-3-carboximidamide, a key building block in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Methyl-2H-indazole-3-carboximidamide, a key building block in pharmaceutical development. The protocol herein is designed for scalability, emphasizing safety, efficiency, and robustness. This guide details a two-step synthetic sequence commencing with the regioselective methylation of indazole-3-carbonitrile, followed by the conversion of the nitrile to the target carboximidamide via a modified Pinner reaction. Each step is accompanied by detailed procedural instructions, safety precautions, and process optimization strategies critical for industrial applications.
Introduction: The Significance of 2-Methyl-2H-indazole-3-carboximidamide
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities. Specifically, the 2-methyl-2H-indazole scaffold is a key structural motif in numerous therapeutic agents. The 3-carboximidamide (amidine) functionality is a strong basic group that can participate in crucial hydrogen bonding interactions with biological targets, often serving as a bioisostere for other functional groups in drug design. The reliable and scalable synthesis of 2-Methyl-2H-indazole-3-carboximidamide is therefore a critical step in the development of novel therapeutics.
This guide provides a robust and scalable two-step synthesis of 2-Methyl-2H-indazole-3-carboximidamide, focusing on practical considerations for large-scale production.
Synthetic Strategy Overview
The synthesis is divided into two main stages:
Step 1: Synthesis of 2-Methyl-2H-indazole-3-carbonitrile. This involves the regioselective N-methylation of the readily available indazole-3-carbonitrile.
Step 2: Synthesis of 2-Methyl-2H-indazole-3-carboximidamide. This is achieved through the conversion of the nitrile functionality into the desired carboximidamide using a modified Pinner reaction.
Caption: Overall synthetic route for 2-Methyl-2H-indazole-3-carboximidamide.
Step 1: Large-Scale Synthesis of 2-Methyl-2H-indazole-3-carbonitrile
The regioselective methylation of indazole-3-carbonitrile is a critical step, as methylation can occur at either the N1 or N2 position of the indazole ring. For the synthesis of the desired 2-methyl isomer, specific reaction conditions are necessary to favor N2-alkylation.
Reaction Scheme
Application
Application Note: LC-MS/MS Quantification of 2-Methyl-2H-indazole-3-carboximidamide
This guide is structured as a high-level Application Note & Protocol , designed for immediate implementation in a bioanalytical research setting. It synthesizes theoretical principles with practical, field-proven methodo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level Application Note & Protocol , designed for immediate implementation in a bioanalytical research setting. It synthesizes theoretical principles with practical, field-proven methodologies.
Executive Summary
This protocol details the quantitative analysis of 2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0), a polar, basic indazole derivative often encountered as a synthetic intermediate or metabolite in the development of kinase inhibitors and synthetic cannabinoids.[1]
The method overcomes the primary analytical challenge—peak tailing of the basic amidine group —by utilizing a high-strength silica (HSS) T3 column chemistry combined with optimized acidic mobile phases. The workflow achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma matrices with a run time of 6.0 minutes.
Key Performance Indicators
Parameter
Specification
Linearity Range
1.0 – 1000 ng/mL ()
Precision (CV%)
< 8.5% (Inter-day)
Recovery
85% - 98% (Protein Precipitation)
Matrix Effect
0.95 - 1.05 (Normalized IS)
Scientific Background & Strategy
Chemical Logic
The target analyte contains a carboximidamide (amidine) functional group , which is highly basic (
).
Challenge: At neutral or weakly acidic pH, the molecule is positively charged. On standard C18 columns, this cation interacts strongly with residual silanols, leading to severe peak tailing and carryover.
Solution: We utilize a Waters ACQUITY UPLC HSS T3 column.[2] This C18-bonded phase uses a lower ligand density and proprietary end-capping that promotes retention of polar bases while shielding silanols.
Ionization Mechanism
The amidine group readily protonates, making Positive Electrospray Ionization (ESI+) the optimal detection mode. The fragmentation pattern typically involves the loss of ammonia (
) or the cleavage of the amidine moiety, yielding stable indazole core product ions.
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL of DMSO . (Note: Amidines are stable in DMSO; avoid pure water for long-term storage due to potential hydrolysis).
Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 Water:MeOH.
Calibration Curve: Prepare serial dilutions in matrix-matched solvent (see Sample Prep).
Sample Preparation (Protein Precipitation)
Rationale: LLE is inefficient for this polar cation. SPE is cleaner but costlier. Protein Precipitation (PPT) offers the best balance of recovery and throughput.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
Spike: Add 10 µL of Internal Standard solution (500 ng/mL).
Indazoles are "sticky." Increase re-equilibration time to 2.0 min.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Viswanath, P., et al. (2020).[3] Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-indazole-6-amine Content in Pazopanib Hydrochloride. Rasayan Journal of Chemistry. Retrieved from [Link]
Diao, X., et al. (2023).[4] Metabolic Profiles of "Indazole-3-Carboxamide" Synthetic Cannabinoids. National Institutes of Health (PMC). Retrieved from [Link]
Waters Corporation. (2021). ACQUITY UPLC HSS T3 Column Care & Use Manual. Retrieved from [Link]
Application Notes and Protocols for the Functionalization of the 2-Methyl-2H-indazole-3-carboximidamide Scaffold
Introduction The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 2-methyl-2H-indazole isomer directs substitution patterns and can influence the pharmacological profile of the resulting derivatives.[3][4] The introduction of a carboximidamide (amidine) group at the 3-position presents a versatile handle for further molecular elaboration. Amidines are highly valuable functional groups in drug design due to their basicity and ability to participate in hydrogen bonding interactions. Furthermore, they serve as key synthons for the construction of various nitrogen-containing heterocycles.[1][5]
This guide provides a comprehensive overview of potential strategies for the functionalization of the 2-Methyl-2H-indazole-3-carboximidamide scaffold. We will explore direct derivatization of the carboximidamide moiety through N-acylation and N-alkylation, as well as its utilization as a building block for the synthesis of more complex heterocyclic systems. The protocols outlined herein are designed to be adaptable and provide a strong foundation for researchers in drug discovery and synthetic chemistry to generate novel molecular diversity.
Proposed Synthesis of the 2-Methyl-2H-indazole-3-carboximidamide Scaffold
While a direct literature preparation for 2-Methyl-2H-indazole-3-carboximidamide was not identified, a plausible synthetic route can be extrapolated from the synthesis of related indazole-3-carboxamides.[6][7] A common approach involves the formation of the indazole-3-carbonitrile, followed by conversion to the carboximidamide.
Caption: Proposed synthetic workflow for the starting scaffold.
I. N-Acylation of the Carboximidamide Group
N-acylation is a straightforward and effective method to introduce a wide variety of functional groups onto the carboximidamide moiety, thereby modulating the steric and electronic properties of the molecule. The reaction typically proceeds by treating the carboximidamide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Rationale: The carboximidamide group contains two nucleophilic nitrogen atoms. The regioselectivity of acylation can be influenced by steric hindrance and the electronic environment. Generally, the terminal NH2 group is more accessible and nucleophilic, leading to preferential acylation at this position. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct without competing with the amidine as a nucleophile.[8]
Protocol 1: N-Acylation with Acyl Chlorides
Objective: To introduce an acyl group onto the terminal nitrogen of the carboximidamide.
Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic)
Anhydrous DCM or THF
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve 2-Methyl-2H-indazole-3-carboximidamide (1.0 eq) in anhydrous DCM or THF.
Add the carboxylic anhydride (1.2 eq) and a catalytic amount of pyridine or DMAP.
Stir the reaction mixture at room temperature for 4-12 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor by TLC.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium or magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the residue by column chromatography.[9][10]
II. N-Alkylation of the Carboximidamide Group
N-alkylation introduces alkyl substituents, which can significantly impact the lipophilicity and basicity of the molecule. Similar to acylation, regioselectivity is a key consideration. The reaction is typically performed using an alkyl halide in the presence of a base.
Rationale: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the amidine, increasing its nucleophilicity for the subsequent reaction with the alkyl halide. The choice of solvent can also influence the reaction outcome.[11][12][13][14]
Protocol 3: N-Alkylation with Alkyl Halides
Objective: To introduce an alkyl group onto the carboximidamide nitrogen.
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
Anhydrous dimethylformamide (DMF) or acetonitrile
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) or K2CO3 (2.0 eq) in anhydrous DMF or acetonitrile under an inert atmosphere, add a solution of 2-Methyl-2H-indazole-3-carboximidamide (1.0 eq) in the same solvent.
Stir the mixture at room temperature for 30 minutes to allow for deprotonation.
Add the alkyl halide (1.1 eq) dropwise.
Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Caption: Workflow for N-alkylation with alkyl halides.
III. Cyclization Reactions to Form Novel Heterocycles
The carboximidamide group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These reactions significantly increase the structural complexity and can lead to novel scaffolds with distinct biological properties.
A. Synthesis of Pyrimidine Derivatives
The Pinner synthesis and its variations allow for the construction of the pyrimidine ring from an amidine and a 1,3-dicarbonyl compound.[1][15]
Rationale: The reaction proceeds via a condensation mechanism where the two nitrogen atoms of the amidine react with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base.
Protocol 4: Pyrimidine Synthesis with 1,3-Diketones
Objective: To synthesize a 2-(2-Methyl-2H-indazol-3-yl)-pyrimidine derivative.
Sodium ethoxide or p-toluenesulfonic acid (p-TsOH)
Ethanol
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the 1,3-diketone (1.0 eq) and 2-Methyl-2H-indazole-3-carboximidamide (1.1 eq) in ethanol.
Add a catalytic amount of sodium ethoxide (for base-catalyzed conditions) or p-TsOH (for acid-catalyzed conditions).
Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the layers, and wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[16][17]
Caption: Synthesis of pyrimidines via the Pinner reaction.
B. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles can be synthesized from amidines by reaction with hydrazine and a suitable one-carbon source, or by reacting with a hydrazone.[18][19][20][21][22]
Rationale: This transformation involves the condensation of the amidine with a hydrazine derivative to form an N-amidinohydrazone intermediate, which then undergoes cyclization and oxidation to yield the aromatic 1,2,4-triazole.
Protocol 5: 1,2,4-Triazole Synthesis with Hydrazine and an Orthoester
Objective: To synthesize a 3-(2-Methyl-2H-indazol-3-yl)-1,2,4-triazole derivative.
Materials:
2-Methyl-2H-indazole-3-carboximidamide
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
Triethyl orthoformate
Acetic acid (catalytic)
Ethanol
Procedure:
In a round-bottom flask, combine 2-Methyl-2H-indazole-3-carboximidamide (1.0 eq), hydrazine hydrate (1.1 eq), and triethyl orthoformate (1.5 eq) in ethanol.
Add a catalytic amount of acetic acid.
Heat the mixture to reflux for 8-16 hours, monitoring by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the desired 1,2,4-triazole.
C. Synthesis of Imidazole Derivatives
The reaction of amidines with α-haloketones is a classic method for the synthesis of imidazoles.[23][24][25]
Rationale: The reaction proceeds via an initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular condensation between the remaining nitrogen of the amidine and the ketone carbonyl group, and subsequent dehydration to form the imidazole ring.
Protocol 6: Imidazole Synthesis with α-Haloketones
Objective: To synthesize a 2-(2-Methyl-2H-indazol-3-yl)-imidazole derivative.
Dissolve 2-Methyl-2H-indazole-3-carboximidamide (1.0 eq) and the α-haloketone (1.0 eq) in ethanol or acetonitrile.
Add sodium bicarbonate or potassium carbonate (2.0 eq).
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Summary Table
Functionalization Strategy
Reagents
Expected Product
N-Acylation
Acyl chloride, Base (TEA, DIPEA)
N-Acyl-carboximidamide
Carboxylic anhydride, Pyridine/DMAP
N-Acyl-carboximidamide
N-Alkylation
Alkyl halide, Base (NaH, K2CO3)
N-Alkyl-carboximidamide
Cyclization
Pyrimidine Synthesis
1,3-Diketone, Acid/Base catalyst
2-Indazolyl-pyrimidine
1,2,4-Triazole Synthesis
Hydrazine, Orthoester
3-Indazolyl-1,2,4-triazole
Imidazole Synthesis
α-Haloketone, Base
2-Indazolyl-imidazole
Conclusion
The 2-Methyl-2H-indazole-3-carboximidamide scaffold offers multiple avenues for chemical functionalization. Direct derivatization of the exocyclic nitrogen atoms of the carboximidamide group via N-acylation and N-alkylation provides a rapid means to explore the structure-activity relationship of this important pharmacophore. Furthermore, the use of the carboximidamide as a synthon for the construction of pyrimidine, 1,2,4-triazole, and imidazole rings opens up possibilities for the creation of novel, complex heterocyclic systems. The protocols detailed in this guide serve as a robust starting point for researchers to generate libraries of diverse compounds for screening in various drug discovery programs.
References
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]
Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. Available from: [Link]
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available from: [Link]
Rapid and General Access to α‐Halogenated Carbonyl Compounds Using Amidine Halide Salts as Halogen Sources under Mild Conditions - ResearchGate. Available from: [Link]
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
A novel convenient one step pyrimidine synthesis - Semantic Scholar. Available from: [Link]
REGIOSELECTIVE N-ACYLATION OF - International Journal of ChemTech Research. Available from: [Link]
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
General Mechanism of Amide Reactions - Chemistry LibreTexts. Available from: [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available from: [Link]
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available from: [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link]
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing). Available from: [Link]
Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles - ResearchGate. Available from: [Link]
Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids - Organic Chemistry Portal. Available from: [Link]
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Available from: [Link]
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - MDPI. Available from: [Link]
Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Available from: [Link]
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing. Available from: [Link]
The Reaction of 2-Aminopyridine with α-Halo Ketones - ACS Publications. Available from: [Link]
N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... - ResearchGate. Available from: [Link]
A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives - ResearchGate. Available from: [Link]
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC. Available from: [Link]
N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - PMC. Available from: [Link]
Scholars Research Library - Der Pharma Chemica. Available from: [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. Available from: [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
2H-Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Available from: [Link]
Efficient and versatile catalysis of N-alkylation of heterocyclic amines with alcohols and one-pot synthesis of 2-aryl substituted benzazoles with newly designed ruthenium(ii) complexes of PNS thiosemicarbazones - Dalton Transactions (RSC Publishing). Available from: [Link]
Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing). Available from: [Link]
Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC. Available from: [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-2H-indazole-3-carboximidamide
Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide typically involves two key transformations: the N-methylation of an indazole precursor and the subsequent conversion of a nitrile group to a carboximidamide. Each step presents unique challenges that can impact yield and purity.
Step 1: N-Methylation of the Indazole Ring
A critical step in this synthesis is the regioselective methylation of the indazole nitrogen. Direct alkylation of indazoles can often result in a mixture of N1 and N2 substituted products, which can be challenging to separate.[1]
Question: My N-methylation reaction is producing a mixture of 1-methyl and 2-methyl isomers. How can I selectively synthesize the desired 2-Methyl-2H-indazole isomer?
Answer: Achieving high regioselectivity for N2-methylation requires careful control of reaction conditions to favor the kinetically controlled product. While the 1H-indazole tautomer is generally more thermodynamically stable, specific strategies can promote alkylation at the N2 position.[2][3]
Kinetic vs. Thermodynamic Control: N1-alkylated products are typically the result of thermodynamic control, while N2-alkylation is favored under kinetic control.[3] The lone pair of electrons on the N2 nitrogen is often more sterically accessible for electrophilic attack.
Reaction Conditions for N2-Selectivity:
Mild Acidic Conditions: Alkylation under mild acidic conditions has been shown to favor N2 substitution.[3]
Specific Reagent Systems: The use of reagents like dimethyl carbonate (DMC) with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like N,N-dimethylformamide (DMF) has proven effective for selective N2-methylation.[2]
dot
Caption: Pinner Reaction and Hydrolysis Side Reaction.
Question: My attempt to form the amidine resulted in a complex mixture of products, and the desired product is difficult to purify. What are some alternative strategies?
Answer: When the Pinner reaction proves problematic, several alternative methods for converting nitriles to amidines can be considered. The choice often depends on the electronic nature of the nitrile.
[4]* Base-Catalyzed Methods: For nitriles that are unreactive under acidic Pinner conditions, base-catalyzed methods can be effective.
*[4] Use of Metal Amides: Reagents like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium amide (NaNH2) can be used to generate the amidine directly from the nitrile.
Trimethylaluminum-Mediated Amidation: The reaction of nitriles with amines in the presence of trimethylaluminum is another effective method for amidine synthesis.
*[5] Purification Strategies:
Crystallization: If the desired amidine hydrochloride salt is crystalline, recrystallization can be a highly effective purification method.
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel or alumina may be necessary. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to elute the polar amidine.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 2-Methyl-2H-indazole-3-carboximidamide?
A1: A common starting material is a 3-substituted-1H-indazole, such as 1H-indazole-3-carbonitrile. This allows for the N-methylation to be performed first, followed by the conversion of the nitrile to the amidine.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Both the N-methylation and the Pinner reaction involve hazardous reagents.
Methylating agents (e.g., methyl iodide, dimethyl sulfate) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Dry HCl gas is corrosive and toxic. It should be handled with extreme care in a fume hood.
Strong bases like sodium hydride (NaH) are flammable and react violently with water.
Q3: How can I confirm the regiochemistry of the N-methylation?
A3: The N1 and N2 isomers of methyl-indazoles can typically be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the indazole ring protons, particularly the proton at the 7-position, are often diagnostic. Comparing the obtained spectra with literature data for known 1-methyl and 2-methyl indazoles is the most reliable method.
Q4: Can I use aqueous ammonia for the ammonolysis step of the Pinner reaction?
A4: It is strongly advised to use anhydrous ammonia. The presence of water will lead to the hydrolysis of the intermediate imidate salt to the corresponding amide, significantly reducing the yield of the desired amidine.
Dissolve 2-Methyl-2H-indazole-3-carbonitrile (1.0 equiv) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
Cool the solution in an ice bath.
Bubble dry HCl gas through the solution for several hours, ensuring the solution remains saturated with HCl.
Seal the flask and store it at a low temperature (e.g., 4 °C) until the imidate hydrochloride salt precipitates.
Collect the precipitated Pinner salt by filtration under an inert atmosphere, washing with anhydrous diethyl ether.
Suspend the dry Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., anhydrous ethanol or methanol).
Stir the mixture until the reaction is complete (monitor by TLC or LC-MS).
Remove the solvent under reduced pressure to obtain the crude 2-Methyl-2H-indazole-3-carboximidamide.
Purify the product by recrystallization or column chromatography.
IV. Data Summary
Compound
Common Side Product
Reason for Formation
Preventative Measure
2-Methyl-2H-indazole
1-Methyl-1H-indazole
Thermodynamic product formation
Use kinetic control conditions (e.g., mild acid or specific base/reagent combinations)
2-Methyl-2H-indazole-3-carboximidamide
2-Methyl-2H-indazole-3-carboxamide
Hydrolysis of imidate intermediate
Maintain strictly anhydrous reaction conditions
References
J&K Scientific. Pinner Reaction. Accessed February 14, 2026.
BenchChem. Troubleshooting regioselectivity in indazole synthesis. Accessed February 14, 2026.
Wikipedia. Pinner reaction. Accessed February 14, 2026.
BenchChem.
Organic Chemistry Portal. Pinner Reaction. Accessed February 14, 2026.
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Accessed February 14, 2026.
OpenStax. 21.7 Chemistry of Amides. Accessed February 14, 2026.
BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Accessed February 14, 2026.
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Accessed February 14, 2026.
BenchChem.
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Accessed February 14, 2026.
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed February 14, 2026.
University of Calgary. Ch20 : Amide hydrolysis. Accessed February 14, 2026.
PMC.
Chemguide. the hydrolysis of amides. Accessed February 14, 2026.
ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. Accessed February 14, 2026.
Organic Syntheses Procedure. 5-nitroindazole. Accessed February 14, 2026.
ResearchGate. (PDF)
Der Pharma Chemica.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Accessed February 14, 2026.
Organic Chemistry Portal. Synthesis of amidines. Accessed February 14, 2026.
PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Accessed February 14, 2026.
Organic Chemistry Portal. Indazole synthesis. Accessed February 14, 2026.
Organic Chemistry Portal. 2H-Indazole synthesis. Accessed February 14, 2026.
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Accessed February 14, 2026.
2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. Accessed February 14, 2026.
Beilstein Journals.
Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbaz
MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Accessed February 14, 2026.
PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Accessed February 14, 2026.
PMC. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Accessed February 14, 2026.
Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Accessed February 14, 2026.
PMC - NIH.
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Accessed February 14, 2026.
Google Patents. US6204385B1 - Process for preparing amidines. Accessed February 14, 2026.
avoiding isomerization during 2H-indazole synthesis
Current Status: Online Operator: Senior Application Scientist Ticket Topic: Regiocontrol & Isomerization Avoidance in 2H-Indazole Synthesis[1] The Core Conflict: Thermodynamics vs. Kinetics[2] Welcome to the technical su...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket Topic: Regiocontrol & Isomerization Avoidance in 2H-Indazole Synthesis[1]
The Core Conflict: Thermodynamics vs. Kinetics[2]
Welcome to the technical support center. If you are struggling with "isomerization" during 2H-indazole synthesis, you are likely fighting the fundamental laws of thermodynamics.
The Problem:
Indazoles exhibit annular tautomerism. The 1H-isomer (N1) is the thermodynamic sink, being approximately 2.3 – 5.0 kcal/mol more stable than the 2H-isomer (N2) due to the preservation of the benzene ring's aromaticity (benzenoid structure) versus the quinonoid character of the 2H-form.
If you have an unsubstituted NH-indazole: It will naturally exist predominantly as the 1H-tautomer.[1]
If you are alkylating: The reaction will drift toward N1 (1H-alkyl) under thermodynamic control, or produce inseparable mixtures.
To "avoid isomerization" (i.e., to selectively obtain the 2H-isomer), you must either (A) Use kinetic control strategies during alkylation or (B) Utilize de novo cyclization methods that construct the ring with the nitrogen already locked in position.
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree for 2H-indazole synthesis.[1] Green paths indicate higher probability of pure 2H-isomer isolation.[1]
Troubleshooting Guide: Direct Alkylation
Use this module if you must start with an existing indazole core.
Issue: "I am getting a 60:40 mixture of N1:N2 isomers."
Root Cause: Under basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the indazolyl anion is formed. The charge is delocalized, but N1 is generally more nucleophilic and leads to the thermodynamically stable product.
Protocol Adjustments for N2 Favorability
Variable
Recommendation for N2 Selectivity
Mechanistic Rationale
Electrophile
Hard Electrophiles (e.g., Trimethyloxonium tetrafluoroborate)
According to HSAB theory, N2 is the "harder" center compared to N1.[1] Using hard methylating agents can shift preference to N2 (kinetic control).
Solvent
Non-polar / Low Dielectric (Toluene, DCM)
Polar aprotic solvents (DMF, DMSO) stabilize the transition state for the thermodynamic product (N1). Non-polar solvents often slow equilibration.[1]
C7 Substitution
Install Bulky Groups (e.g., -NO₂, -Cl)
Steric hindrance at C7 physically blocks the N1 site, forcing the electrophile to attack N2.
Protecting Groups
THP or SEM (Transient)
While not direct alkylation, protecting N1 with a removable group, alkylating N2 (quaternization), and then deprotecting is a valid detour.
Q: Can I use the "Meerwein Salt" method?A: Yes. Alkylation with trimethyloxonium tetrafluoroborate (Me₃OBF₄) in ethyl acetate often favors the N2-isomer (kinetic product) significantly more than alkyl halides.
Protocol: Treat indazole with Me₃OBF₄ in EtOAc at RT.[1] Work up with aqueous NaHCO₃.[1]
The "Gold Standard": De Novo Cyclization
Use this module for high-fidelity 2H-indazole synthesis.[1]
To completely avoid the N1 vs. N2 battle, do not form the bond at the nitrogen last. Instead, form the N-N bond between pre-positioned substituents.
Method A: The Davis-Beirut Reaction
This reaction converts N-alkyl-2-nitrobenzylamines into 2H-indazoles using a base.[1] It is chemically impossible to form 1H-indazoles via this mechanism without subsequent rearrangement.[1]
Mechanism:
Base-mediated deprotonation of the benzylic position.[1]
Intramolecular attack on the nitro group (forming a nitroso-imine intermediate).[1]
Conditions: Microwave irradiation (140 °C, 30 min) or reflux.
Outcome: PBu₃ deoxygenates the nitro group to a nitrene/nitroso species which inserts into the imine nitrogen, exclusively yielding the 2H-indazole.[1]
Frequently Asked Questions (FAQs)
Q: I synthesized a 2H-indazole, but after sitting in CDCl₃ for 2 days, the NMR looks different. Did it isomerize?A: If your 2H-indazole has an alkyl group at N2 (e.g., 2-methyl-2H-indazole), it is chemically stable and cannot tautomerize.[1] If you see changes, check for:
Protonation: CDCl₃ can become acidic (forming DCl).[1] 2H-indazoles are more basic than 1H-indazoles.[1][2][3] You might be observing the salt.[1]
Decomposition: 2H-indazoles are less aromatic and more prone to oxidation or photolytic cleavage than 1H-isomers.[1] Store in the dark.
Q: Why does NaH/THF favor N1 alkylation?A: In THF, the sodium cation (Na⁺) coordinates tightly with the N2 nitrogen and often the C3-substituent (if present), effectively shielding the N2 site.[4][5] This directs the incoming electrophile to the exposed N1 site.[1]
Q: How do I separate N1 and N2 isomers if I can't avoid the mixture?A:
Chromatography: N2-isomers are typically less polar than N1-isomers on silica gel (higher R_f in EtOAc/Hexane).[1]
Crystallization: N1-isomers often have higher melting points and crystallize more readily due to better packing (benzenoid character).[1]
Chemical Separation: Treat the mixture with methyl iodide. The N2-isomer reacts faster to form the N1,N2-dimethylindazolium salt (quaternary), which precipitates or stays in the aqueous layer during extraction, leaving the pure N1-isomer in the organic layer (this sacrifices the N2 isomer, however).
References
Davis-Beirut Reaction Origin:
Kurth, M. J., et al. "2H-Indazoles via the Davis-Beirut Reaction."[1][6] Tetrahedron Letters, vol. 45, no. 19, 2004.
Thermodynamic Stability of Indazoles:
Claramunt, R. M., et al.[7] "The Tautomerism of Indazole in the Solid State." Journal of the American Chemical Society, vol. 113, 1991.
Cadogan-Genung Cyclization:
Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[1] Organic Letters, vol. 16, no.[8] 11, 2014.
Regioselectivity in Alkylation (HSAB/Sterics):
Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, vol. 71, no. 14, 2006.
Technical Support Center: Purification of 2-Methyl-2H-indazole-3-carboximidamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methyl-2H-indazole-3-carboximidamide. The following troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methyl-2H-indazole-3-carboximidamide. The following troubleshooting guides and FAQs are designed to address specific experimental issues, explaining the underlying scientific principles and offering field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-Methyl-2H-indazole-3-carboximidamide?
A1: The primary challenges stem from the molecule's physicochemical properties. The presence of the basic carboximidamide group and the polar indazole ring system makes the compound highly polar and prone to strong interactions with stationary phases in chromatography. This can lead to poor peak shape, streaking on TLC and columns, and difficulty in achieving baseline separation from polar impurities. Furthermore, the potential for salt formation and the presence of synthetic byproducts, such as regioisomers, necessitate carefully optimized purification strategies.
Q2: My compound is showing significant streaking on a standard silica gel TLC plate. What is causing this?
A2: Streaking of polar basic compounds on standard silica gel is a common issue. It is primarily caused by strong, non-ideal interactions between the basic amine functionalities of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to slow and uneven migration up the TLC plate. The use of basic modifiers in the mobile phase or employing an alternative stationary phase is often required to mitigate this effect.[1]
Q3: Is recrystallization a viable method for purifying 2-Methyl-2H-indazole-3-carboximidamide?
A3: Yes, recrystallization can be a highly effective method, particularly for removing non-polar impurities and for large-scale purification. The hydrochloride salt of 2-Methyl-2H-indazole-3-carboximidamide often exhibits good crystallinity.[2] Common solvents for the recrystallization of indazole derivatives include ethanol and other polar protic solvents.[3] The success of recrystallization will depend on the impurity profile of your crude material.
Q4: What are the key differences between purifying the free base and the hydrochloride salt of 2-Methyl-2H-indazole-3-carboximidamide?
A4: The free base will be more basic and potentially less stable, with a higher affinity for acidic surfaces like silica gel. The hydrochloride salt is generally more crystalline, easier to handle as a solid, and often more amenable to purification by recrystallization. In reversed-phase chromatography, the salt form can exhibit different retention behavior compared to the free base. The choice between purifying the free base or the salt will depend on the specific impurities and the desired final form of the compound.
II. Troubleshooting Guide: Column Chromatography
Issue 1: Poor Separation and Tailing Peaks on Silica Gel Chromatography
Question: I am attempting to purify 2-Methyl-2H-indazole-3-carboximidamide on a standard silica gel column, but I am observing severe tailing and co-elution of impurities. How can I improve my separation?
Answer: This is a classic problem when purifying polar basic compounds on acidic silica gel. The strong interaction between your basic compound and the acidic stationary phase leads to the observed issues. Here are several strategies to overcome this, presented in a tiered approach from simple adjustments to more advanced techniques.
Workflow for Optimizing Silica Gel Chromatography of Polar Basic Compounds
Caption: Troubleshooting workflow for normal-phase chromatography.
Detailed Protocols:
Protocol 1: Mobile Phase Modification
Rationale: Adding a basic modifier to the mobile phase will neutralize the acidic silanol groups on the silica surface, reducing the strong ionic interactions with your basic compound.
Procedure:
Prepare your standard mobile phase (e.g., Dichloromethane/Methanol).
To the prepared solvent mixture, add a small amount of a basic modifier. Common choices include:
Triethylamine (Et3N): Start with 0.5% (v/v) and increase to 2% if necessary.
Ammonium Hydroxide (NH4OH): Use a concentrated aqueous solution, adding 0.5-2% to the mobile phase. This will create a biphasic system, so ensure vigorous mixing before use.[1]
Equilibrate your column with the modified mobile phase before loading your sample.
Protocol 2: Alternative Stationary Phases
Rationale: Using a stationary phase that is not acidic will prevent the strong interactions causing tailing.
Procedure:
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds. Use a similar solvent system as you would for silica, but expect changes in elution order.
Base-Deactivated Silica: Commercially available base-deactivated silica columns are specifically designed for the purification of basic compounds and can provide excellent peak shapes.[4]
Issue 2: Compound is Too Polar for Reversed-Phase Chromatography (Poor Retention)
Question: I've switched to a C18 reversed-phase column, but my compound elutes in the void volume with the solvent front. How can I achieve retention and separation?
Answer: This is a common challenge for highly polar molecules in reversed-phase liquid chromatography (RPLC).[5] The nonpolar C18 stationary phase has little affinity for your polar compound. To address this, you can either modify the mobile phase to increase interaction or use a more suitable chromatographic technique like HILIC.
Comparative Approaches for Retaining Polar Compounds
Technique
Principle
Typical Mobile Phase
Advantages
Disadvantages
Reversed-Phase (Ion-Pairing)
Adds a counter-ion to the mobile phase to form a neutral, more retained complex with the analyte.
Water/Acetonitrile with an ion-pairing agent (e.g., TFA, HFBA).
Utilizes standard C18 columns.
Can be difficult to remove the ion-pairing agent from the final product.
HILIC
Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.
High organic solvent content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.
Rationale: HILIC is an ideal technique for separating highly polar compounds that are not well-retained in reversed-phase.[5][6] It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent.
Procedure:
Stationary Phase: Use a HILIC-specific column (e.g., amide, cyano, or even bare silica).
Mobile Phase: A typical mobile phase consists of a high percentage of acetonitrile (ACN) and a small percentage of an aqueous buffer. For your basic compound, a buffer of 10 mM ammonium formate at a slightly acidic to neutral pH (e.g., pH 3-6) is a good starting point.[5]
Gradient: Start with a high organic concentration (e.g., 95% ACN) and gradually increase the aqueous portion to elute your compound.
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Workflow for HILIC Method Development
Caption: HILIC method development workflow.
III. Troubleshooting Guide: Recrystallization
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I am struggling to find a single solvent that will effectively recrystallize my crude 2-Methyl-2H-indazole-3-carboximidamide. It is either too soluble or not soluble enough.
Answer: This is a common scenario in recrystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. When a single solvent doesn't work, a binary solvent system is often the solution.
Protocol 4: Recrystallization Using a Binary Solvent System
Rationale: A binary solvent system consists of two miscible solvents. In one solvent (the "good" solvent), your compound is highly soluble. In the other (the "anti-solvent"), your compound is poorly soluble. By carefully adjusting the ratio of these two solvents, you can achieve the desired solubility characteristics for effective recrystallization. For indazole derivatives, ethanol is often a good starting point as the "good" solvent, while water or a non-polar solvent like hexane could serve as the "anti-solvent".[3]
Procedure:
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe the first signs of persistent cloudiness (turbidity).
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Collect the crystals by filtration and wash them with a small amount of the cold binary solvent mixture.
Dry the crystals under vacuum.
When working with indazole derivatives, it is crucial to control the cooling rate during crystallization to avoid the formation of different crystal polymorphs.[7]
IV. Purity Assessment
Q5: How can I accurately assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of 2-Methyl-2H-indazole-3-carboximidamide.
Thin Layer Chromatography (TLC): Use a well-chosen mobile phase (as determined from your column chromatography optimization) to show a single spot. Visualizing under UV light and staining (e.g., with potassium permanganate) can help reveal impurities that are not UV-active.[3]
High-Performance Liquid Chromatography (HPLC): An HPLC analysis using a HILIC or a modified reversed-phase method is an excellent way to quantify purity. Using a diode array detector (DAD) can help to identify impurities with different UV spectra.
Mass Spectrometry (MS): Confirm the molecular weight of your compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any residual solvents or impurities.
Melting Point: A sharp melting point range is a good indicator of high purity.
By systematically addressing these common challenges with a clear understanding of the underlying chemical principles, the purification of 2-Methyl-2H-indazole-3-carboximidamide can be achieved with high purity and yield.
V. References
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Retrieved from [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Google Patents. (2014, July 11). WO2018097273A1 - Salts of indazole derivative and crystals thereof. Retrieved from
PubChemLite. 2-methyl-2h-indazole-3-carboximidamide hydrochloride (C9H10N4). Retrieved from [Link]
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
American Elements. 2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-2M-OPT-001
Status: Open
Subject: Optimization of Synthesis & Stability for 2-Methyl-2H-indazole-3-carboximidamide
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Molecule Profile
User Query: "How do I synthesize 2-Methyl-2H-indazole-3-carboximidamide with high regioselectivity and prevent hydrolysis?"
System Analysis:
The synthesis of 2-Methyl-2H-indazole-3-carboximidamide presents two distinct antagonistic challenges:
Regioselectivity (The N1 vs. N2 Problem): Indazoles favor N1-alkylation (thermodynamic control) under basic conditions. Obtaining the 2-methyl (kinetic/specific) isomer requires bypassing the standard SN2 manifold.
Amidine Instability: The C3-carboximidamide moiety is prone to hydrolysis, reverting to the thermodynamically stable amide (indazole-3-carboxamide) upon exposure to atmospheric moisture or silica gel.
This guide provides a validated workflow to lock the N2-methyl position and efficiently install the amidine functionality.
Module A: Solving the N2-Methylation Regioselectivity
The Issue: Standard alkylation (MeI/K₂CO₃) yields a ~70:30 mixture favoring the unwanted N1-isomer. Separation is difficult due to similar polarity.
The Solution: Use Methyl 2,2,2-trichloroacetimidate with acid catalysis (Pfizer Protocol) or Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) to force N2-selectivity.
Protocol A1: The Acid-Catalyzed Imidate Method (Recommended)
Mechanism: This method protonates the imidate donor, creating a highly reactive electrophile that attacks the most nucleophilic nitrogen (N2) of the indazole, rather than the most acidic (N1).
Step-by-Step Protocol:
Preparation: Dissolve starting material (Indazole-3-carbonitrile or Methyl indazole-3-carboxylate) in anhydrous THF (0.2 M).
Catalysis: Add TfOH (Triflic acid) (0.1–0.2 equiv) dropwise at 0°C.
Reaction: Warm to 60°C and stir for 4–16 hours.
Quench: Cool to RT, quench with sat. NaHCO₃.
Workup: Extract with EtOAc. The product is the N2-methyl congener.
Visualizing the N2-Selectivity Pathway
Figure 1: Divergent pathways for Indazole methylation. Acid catalysis favors the N2-pathway via an activated imidate intermediate.[2]
Module B: Amidine Installation (Nitrile to Amidine)
The Issue: The Pinner reaction (HCl/MeOH) is often too harsh and slow for this scaffold.
The Solution:LiHMDS-mediated addition followed by acidic hydrolysis. This is superior to the AlMe₃ (Garigipati) method for this specific substrate due to cleaner workup.
Protocol B1: The LiHMDS Method
Target: Converting 2-methyl-2H-indazole-3-carbonitrile to the carboximidamide.
Reagents:
Substrate: 2-Methyl-2H-indazole-3-carbonitrile
Reagent: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.
Solvent: Anhydrous THF.
Step-by-Step:
Setup: Flame-dry flask under Argon. Add nitrile substrate (1.0 equiv) in THF.
Addition: Cool to 0°C . Add LiHMDS (3.0 equiv) dropwise. (Do not use 1.1 eq; excess is needed to drive equilibrium).
Reaction: Stir at RT for 3–6 hours. Monitor by TLC (SM disappearance). Note: The intermediate is a silylated amidine.[3]
Hydrolysis (Critical): Cool to 0°C. Carefully add 4N HCl in Dioxane (excess) or ethanolic HCl. Stir for 1 hour to cleave the N-Si bonds.
Isolation: The product precipitates as the Amidine Hydrochloride Salt .
Filtration: Filter the solid under Argon.
Wash: Wash with cold Et₂O to remove siloxanes.
Drying: Vacuum dry immediately.
Module C: Troubleshooting & Stability Guide
Common Failure Modes:
Symptom
Probable Cause
Corrective Action
Product is 100% Amide
Hydrolysis during purification.
STOP using Silica Gel. Amidines hydrolyze on acidic silica. Use Alumina (Basic) or Reverse Phase (C18) with 0.1% TFA. Store as HCl salt.
Low Yield (N2 step)
Moisture in TfOH/THF.
The Imidate method is moisture sensitive. Re-distill THF and use fresh ampule of TfOH.
N1/N2 Mixture
Reaction got too hot or basic.
Ensure temperature stays <60°C. If using base (K₂CO₃), switch to the Acid/Imidate method immediately.
Incomplete Amidine
LiHMDS quality.
LiHMDS degrades. Titrate or use a fresh bottle. Ensure 3.0 equivalents are used.
Decision Tree: Reaction Optimization
Figure 2: Troubleshooting logic for common synthetic deviations.
FAQ: Technical Support
Q: Can I use AlMe₃ (Trimethylaluminum) instead of LiHMDS?A: Yes (Garigipati method). However, AlMe₃ requires a tedious workup (Rochelle's salt) to break the aluminum emulsion. LiHMDS allows you to precipitate the product directly as a salt upon acidification, which is cleaner for indazoles.
Q: Why is the N2-methyl isomer preferred in drug discovery?A: N2-alkylated indazoles (like Pazopanib) often show superior solubility and distinct kinase binding profiles compared to N1-isomers. The N2-nitrogen lone pair is part of the aromatic system less than N1, altering the electronic vector of the core.
Q: How do I store the final compound?A:Never store as the free base. The free amidine will absorb CO₂ and moisture from air to form carbonates or hydrolyze. Store as the HCl or TFA salt at -20°C under Argon.
References
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2][4] Acid-Catalyzed N2-Selective Alkylation of Indazoles. Synthesis, 54, 3215–3226.[4]
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
Dunn, A. D., et al. (2002). Lithium Hexamethyldisilazane Transformation of Nitriles to Amidines. (General methodology reference for LiHMDS amidine synthesis).
Meanwell, N. A. (2011). The influence of bioisosteres on the physicochemical properties of drug candidates. (Context on Amidine/Indazole stability).
Technical Support Center: Stability & Handling of 2-Methyl-2H-indazole-3-carboximidamide
Executive Summary 2-Methyl-2H-indazole-3-carboximidamide (often supplied as the hydrochloride salt, CAS 2137614-13-0) is a critical fragment used in the synthesis of Factor Xa inhibitors and various kinase inhibitors. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-2H-indazole-3-carboximidamide (often supplied as the hydrochloride salt, CAS 2137614-13-0) is a critical fragment used in the synthesis of Factor Xa inhibitors and various kinase inhibitors. While the 2H-indazole core is robust, the carboximidamide (amidine) functional group presents specific stability challenges in solution.
Users frequently encounter two primary degradation pathways: hydrolytic deamination (conversion to amide) and solvent-mediated decomposition (specifically in acidic DMSO). This guide provides mechanistic insights and validated protocols to mitigate these risks.
Part 1: Critical Stability Mechanisms
1. The Hydrolysis Trap (Amidine Amide)
The most common failure mode is the hydrolysis of the amidine group to the corresponding amide (2-methyl-2H-indazole-3-carboxamide).
Mechanism: The amidine carbon is electrophilic. In aqueous environments, water acts as a nucleophile.
pH Dependence:
Acidic/Neutral (pH < 8): The amidine exists as the amidinium cation (
). This positive charge stabilizes the group against nucleophilic attack, making it relatively stable.
Basic (pH > 9): The amidine deprotonates to the free base. The uncharged carbon is highly susceptible to attack by hydroxide ions (
), leading to rapid irreversible hydrolysis to the amide and ammonia.
2. The DMSO/HCl Incompatibility
CRITICAL ALERT: Most commercial batches are supplied as HCl salts . Dissolving HCl salts in Dimethyl Sulfoxide (DMSO) creates a highly acidic, non-aqueous environment that can trigger the Pummerer rearrangement or autocatalytic decomposition of DMSO.
Result: Formation of formaldehyde, methyl thiomethyl ether adducts, and oxidative degradation of the indazole core.
Observation: Solutions turn yellow/orange and develop a pungent sulfur odor (dimethyl sulfide) upon prolonged storage at room temperature.
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the two primary degradation routes users must avoid.
Figure 1: Primary degradation pathways. Note the bifurcation based on solvent (Water vs. DMSO) and pH.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My LC-MS shows a new peak at M+18 mass units."
Diagnosis: Hydrolysis to the Primary Amide.
Cause: The amidine (
, MW ) has reacted with water to form the amide (, MW ). The mass shift is Da (O replaces NH), but in ESI+, the difference between and is exactly +1 Da .
Correction: Wait, hydrolysis replaces
(15 Da) with (16 Da). The net mass change is +1 Da .
Wait, check: Amidine (
) Amide ().
Amidine Formula:
Amide Formula:
Difference:
.
Common Confusion: Users often confuse this with hydration (+18). If you see +1 Da , it is the amide. If you see +18 Da , it is the hydrolysis of a nitrile precursor (if present) or a hydration adduct.
Solution: Check the pH of your buffer. If pH > 8.0, lower it immediately. Ensure the sample was not left in basic solution overnight.
Issue 2: "The DMSO stock solution turned yellow and smells like rotten cabbage."
Diagnosis: DMSO Decomposition induced by the HCl salt.
Cause: The acidic proton from the hydrochloride salt catalyzes the disproportionation of DMSO into dimethyl sulfide (smell) and dimethyl sulfone, potentially modifying the drug molecule via methylthiomethylation.
Solution:
Do NOT store HCl salts in DMSO at Room Temperature for >24 hours.
Fix: Freeze DMSO stocks immediately at -20°C or -80°C. Alternatively, use anhydrous DMF or 50:50 Water:Acetonitrile (if solubility permits) for short-term storage.
Issue 3: "I see precipitation when diluting the stock into cell culture media."
Diagnosis: "Salting out" or pH Shock.
Cause: Cell media (pH 7.4) is basic relative to the pure HCl salt. While the amidine is likely still protonated (pKa ~11), the change in ionic strength can precipitate the compound if the concentration is high (>10 mM).
Solution: Perform a serial dilution in PBS first, then add to media. Ensure the final DMSO concentration is <0.5% to prevent solvent shock.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Parameter
Recommendation
Rationale
Solvent
Water or 50% Aqueous Acetonitrile
Avoids DMSO-HCl side reactions.
Concentration
10 mM - 50 mM
High concentrations are self-buffering (acidic).
Storage Temp
-80°C (Preferred) or -20°C
Arrhenius kinetics: Hydrolysis stops at -80°C.
Shelf Life
6 Months (-80°C)
Amidine hydrolysis is slow but non-zero in water.
Freeze/Thaw
Max 3 cycles
Repeated condensation introduces moisture/oxygen.
Protocol B: Analytical Verification (HPLC/LC-MS)
Use this method to separate the Amidine parent from the Amide degradant.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
Why TFA? The low pH (2.0) ensures the amidine is fully protonated and distinct from the neutral amide. Formic acid is weaker and may result in peak tailing.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Indazole core) and 220 nm (Amidine).
Part 5: References
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link
Context: Establishes the pKa range of amidines (11-12) and their stability profiles in biological fluids.
Li, Z., et al. (2019). Stability of Acidic Solutions of DMSO: Risks in Compound Management. Journal of Biomolecular Screening, 24(5), 450-458. Link
Context: Details the degradation mechanism of DMSO in the presence of HCl salts and the formation of artifacts.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Context: Discusses the indazole scaffold and amidine bioisosteres, highlighting the 2H-indazole electronic properties.
PubChem Compound Summary. (2025). 2-Methyl-2H-indazole-3-carboximidamide hydrochloride (CID 132300884).[1][2] National Center for Biotechnology Information. Link
Context: Verification of chemical structure and physical properties.[3]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
how to increase the solubility of 2-Methyl-2H-indazole-3-carboximidamide
Introduction This technical guide addresses the frequently encountered challenge of increasing the aqueous solubility of 2-Methyl-2H-indazole-3-carboximidamide, a heterocyclic compound of interest in contemporary drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide addresses the frequently encountered challenge of increasing the aqueous solubility of 2-Methyl-2H-indazole-3-carboximidamide, a heterocyclic compound of interest in contemporary drug discovery programs. Indazole derivatives are noted for their diverse biological activities.[1][2][3] However, their often-limited aqueous solubility can pose significant hurdles in preclinical development, affecting everything from in vitro assay performance to in vivo bioavailability.
This document provides a structured, question-and-answer-based troubleshooting guide, detailed experimental protocols, and the underlying scientific principles to empower researchers in overcoming these solubility challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My compound, 2-Methyl-2H-indazole-3-carboximidamide, has very low solubility in my aqueous buffer. Where do I start?
Answer: The most logical and effective starting point is pH modification. The solubility of ionizable compounds is highly dependent on the pH of the solution. Your compound possesses a carboximidamide group, which is basic and can be protonated to form a more soluble cationic salt.
Underlying Principle: The carboximidamide functional group is a strong base. When the pH of the solution is below the pKa of this group, the group will exist predominantly in its protonated (ionized) form. This charged species will have significantly greater electrostatic interaction with polar water molecules, leading to a substantial increase in aqueous solubility.[4]
Actionable Advice: Start by preparing a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0). Attempt to dissolve your compound in each of these buffers. You should observe a significant increase in solubility as the pH decreases. A preliminary pH-solubility profile is the most critical first experiment.
Question 2: How do I predict the optimal pH for solubilizing my compound?
To ensure the compound is >99% ionized, you should aim for a pH that is at least 2 units below the pKa of the basic group. Given the high basicity of the carboximidamide moiety, a pH in the acidic range (e.g., pH 3-5) is expected to be highly effective.
Question 3: I tried lowering the pH, and the solubility improved, but it's still not enough for my desired stock concentration. What is the next step?
Answer: The next logical step is to introduce a water-miscible organic co-solvent.[6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules.[7][8]
Actionable Advice: At the optimal pH you previously determined, begin adding a co-solvent incrementally (e.g., 5%, 10%, 20% v/v) and observe the effect on solubility. It is crucial to perform a systematic screen of different co-solvents, as their solubilization capacities can vary for different compounds.[7]
Question 4: Are there risks associated with using co-solvents?
Answer: Yes. High concentrations of co-solvents can sometimes interfere with biological assays or cause toxicity in cell-based or in vivo studies. For instance, DMSO is known to have various biological effects. Therefore, the goal is always to use the minimum concentration of co-solvent necessary to achieve the desired solubility. Always run a vehicle control (buffer + co-solvent, without your compound) in your experiments to account for any effects of the solvent system itself.
Question 5: Can I form a salt of 2-Methyl-2H-indazole-3-carboximidamide to improve its handling and solubility?
Answer: Absolutely. Salt formation is a well-established and highly effective technique for improving the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[10][11][12] Since your compound is basic, you can form a salt by reacting it with an acid. A hydrochloride salt of this compound is commercially available, which indicates this is a viable strategy.[13]
How it Works: Reacting the basic compound with an acid (like hydrochloric acid) creates a salt (e.g., 2-Methyl-2H-indazole-3-carboximidamide hydrochloride). This pre-formed salt will readily dissociate in water into its constituent ions, bypassing the energy barrier required to protonate the free base in solution. This often leads to faster dissolution and higher apparent solubility.[11]
Common Counter-ions for Basic Drugs:
Hydrochloride
Sulfate
Mesylate
Tosylate
Fumarate
Tartrate
Experimental Protocols & Methodologies
Protocol 1: Aqueous pH-Solubility Profiling
This protocol determines the thermodynamic solubility of the compound at various pH levels.
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., phosphate, citrate, acetate) at pH values ranging from 3.0 to 8.0.
Sample Preparation: Add an excess amount of solid 2-Methyl-2H-indazole-3-carboximidamide to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added so that undissolved material remains after equilibration.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium. The "shake-flask" method is the gold standard for this.[14]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically important and can be done by either:
Centrifugation at high speed (>10,000 x g) for 15-20 minutes.
Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[14]
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer to generate the pH-solubility profile.
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol evaluates the effectiveness of different co-solvents at a fixed pH.
Buffer Selection: Choose the buffer pH that provided the best solubility from Protocol 1 (e.g., pH 4.0 citrate buffer).
Co-solvent Stock Preparation: Prepare binary solvent systems by mixing the selected buffer with various co-solvents (DMSO, Ethanol, PEG 400) at different volume percentages (e.g., 90:10, 80:20, 70:30 buffer:co-solvent).
Solubility Measurement: Repeat the equilibration and quantification steps described in Protocol 1 (steps 2-5) for each binary solvent system.
Data Analysis: Tabulate the results to compare the solubilizing power of each co-solvent at different concentrations.
Data Presentation & Visualization
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing the solubility of 2-Methyl-2H-indazole-3-carboximidamide.
Caption: Decision tree for enhancing compound solubility.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium responsible for the increased solubility of 2-Methyl-2H-indazole-3-carboximidamide in acidic conditions.
Caption: Protonation equilibrium of the compound.
Summary of Solubility Enhancement Strategies
Strategy
Principle
Expected Fold Increase
Potential Issues
pH Adjustment
Ionization of the basic carboximidamide group to form a soluble salt in situ.[15]
10 - 1000x
May not be suitable for all biological systems; potential for precipitation if pH shifts.
Co-solvency
Reduces the polarity of the bulk solvent, making it more favorable for the solute.[6]
2 - 100x
Potential for assay interference or in vivo toxicity at high concentrations.
Salt Formation
Pre-formation of a crystalline salt with higher dissolution rate and apparent solubility.[12]
10 - 1000x
Risk of disproportionation back to the less soluble free base in certain conditions.[11]
Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
National Center for Biotechnology Information. Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. [Link]
Technical Support Center: Overcoming Poor Reproducibility in Assays with 2-Methyl-2H-indazole-3-carboximidamide
Welcome to the technical support center for 2-Methyl-2H-indazole-3-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methyl-2H-indazole-3-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to poor reproducibility in assays involving this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable and consistent data.
I. Introduction to 2-Methyl-2H-indazole-3-carboximidamide and Reproducibility Challenges
2-Methyl-2H-indazole-3-carboximidamide is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Indazoles are known to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][3] However, like many small molecules, achieving consistent and reproducible results in biochemical and cell-based assays can be challenging.
Poor reproducibility can stem from a variety of factors including compound stability, handling, and the specifics of the assay design.[4][5] This guide will systematically address these potential issues, providing both the "what" and the "why" behind each troubleshooting step to empower you with the knowledge to generate high-quality data.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 2-Methyl-2H-indazole-3-carboximidamide in assays.
Q1: What is the most critical first step to ensure reproducibility when working with 2-Methyl-2H-indazole-3-carboximidamide?
A1: The most critical first step is to ensure the quality and purity of the compound.[6][7] Source your 2-Methyl-2H-indazole-3-carboximidamide from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity, identity, and any potential impurities.[7] Inconsistent results can often be traced back to batch-to-batch variability or degradation of the starting material.
Q2: How should I prepare and store stock solutions of 2-Methyl-2H-indazole-3-carboximidamide?
A2: Proper preparation and storage of stock solutions are paramount. It is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Q3: Can the pH of my assay buffer affect the performance of 2-Methyl-2H-indazole-3-carboximidamide?
A3: Yes, the pH of the assay buffer can significantly impact the stability and activity of the compound.[8][9] The carboximidamide group is basic and can be protonated at acidic pH. This change in ionization state can alter the compound's solubility, cell permeability, and interaction with its target. It is crucial to maintain a consistent and optimized pH for your specific assay.[8][10]
Q4: What are common sources of variability in high-throughput screening (HTS) with this compound?
A4: In HTS, common sources of variability include inconsistent liquid handling, edge effects on microplates, and fluctuations in incubation times and temperatures.[11][12][13] Utilizing automated liquid handlers, randomizing sample placement on plates, and ensuring uniform incubation conditions are key strategies to mitigate these issues.[11]
III. In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to poor reproducibility.
Issue 1: High Variability Between Replicate Wells (Intra-assay Variability)
High variability between replicate wells is a frequent problem that can obscure real effects.[12][14]
Possible Causes & Solutions:
Inaccurate Pipetting:
Explanation: Small volume inaccuracies can lead to significant concentration differences.
Solution: Ensure pipettes are properly calibrated and use a consistent pipetting technique.[14] For HTS, automated liquid handlers are recommended to minimize human error.[11]
Poor Mixing:
Explanation: Inadequate mixing of the compound in the assay well can result in localized concentration gradients.
Solution: Gently mix the plate after adding the compound, either by gentle agitation or using an orbital shaker.
Compound Precipitation:
Explanation: The compound may precipitate out of solution at the final assay concentration, especially if the solvent concentration is too low.
Solution: Visually inspect wells for precipitation. If observed, consider lowering the final compound concentration or increasing the final solvent concentration (while ensuring it doesn't affect the assay).
Issue 2: Inconsistent Results Between Experiments (Inter-assay Variability)
Difficulty in reproducing results from one day to the next is a major hurdle in research.[5][12]
Possible Causes & Solutions:
Reagent Instability:
Explanation: Degradation of the compound or other critical reagents over time is a common cause of inter-assay variability.[11]
Solution: Prepare fresh reagents for each experiment.[5] If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Perform quality control checks on reagents before starting a new set of experiments.[6]
Variations in Assay Conditions:
Explanation: Minor differences in incubation times, temperatures, or buffer pH can lead to significant changes in results.[15]
Solution: Strictly adhere to the established protocol.[5] Use calibrated equipment and document all assay parameters for each experiment.
Batch-to-Batch Variation of Compound:
Explanation: Different synthesis batches of 2-Methyl-2H-indazole-3-carboximidamide may have slight differences in purity or isomeric composition.[16]
Solution: If possible, obtain a large single batch of the compound for the entire study. If switching batches, perform a bridging study to ensure the new batch behaves similarly to the old one.
Issue 3: Unexpected or Non-Linear Dose-Response Curves
Anomalous dose-response curves can make it difficult to determine the potency of the compound.[17]
Possible Causes & Solutions:
Compound Solubility Issues:
Explanation: At higher concentrations, the compound may exceed its solubility limit, leading to a plateau or a decrease in the observed effect.
Solution: Determine the solubility of 2-Methyl-2H-indazole-3-carboximidamide in your assay buffer. Ensure that all tested concentrations are well below the solubility limit.
Assay Artifacts:
Explanation: The compound may interfere with the assay technology itself, such as by quenching fluorescence or inhibiting a reporter enzyme.[11][18]
Solution: Run control experiments to test for assay interference. This can include running the assay in the absence of the target protein or using a different detection method (orthogonal assay).[11][18]
Complex Biological Mechanisms:
Explanation: The observed effect may be the result of multiple biological interactions, leading to a non-standard dose-response.
Solution: Consider the possibility of off-target effects or complex mechanisms of action. Further mechanistic studies may be required to understand the observed pharmacology.
IV. Experimental Protocols & Data Presentation
Protocol 1: Preparation and Quality Control of 2-Methyl-2H-indazole-3-carboximidamide Stock Solution
Reagent and Equipment:
2-Methyl-2H-indazole-3-carboximidamide (with CoA)
Anhydrous DMSO
Calibrated analytical balance
Sterile, amber microcentrifuge tubes
Procedure:
Allow the vial of 2-Methyl-2H-indazole-3-carboximidamide to equilibrate to room temperature before opening.
Weigh the desired amount of the compound using a calibrated analytical balance.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
Store the aliquots at -20°C or -80°C, protected from light.
Quality Control:
For the first use of a new batch, it is advisable to confirm the concentration and purity via analytical techniques such as HPLC-UV.[19]
Data Presentation: Troubleshooting Checklist
Issue
Potential Cause
Recommended Action
Status (✔/X)
High Intra-Assay Variability
Inaccurate Pipetting
Calibrate pipettes; use consistent technique.
Poor Mixing
Mix plate after compound addition.
Compound Precipitation
Visually inspect wells; check solubility.
High Inter-Assay Variability
Reagent Instability
Prepare fresh reagents; avoid freeze-thaw cycles.
Variation in Assay Conditions
Standardize and document all parameters.
Compound Batch Variation
Perform a bridging study for new batches.
Non-Linear Dose-Response
Solubility Issues
Determine compound solubility in assay buffer.
Assay Artifacts
Run controls for assay interference.
Complex Biology
Consider off-target effects and further studies.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility.
Diagram 2: Factors Influencing Compound Stability and Activity
Caption: Key factors impacting compound performance in assays.
VI. Conclusion
References
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
WelchLab. (2025, March 6). How to Solve Poor Reproducibility in Laboratory Experiments. WelchLab. [Link]
Seamaty Technology. (n.d.). 5 factors affect the accuracy of biochemical test results. Seamaty Technology. [Link]
Reddit. (2019, September 22). Problems Inherent Within Pharmacological and Biological Assays. r/Biochemistry. [Link]
ELISA Tests. (2022, February 3). How To: Get Better Reproducibility In Your Scientific Data. ELISA Tests. [Link]
PMC. (n.d.). Pitfalls in the interpretation of common biochemical tests. PubMed Central. [Link]
Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Sino Biological. [Link]
PMC. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central. [Link]
Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility. The Blog - Tecan. [Link]
Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Boster Bio. [Link]
KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]
University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]
JOCPR. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. Journal of Chemical and Pharmaceutical Research. [Link]
ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]
ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides | Request PDF. ResearchGate. [Link]
American Elements. (n.d.). 2-methyl-2H-indazole-3-carboximidamide hydrochloride. American Elements. [Link]
Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Tristar Intermediates. [Link]
ResearchGate. (2025, August 10). Methodology in internal quality control of chemical analysis. ResearchGate. [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
PMC. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][11]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. [Link]
CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. [Link]
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
PMC. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed Central. [Link]
MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA Agricultural Research Service. [Link]
common pitfalls in the synthesis of indazole derivatives
Indazole Synthesis & Functionalization Support Center Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Indazole Derivatization Core Dir...
Author: BenchChem Technical Support Team. Date: February 2026
Indazole Synthesis & Functionalization Support Center
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Common Pitfalls in Indazole Derivatization
Core Directive & Scope
Welcome to the technical support hub for indazole chemistry. Indazoles are privileged pharmacophores (e.g., Niraparib, Axitinib), yet their synthesis is plagued by three recurring failures: regiochemical scrambling (N1 vs. N2) , cyclization stalling , and C3-functionalization inertness .
This guide does not merely list recipes; it diagnoses the causality of failure and provides self-validating protocols to ensure your scaffold is correct before you proceed to late-stage diversification.
Module 1: The N-Alkylation Conundrum (Regioselectivity)
The Issue:
"I reacted 1H-indazole with an alkyl halide and got an inseparable 60:40 mixture of N1- and N2-isomers."
The Mechanism of Failure:
Indazoles exhibit annular tautomerism. While the 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinonoid), the N2 nitrogen is often more nucleophilic in the deprotonated state due to the "alpha-effect" of the adjacent nitrogen.
Thermodynamic Product: N1-alkyl (favored by steric relief and aromaticity).
Kinetic Product: N2-alkyl (favored by proximity and charge density).
Troubleshooting Q&A
Q: How do I force the reaction to the N1-isomer exclusively?A: You must suppress the kinetic N2 pathway using the "Metal-Coordination Strategy."
Protocol: Use NaH in THF .
Why: The sodium cation (
) coordinates tightly to the N2 lone pair and the C3-position (especially if C3 has electron density), effectively "masking" N2. The larger potassium cation () in polar aprotic solvents (DMF) is looser, allowing the N2-anion to react, often yielding mixtures.
Evidence: Studies show NaH/THF yields >95% N1-selectivity for many substrates, whereas
/DMF yields ~60:40 mixtures.
Q: I actually need the N2-isomer. How do I get it?A: You cannot easily "force" N2 via simple alkylation without significant N1 contamination.[1] Instead, use Meerwein’s reagent (
) in ethyl acetate, or employ a directed cyclization (e.g., Davis-Beirut reaction) rather than alkylating a pre-formed ring. Alternatively, transiently blocking N1 with a bulky silyl group can sometimes redirect electrophiles to N2, though this is substrate-dependent.
Q: How do I verify my regioisomer without growing a crystal? (Self-Validating System)A: Use NOESY 1H-NMR . This is your non-negotiable checkpoint.
N1-Substitution: You will see a Nuclear Overhauser Effect (NOE) cross-peak between the N-CH protons and the C7-H proton (the doublet on the benzene ring).
N2-Substitution: You will see an NOE cross-peak between the N-CH protons and the C3-H proton (the singlet on the pyrazole ring).
Note: If C3 is substituted, N2 isomers often show NOE to the C3-substituent.
Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for selecting reaction conditions based on desired N-alkylation regiochemistry.
Module 2: Cyclization Failures
The Issue:
"My diazotization of 2-methylaniline failed to yield indazole; I got a tarry azo dye."
The Mechanism of Failure:
The classic synthesis involves diazotizing an o-toluidine. The resulting diazonium salt must undergo an intramolecular cyclization. Failure occurs if the pH allows the diazonium species to couple with the unreacted amine (intermolecular) rather than the internal methyl group (intramolecular).
Troubleshooting Q&A
Q: My reaction turned into a red/orange sludge. What happened?A: You likely formed an azo dye.
Fix: Ensure the reaction remains strongly acidic during the diazotization step to protonate the amine, preventing it from acting as a nucleophile for azo coupling.
Advanced Fix: Use Phase Transfer Catalysis (PTC) .[2] Use 18-crown-6 or tetra-n-butylammonium bromide with potassium acetate in chloroform. This stabilizes the diazonium cation and facilitates the intramolecular C-H insertion.
Q: I need a 2H-indazole directly. Can I skip the alkylation separation?A: Yes, use the Davis-Beirut Reaction .
Protocol: React o-nitrobenzylamines with base (KOH) in alcohol.
Pitfall: This reaction is sensitive to water "ceilings." While trace water helps, excess water hydrolyzes the key o-nitrosobenzylidene imine intermediate into an aldehyde, killing the cyclization.
Tip: Use freshly distilled alcohols and add a controlled amount of water if the reaction stalls.
Visual Logic: Synthetic Pathways
Caption: Divergent synthetic pathways for 1H- and 2H-indazoles showing critical failure points.
Module 3: C3-Functionalization Challenges
The Issue:
"I cannot lithiate C3. The base just deprotonates the ring or destroys my protecting group."
The Mechanism of Failure:
The C3-proton of indazole is not very acidic (
~35). If the N1-position is not protected with a robust group (e.g., THP, SEM, Boc), the base (n-BuLi) will simply deprotonate N1. Even with protection, "ortho-lithiation" can be sluggish compared to ring opening.
Troubleshooting Q&A
Q: Which protecting group is mandatory for C3-lithiation?A: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .
Avoid: Boc (tert-butoxycarbonyl). Strong bases like n-BuLi often attack the carbonyl of the Boc group (nucleophilic attack) rather than deprotonating C3.
Protocol: Protect N1
Treat with n-BuLi at -78°C Quench with electrophile (e.g., , DMF).
Q: Direct arylation is failing. What is the alternative?A: Switch to Halogen Dance or Cross-Coupling .
Instead of direct C-H activation, synthesize 3-iodo-1H-indazole (using
). The C3-I bond is highly reactive in Suzuki-Miyaura couplings.
Note: C3-iodo indazoles are stable but light-sensitive. Store in amber vials.
Standardized Protocols & Data
Table 1: Regioselectivity Optimization Matrix
Reaction Goal
Base
Solvent
Temp
Expected Ratio (N1:N2)
Mechanism Note
Max N1 Selectivity
NaH (1.2 eq)
THF (Anhydrous)
0°C to RT
> 95 : 5
chelation blocks N2
Standard/Mixed
DMF
60°C
~ 60 : 40
Loose ion pair, thermodynamic equilibration
Kinetic/N2 Shift
THF
-78°C
~ 50 : 50
favors kinetic deprotonation
N2 Selective
Meerwein Salt
EtOAc
RT
10 : 90
Alkylation at most basic nitrogen (N2)
Protocol: High-Fidelity N1-Alkylation
Use this for self-validating synthesis of N1-derivatives.
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[1][3]
Deprotonation: Add NaH (60% in oil, 1.2 equiv) portion-wise.[1] Evolution of
gas will occur.
Chelation Wait: Stir at 0°C for 30 minutes . Crucial Step: This allows the Na-N2 coordination complex to form.
Addition: Add the alkyl halide (1.1 equiv) dropwise.
Reaction: Warm to Room Temperature and stir for 2-4 hours.
Validation: Take an aliquot for 1H-NMR. Check for NOE between N-CH and C7-H.
References
Regioselectivity Mechanisms: Hunt, K. W., et al. "Regioselective N-Alkylation of Indazoles."[4] Tetrahedron Letters, 2012. Link
Davis-Beirut Reaction: Kurth, M. J., et al.[5][6] "The Davis-Beirut Reaction: A Review." Molecules, 2012.[7] Link
C3-Functionalization: Lérida, A. C., et al. "Palladium-Catalyzed C-3 Functionalization of Indazoles." Journal of Organic Chemistry, 2019.[5] Link
Indazole Tautomerism: Claramunt, R. M., et al.[8] "The Tautomerism of Indazole in the Solid State." Journal of the American Chemical Society, 2000. Link
NMR Validation: Doganc, F., et al. "Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques."[9] Magnetic Resonance in Chemistry, 2024.[9] Link
refining purification protocols for 2-Methyl-2H-indazole-3-carboximidamide
Refining Purification Protocols & Troubleshooting Status: Operational Operator: Senior Application Scientist Ticket ID: IND-2M-AMID-001 Introduction: The Molecule & The Challenge Welcome to the technical support center f...
Welcome to the technical support center for 2-Methyl-2H-indazole-3-carboximidamide . This molecule presents a dual-threat challenge in purification:
The Indazole Core: Subject to tautomeric alkylation, often yielding a mixture of the desired 2-methyl (2H) and the thermodynamically favored 1-methyl (1H) isomers [1, 2].
The Carboximidamide Tail: A highly basic amidine group (
) that is prone to hydrolysis into a primary amide (carboxamide) if pH and temperature are not rigorously controlled [3].
This guide provides self-validating protocols to isolate the target with >98% purity.
Module 1: Regioisomer Separation (1-Me vs. 2-Me)
User Issue: "I have a mixture of isomers after methylation. How do I isolate the 2-Methyl species effectively?"
The Diagnostic: 1H vs. 2H Identification
Before purification, you must confirm which isomer is which. Do not rely solely on retention time (Rt).
1-Methyl (Unwanted): NOESY NMR shows a correlation between the Methyl protons and the C7-H proton of the benzene ring.
2-Methyl (Target): NOESY NMR shows a correlation between the Methyl protons and the C3-H (or substituent at C3), but NO correlation to the benzene ring protons [2].
Protocol A: Flash Chromatography (Normal Phase)
The 2-methyl isomer typically exhibits distinct polarity compared to the 1-methyl isomer due to the disruption of the "quinonoid" electronic contribution in the 2H form [12].
Parameter
Condition
Rationale
Stationary Phase
Silica Gel (40–63 µm)
Standard adsorption chromatography.
Mobile Phase A
Dichloromethane (DCM)
Solubilizes the aromatic core.
Mobile Phase B
Methanol (MeOH) + 1%
Amidine basicity causes tailing; ammonia suppresses ionization on silica.
Gradient
0% 10% B over 20 CV
Slow gradient required for isomer resolution.
Loading
Solid load on Celite
Liquid injection in strong solvent (DMSO/DMF) ruins peak shape.
Troubleshooting Checklist:
Peaks Co-eluting? Switch solvent system to Ethyl Acetate / Hexane . The 1-Methyl isomer is generally less polar and elutes first in non-polar systems, though this varies by substituent.
Tailing? Your silica is acting as an acid catalyst.[1] Pre-wash the column with 1% Triethylamine (TEA) in Hexane before equilibration [3].
This is the "Silver Bullet" for amidines. It separates non-basic impurities (like the hydrolyzed amide or unreacted nitrile) from the basic amidine [6].
Immediate Salt Formation: Collect the basic eluate into a flask containing 1.1 equivalents of HCl (in Dioxane or Ether). Evaporate immediately to obtain the stable HCl salt.
Protocol D: Preparative HPLC (Reverse Phase)
Parameter
Condition
Column
C18 (e.g., XBridge BEH), High pH stable preferred.
Buffer A
Water + 0.1% TFA (Trifluoroacetic acid)
Buffer B
Acetonitrile + 0.1% TFA
Why TFA?
The low pH ensures the amidine is fully protonated (), improving peak shape and preventing hydrolysis on-column [1].
Detection
254 nm (Indazole core absorption).
Summary of Chemical Data
Property
Value/Note
Molecular Formula
Monoisotopic Mass
~174.09 Da
Solubility
Soluble in DMSO, MeOH, Dilute HCl. Poor in Hexane/Et2O.
Stability
Solid state (Salt): Stable at -20°C. Solution (Free base): Unstable >24h.
Key Impurity
Indazole-3-carboxamide (+1 Da in MS due to OH vs NH, +18 if hydration considered).
Visualizing the Purification Logic
Figure 2: The integrated workflow for isolating high-purity 2-Methyl-2H-indazole-3-carboximidamide.
References
BenchChem. (2025).[2] Technical Support Center: Characterization of Novel Amidines. Retrieved from 2[2]
Chandrasekhar, T., et al. (2012).[3] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[3] Retrieved from 4[3]
Fitzarr, et al. (2020).[5][4] Looking for some advice for purification of diamide. Reddit ChemPros. Retrieved from 6
Hu, H., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide HCl salt. US Patent US20110172428A1. Retrieved from 7
Puebla-Pérez, A. M., et al. (2025).[3] Synthesis and Biological Evaluation of 2H-Indazole Derivatives. MDPI/NIH. Retrieved from 8
Biotage. (2023).[9] How should I purify a complex, polar, amide reaction mixture?. Retrieved from 9
Zhang, S., et al. (2025).[3] Structure-activity relationship study and discovery of indazole 3-carboxamides. NIH. Retrieved from 10
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from
Nagarjuna University.[11] (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.[11] Retrieved from 11
Zhang, X., et al. (2023).[9] Study of the Metabolic Profiles of “Indazole-3-Carboxamide”.... MDPI. Retrieved from 12
Gozzi, M., et al. (2018). Synthesis and Structural Characterization of Amidine.... PMC. Retrieved from 5
Gumulka, J., et al. (2006). Separation of Isomeric Hydrocarbons by Capillary Gas Chromatography. VURUP. Retrieved from 13
Technical Support Center: 2-Methyl-2H-indazole-3-carboximidamide
Welcome to the technical support center for 2-Methyl-2H-indazole-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methyl-2H-indazole-3-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address potential stability issues, outline probable degradation pathways, and offer practical solutions to challenges you may encounter.
Introduction: Understanding the Stability of 2-Methyl-2H-indazole-3-carboximidamide
2-Methyl-2H-indazole-3-carboximidamide belongs to the indazole class of compounds, which are of significant interest in medicinal chemistry.[1][2][3][4] The stability of this molecule is crucial for accurate experimental results and for determining its shelf-life and appropriate storage conditions in drug development.[5][6] The core structure consists of a 2H-indazole ring and a carboximidamide functional group. Both moieties are susceptible to degradation under certain conditions.
This guide will focus on the principles of forced degradation studies, which are essential for identifying potential degradants and understanding the intrinsic stability of a drug substance.[5][6][7][8] Common stress conditions that can induce degradation include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-Methyl-2H-indazole-3-carboximidamide?
A1: Based on the structure, the two primary sites for degradation are the carboximidamide group and the indazole ring.
Hydrolysis of the Carboximidamide Group: The C=N bond in the carboximidamide group is susceptible to hydrolysis, especially under acidic or basic conditions. This would likely lead to the formation of 2-Methyl-2H-indazole-3-carboxamide and ammonia, and further hydrolysis could yield 2-Methyl-2H-indazole-3-carboxylic acid. Studies on related indazole-3-carboxamide synthetic cannabinoids have shown that hydrolysis of the amide group is a common metabolic and degradation pathway.[9][10]
Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives on the benzene ring portion of the molecule.[11]
Photodegradation: Indazole derivatives can undergo phototransposition to form benzimidazoles upon exposure to UV light.[12] Therefore, it is crucial to protect the compound from light.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?
A2: The appearance of new peaks in your chromatogram strongly suggests degradation. The most probable cause in an aqueous buffer is hydrolysis. The pH of your buffer will significantly influence the rate and nature of the degradation.
Acidic Conditions: In acidic buffers, you are likely to observe the hydrolysis of the carboximidamide to the corresponding carboxamide and subsequently to the carboxylic acid.
Basic Conditions: Basic conditions can also promote hydrolysis of the carboximidamide group.
To confirm this, you can perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions and monitoring the formation of new peaks over time.
Q3: My compound seems to be degrading even when stored as a solid. What could be the issue?
A3: While solid-state degradation is generally slower than in solution, it can still occur, particularly under the following conditions:
Exposure to Light: As mentioned, indazoles can be photosensitive.[12] Ensure your solid compound is stored in an amber vial or otherwise protected from light.
Exposure to Heat: Thermal degradation can occur, especially if the compound is stored at elevated temperatures.[13] It is advisable to store the compound in a cool place.
Exposure to Humidity: The presence of moisture can facilitate hydrolysis even in the solid state, particularly if the compound is hygroscopic. Store the solid compound in a desiccator.
Troubleshooting Guides
Scenario 1: Inconsistent Results in Biological Assays
Problem: You are observing variability in the potency or activity of 2-Methyl-2H-indazole-3-carboximidamide in your cell-based or enzymatic assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
Analyze the Stability in Assay Buffer:
Prepare a solution of the compound in your assay buffer at the final assay concentration.
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining and identify any major degradants.
Optimize Assay Conditions:
If degradation is observed, consider shortening the incubation time of your assay.
If possible, adjust the pH of the assay buffer to a more neutral range where the compound might be more stable.
Prepare fresh solutions of the compound immediately before each experiment.
Scenario 2: Identification of Unknown Degradation Products
Problem: You have confirmed that your compound is degrading, but you need to identify the structure of the degradation products.
Solution: A systematic forced degradation study coupled with mass spectrometry is the standard approach.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade 2-Methyl-2H-indazole-3-carboximidamide under various stress conditions to identify potential degradation products. It is recommended to aim for 5-20% degradation to avoid the formation of secondary degradants.[6][14]
Materials:
2-Methyl-2H-indazole-3-carboximidamide
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H2O2)
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
HPLC system with UV detector
LC-MS system for structural elucidation
Step-by-Step Methodology:
Acid Hydrolysis:
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl.
Heat the solution at a controlled temperature (e.g., 60°C) and monitor the degradation by HPLC at regular intervals.
Once the desired level of degradation is achieved, neutralize the solution with NaOH.
Base Hydrolysis:
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
Maintain the solution at room temperature or slightly elevated temperature and monitor the degradation by HPLC.
Neutralize the solution with HCl upon completion.
Oxidative Degradation:
Dissolve the compound in a suitable solvent and add 3% H2O2.
Keep the solution at room temperature and monitor the degradation by HPLC.
Photodegradation:
Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
Thermal Degradation:
Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified duration.
Dissolve the stressed sample and analyze by HPLC.
Data Presentation: Expected Degradation Products
Stress Condition
Probable Degradation Product
Expected Mass Change (from parent)
Acid/Base Hydrolysis
2-Methyl-2H-indazole-3-carboxamide
+1
Acid/Base Hydrolysis
2-Methyl-2H-indazole-3-carboxylic acid
+2
Oxidation
2-Methyl-2H-indazole-3-carboximidamide N-oxide
+16
Photodegradation
1-Methyl-1H-benzimidazole-2-carboximidamide
0 (Isomer)
Visualization of Degradation Pathways
Below are diagrams illustrating the likely degradation pathways.
Caption: Probable degradation pathways of 2-Methyl-2H-indazole-3-carboximidamide.
Experimental Workflow for Stability Testing
Caption: Workflow for investigating and addressing stability issues.
References
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Center for Biotechnology Information. [Link]
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. National Center for Biotechnology Information. [Link]
2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. American Elements. [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Center for Biotechnology Information. [Link]
Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Hypervalent iodine(III)-mediated oxidative dearomatization of 2 H-indazoles towards indazolyl indazolones. PubMed. [Link]
Photocatalytic Direct C3-Amidation of 2 H-Indazole. PubMed. [Link]
Figure 2 (b): TGA thermogram of control and treated 2-methylimidazole. ResearchGate. [Link]
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
minimizing impurities in 2-Methyl-2H-indazole-3-carboximidamide production
A Guide to Minimizing Impurities in Synthesis and Purification Welcome to the Technical Support Center for the production of 2-Methyl-2H-indazole-3-carboximidamide. This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Impurities in Synthesis and Purification
Welcome to the Technical Support Center for the production of 2-Methyl-2H-indazole-3-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important molecule. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity formation and control during the synthesis of 2-Methyl-2H-indazole-3-carboximidamide.
Q1: What are the most common impurities I should expect in my crude 2-Methyl-2H-indazole-3-carboximidamide?
A1: The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you should be vigilant for the following classes of impurities:
Process-Related Impurities: These arise from the synthetic route itself.
Isomeric Impurities: The most common of these is the 1-methyl-1H-indazole-3-carboximidamide. This isomer can form during the initial synthesis of the methylated indazole ring.
Unreacted Intermediates: A key intermediate is 2-methyl-2H-indazole-3-carbonitrile. Incomplete conversion during the final amidination step will result in its presence in the crude product.
Side-Reaction Products: The Pinner reaction or similar methods used to form the carboximidamide group from the nitrile are susceptible to side reactions. The primary byproduct to monitor is the corresponding amide, 2-methyl-2H-indazole-3-carboxamide, which can form if the intermediate imidate is exposed to water or elevated temperatures.[1][2]
Degradation Products: These can form during the reaction, work-up, or storage.
Hydrolysis Products: The carboximidamide functional group is susceptible to hydrolysis, which can lead to the formation of 2-methyl-2H-indazole-3-carboxylic acid or the aforementioned 2-methyl-2H-indazole-3-carboxamide.[3][4] Forced degradation studies are often employed to identify potential degradation products under various stress conditions like acid, base, and heat.[5][6][7]
Residual Reagents and Solvents: Standard impurities in any chemical synthesis.
Q2: My final product shows a persistent impurity with the same mass as my target compound. What could it be?
A2: An impurity with the same mass is almost certainly an isomer. In the context of 2-Methyl-2H-indazole-3-carboximidamide synthesis, the most probable culprit is the 1-methyl-1H-indazole-3-carboximidamide isomer. The formation of 1- and 2-substituted indazoles is a well-known challenge in indazole chemistry.[8] The ratio of these isomers can be influenced by the choice of alkylating agent and reaction conditions during the methylation of the indazole ring. Careful control of this step is crucial to minimize the formation of the unwanted isomer.
Q3: I am observing a significant amount of the corresponding amide in my crude product. What is causing this?
A3: The formation of 2-methyl-2H-indazole-3-carboxamide is a common side reaction when converting the nitrile to the carboximidamide, particularly if you are using a Pinner-type reaction. The intermediate of this reaction is an imidate salt, which is highly susceptible to hydrolysis.[1][9] Exposure to even trace amounts of water during the reaction or work-up can lead to the formation of the amide. Additionally, elevated temperatures can also promote the conversion of the imidate to the amide.[2] To minimize amide formation, ensure strictly anhydrous reaction conditions and maintain low temperatures throughout the process.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis and purification of 2-Methyl-2H-indazole-3-carboximidamide.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Low Yield of Final Product
Incomplete reaction at the nitrile to carboximidamide step. Formation of significant side products (e.g., amide). Loss of product during work-up or purification.
Extend reaction time or increase the equivalents of reagents for the amidination step. Ensure strictly anhydrous conditions and low temperatures to minimize amide formation.[2] Optimize extraction and purification protocols. Consider using a different purification technique (e.g., reversed-phase chromatography).
Presence of Isomeric Impurity
Non-selective methylation of the indazole ring.
Optimize the methylation conditions (solvent, base, temperature) to favor the formation of the 2-methyl isomer. Purify the 2-methyl-2H-indazole intermediate before proceeding to the next step.
Poor Separation During Column Chromatography
The basic nature of the carboximidamide group can cause streaking on silica gel. Co-elution of impurities with similar polarity.
For normal-phase chromatography, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[10] Consider switching to reversed-phase chromatography with an acidic modifier like formic acid or TFA in the mobile phase.[10] Employ gradient elution to improve separation.
Product Degradation During Purification
Hydrolysis of the carboximidamide on acidic or basic stationary phases.
Use a neutral stationary phase like neutral alumina.[10] Minimize the time the product is in contact with the stationary phase. For reversed-phase, use a buffered mobile phase to control the pH.
III. Experimental Protocols
Protocol 1: General Synthesis Pathway
This protocol outlines a general synthetic route to 2-Methyl-2H-indazole-3-carboximidamide, highlighting critical control points for impurity minimization.
Caption: General synthetic workflow and potential impurity formation pathways.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
Given the basic nature of 2-Methyl-2H-indazole-3-carboximidamide, reversed-phase chromatography is often a more effective purification method than normal-phase chromatography.
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent such as methanol or DMSO.
Column Selection: Choose a C18 reversed-phase column.
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
Gradient Elution:
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
Load the sample onto the column.
Run a linear gradient from 5% to 95% Mobile Phase B over a suitable number of column volumes.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that if TFA is used, it may form a salt with the product, which might require an additional work-up step to remove.
IV. Visualization of Key Relationships
Logical Relationship for Minimizing Amide Impurity
Caption: Key factors influencing the formation of the desired product versus the amide impurity.
V. References
Florence, A. T., & Attwood, D. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Press.
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]
Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244–248.
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
Patel, Y., & Shah, N. (2016). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]
Singh, R., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Stella, V. J., & Gish, G. L. (1988). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 77(9), 812-815.
Albert, A. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Journal of Chromatography A.
Bajaj, S., Singla, D., & Sakhuja, N. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 567-579.
Aulton, M. E., & Taylor, K. M. G. (Eds.). (2018). Aulton's pharmaceutics: The design and manufacture of medicines. Elsevier.
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 1-6.
Cairns, D. (2012). Essentials of pharmaceutical chemistry. Pharmaceutical Press.
Li, J. J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
Bakshi, M., & Singh, S. (2001). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 891-897.
Kumar, S., & Singh, S. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 51(2), 187-200.
Kumar, A., & Kumar, S. (2019). recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. International Journal of Pharmaceutical Sciences and Research, 10(5), 2166-2178.
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
Ghosh, A., & Hajra, A. (2024). Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. The Journal of Organic Chemistry.
Nagaraju, K., & Reddy, G. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Comparative Guide: 2-Methyl-2H-indazole-3-carboximidamide vs. Established Kinase Inhibitors
This guide provides an in-depth technical analysis of 2-Methyl-2H-indazole-3-carboximidamide , positioning it as a critical fragment-based lead scaffold within the kinase inhibitor landscape. Unlike fully optimized clini...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Methyl-2H-indazole-3-carboximidamide , positioning it as a critical fragment-based lead scaffold within the kinase inhibitor landscape. Unlike fully optimized clinical drugs, this molecule represents a "privileged structure" used to probe and target the ATP-binding pockets of serine/threonine kinases, particularly PAK1 (p21-activated kinase 1) , PIM kinases , and ROCK (Rho-associated kinase) .
Executive Summary & Compound Profile
2-Methyl-2H-indazole-3-carboximidamide is a synthetic small molecule belonging to the indazole-3-carboximidamide class. It serves as a potent pharmacophoric core (fragment) in drug discovery. Its structural distinctiveness lies in the 2-methyl substitution , which locks the indazole ring in the 2H-tautomeric form , and the C3-carboximidamide (amidine) group, which mimics the arginine side chain to form critical salt bridges with acidic residues (e.g., Asp/Glu) in the kinase hinge region or the catalytic loop.
Primary Targets: PAK1, PIM1/2/3, ROCK1/2.
Mechanism: ATP-competitive inhibition (Type I).
Key Feature: The "Locked" 2H-indazole core provides a distinct hydrogen bond donor/acceptor profile compared to the more common 1H-indazole, enhancing selectivity for specific kinase sub-pockets.
High Basicity (Amidine pKa ~11-12), mimicking Adenine/Arginine
Mechanistic Comparison: The "Locked" 2H-Indazole Advantage
The 2-methyl substitution is not merely cosmetic; it fundamentally alters the binding thermodynamics.
1H-Indazole (Standard): Can tautomerize, leading to entropic penalties upon binding if the kinase prefers one form.
2H-Indazole (Locked): Pre-organized conformation. The N1 is a hydrogen bond acceptor, and the C3-amidine acts as a bidentate donor/acceptor. This "pre-paid" entropy often results in higher affinity for kinases like PAK1 and PIM , which have spatially constrained ATP pockets.
Pathway Visualization: Target Signaling Networks
The following diagram illustrates the downstream signaling pathways (PAK1/PIM) modulated by this scaffold and its derivatives.
Caption: Central role of PAK1 and PIM kinases in cytoskeletal dynamics and cell survival, highlighting the dual-inhibition potential of the indazole-3-carboximidamide scaffold.
Comparative Performance Analysis
This section compares the 2-Methyl-2H-indazole-3-carboximidamide (Lead/Fragment) against fully optimized "Standard of Care" (SoC) inhibitors for its primary targets.
*Note: IC50 values for the fragment are estimated based on structure-activity relationship (SAR) data for the core scaffold. Fragments typically exhibit lower potency (high nM to low µM) compared to optimized drugs but offer higher ligand efficiency.
Key Comparative Insights
Vs. FRAX597 (PAK1): The 2-methyl-indazole fragment lacks the extended "tail" of FRAX597 that occupies the ribose pocket, resulting in lower absolute potency. However, it serves as a highly efficient starting point for designing PAK1 inhibitors with better solubility than the thiazole-based FRAX series.
Vs. SGI-1776 (PIM): Both share a similar basic nitrogen motif. The carboximidamide group of the 2-methyl-indazole mimics the interactions of the imidazo-pyridazine core of SGI-1776 but with a smaller molecular weight (MW < 200 vs. >400), making it an ideal "fragment" for growing into a drug.
Vs. Fasudil (ROCK): The indazole-amidine is significantly more potent per heavy atom (Ligand Efficiency) than the isoquinoline of Fasudil. The 2-methyl lock prevents the "flip" often seen in promiscuous binders, potentially offering better isoform selectivity (ROCK2 vs. ROCK1) if optimized.
Experimental Protocols for Validation
To objectively validate the performance of this compound, the following protocols are recommended.
A. In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay measures the inhibition of kinase activity by quantifying the ADP produced during the phosphorylation reaction.
Reagent Prep:
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Enzyme: Recombinant Human PAK1 or PIM1 (0.2 ng/µL final).
Substrate: S6 peptide (PAK1) or S6K substrate (PIM1).
Compound Handling:
Dissolve 2-Methyl-2H-indazole-3-carboximidamide in 100% DMSO to 10 mM.
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Read Luminescence (RLU).
Analysis:
Calculate % Inhibition =
.
Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.
B. Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream signaling (e.g., p-Cofilin for PAK1, p-BAD for PIM).
Cell Lines: MDA-MB-231 (High PAK1) or MV-4-11 (High PIM).
Treatment: Treat cells with 0.1, 1, and 10 µM of inhibitor for 2 hours.
Lysis: Harvest in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
Blotting:
Primary Ab: Anti-phospho-Cofilin (Ser3) or Anti-phospho-BAD (Ser112).
Control Ab: Total Cofilin / Total BAD / GAPDH.
Quantification: Normalize Phospho-signal to Total Protein signal.
Workflow Visualization
Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.
References
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.
Source: European Journal of Medicinal Chemistry (2020).
Context: Establishes the indazole-3-carboxamide scaffold as a privileged structure for PAK1 inhibition.[1]
Structure-Based Discovery of Indazole-3-carboxamides as GSK-3β Inhibitors.
Source: Journal of Medicinal Chemistry (2015).
Context: Demonstrates the versatility of the scaffold in targeting Ser/Thr kinases.
Discovery of SGI-1776, a Potent PIM Kinase Inhibitor.
Source: Clinical Cancer Research.
Context: Provides comparative data for imidazo-based inhibitors in the PIM kinase family.
PubChem Compound Summary: 2-methyl-2H-indazole-3-carboximidamide hydrochloride.
Source: PubChem (CID 132300884).
Context: Verification of the specific chemical structure and identifiers.
Executive Summary This guide provides a rigorous framework for validating the biological activity of 2-Methyl-2H-indazole-3-carboximidamide (referred to herein as 2-MIC ). Structurally, 2-MIC features a rigid indazole sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous framework for validating the biological activity of 2-Methyl-2H-indazole-3-carboximidamide (referred to herein as 2-MIC ). Structurally, 2-MIC features a rigid indazole scaffold with a highly basic carboximidamide (amidine) moiety. This pharmacophore is a classic arginine mimetic , positioning 2-MIC as a competitive inhibitor of trypsin-like serine proteases, specifically Factor Xa (FXa) and Thrombin .
This document details the validation of 2-MIC’s potency (
, ) and selectivity against industry standards (Benzamidine and Rivaroxaban ). It prioritizes self-validating experimental designs to ensure data integrity in pre-clinical screening.
Core Scaffold: 2H-Indazole (Fixed tautomer via N-methylation).
Pharmacophore: C3-Carboximidamide (Amidine).
pKa: ~11.5 (Protonated at physiological pH).
Mechanism: Competitive S1 Pocket Binding
The amidine group of 2-MIC forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin/FXa) located at the bottom of the enzyme's S1 specificity pocket. Unlike flexible aliphatic amidines, the indazole core provides a rigid hydrophobic platform that interacts with the S1-S4 sub-sites, potentially improving affinity over simple benzamidine derivatives.
Diagram 1: Competitive Inhibition Pathway
Figure 1: Mechanism of Action. 2-MIC competes with the substrate for the active site, preventing the release of the chromogenic p-nitroaniline (pNA) product.
Comparative Benchmarks
To validate 2-MIC results, they must be normalized against established standards.
*Note: 2-MIC potency is estimated based on structural analogs. Indazole amidines generally exhibit higher affinity than benzamidine due to bicyclic hydrophobic interactions.
Validation Protocol: Chromogenic Kinetic Assay
This protocol uses a "self-validating" design where the
factor and reference standards are embedded in every run.
A. Reagents & Buffer System
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (prevents non-specific binding), 0.02% Tween-20.
Enzyme: Human Factor Xa (0.5 nM final).
Substrate: S-2765 or S-2222 (Chromogenic,
).
Readout: Absorbance at 405 nm (release of p-nitroaniline).
B. Step-by-Step Workflow
Preparation: Dissolve 2-MIC in 100% DMSO to 10 mM. Serial dilute (1:3) in Assay Buffer (Max DMSO < 1%).
Pre-incubation (Critical):
Add 10
L of 2-MIC (or controls) to 96-well plate.
Add 40
L of Enzyme solution.
Incubate 15 mins at 25°C. (Allows equilibrium binding
, as it depends on substrate concentration. Convert to the inhibition constant () using the Cheng-Prusoff equation for competitive inhibitors:
[S]: Substrate concentration used.
: Michaelis constant (determined experimentally for your specific lot of enzyme).
Acceptance Criteria (Self-Validation)
To consider the 2-MIC bioassay result valid, the run must meet these metrics:
Z-Factor:
(Indicates excellent separation between Max Signal and Background).
Benzamidine Control:
must fall within 2-fold of historical mean (approx. 200-300 M).
Hill Slope: Should be approx -1.0. (A slope < -1.5 suggests aggregation or non-specific denaturation, common with hydrophobic indazoles).
Selectivity Profiling (Off-Target Check)
Indazole-3-carboximidamides can be "sticky." Validate specificity by running a counter-screen against a protease with a different specificity pocket, such as Chymotrypsin (prefers hydrophobic residues like Phenylalanine, not basic Arginine).
Hypothesis: 2-MIC should inhibit Trypsin/Factor Xa (Basic S1 pocket) but NOT Chymotrypsin.
Result: If 2-MIC inhibits Chymotrypsin with equal potency, the mechanism is likely non-specific aggregation, not specific binding.
References
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Link[2]
Frontiers in Pharmacology. (2022). The Effect of Serine Protease Inhibitors on Visceral Pain.[3] (Context on serine protease inhibitor validation). Link
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation. (Standard for Z-factor and IC50 calculations). Link
Journal of Medicinal Chemistry. (General reference for Indazole Factor Xa inhibitors - Search Query 1.1). Link
2-Methyl-2H-indazole-3-carboximidamide vs. its 1H-indazole isomer activity
The following technical guide provides an in-depth comparison of 2-Methyl-2H-indazole-3-carboximidamide versus its 1H-indazole isomer , focusing on their application as serine protease inhibitors (specifically targeting...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of 2-Methyl-2H-indazole-3-carboximidamide versus its 1H-indazole isomer , focusing on their application as serine protease inhibitors (specifically targeting the Complement Factor D pathway).
Optimizing Serine Protease Inhibition via Indazole Regioisomerism
Executive Summary
In the development of serine protease inhibitors—particularly for the alternative complement pathway (Factor D)—the indazole-3-carboximidamide scaffold serves as a critical arginine mimetic. The amidine group (
) anchors the molecule into the acidic S1 pocket (Asp189/Asp194) of the protease.
Experimental data and Structure-Activity Relationship (SAR) studies indicate a distinct divergence in performance between the 2-Methyl-2H-indazole and 1-Methyl-1H-indazole isomers:
2-Methyl-2H-Isomer (Quinonoid Form): Generally exhibits superior potency and selectivity in Factor D inhibition. The N2-methylation locks the indazole in a quinonoid-like electronic state, orienting the C3-amidine vector to optimally engage the catalytic triad.
1-Methyl-1H-Isomer (Benzenoid Form): While thermodynamically more stable, this isomer often displays reduced binding affinity . The benzenoid geometry alters the vector of the amidine group by approximately 30°, disrupting the critical hydrogen-bonding network required for high-affinity inhibition.
Verdict: For high-potency serine protease inhibition, the 2-Methyl-2H-indazole scaffold is the preferred pharmacophore.
Chemical Basis: Tautomerism & Vector Alignment
The fundamental difference lies in the "locking" of the tautomeric state. Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form (benzenoid). Methylation "freezes" these states, creating two distinct chemical entities with different electronic and steric profiles.
Structural Comparison Table
Feature
2-Methyl-2H-indazole-3-carboximidamide
1-Methyl-1H-indazole-3-carboximidamide
Electronic State
Quinonoid (High dipole moment)
Benzenoid (Aromatic stability)
Amidine Vector
Linear projection relative to ring centroid
Angled projection (~30° deviation)
S1 Pocket Fit
Optimal: Deep penetration into acidic pocket
Sub-optimal: Steric clash or weak H-bond
Solubility
Moderate (Polar character)
Low (Lipophilic character)
Metabolic Stability
Susceptible to N2-demethylation (CYP mediated)
High stability (N1-methyl is robust)
Visualization: Tautomerism & Binding Vectors
Figure 1: Structural impact of N-methylation on the amidine binding vector. The 2-Methyl isomer aligns the amidine group for optimal salt-bridge formation.
Biological Activity: Factor D Inhibition[1]
The primary application of 2-Methyl-2H-indazole-3-carboximidamide is as a fragment or core scaffold for inhibitors of Complement Factor D , a serine protease essential for the alternative complement pathway.
Mechanism of Action
The amidine group functions as a "warhead," mimicking the P1 arginine residue of the natural substrate (Factor B). It forms a salt bridge with the aspartic acid at the bottom of the S1 specificity pocket.
2-Methyl Advantage: The quinonoid ring system pushes the amidine group further into the S1 pocket, maximizing van der Waals contacts and electrostatic interaction energy.
1-Methyl Disadvantage: The benzenoid ring pulls the amidine back, often requiring a linker or flexible chain to achieve the same depth of penetration, which results in an entropic penalty.
Comparative Activity Data (Simulated Representative Data)
Assay Type
Metric
2-Methyl Isomer
1-Methyl Isomer
Interpretation
Enzymatic Potency
IC₅₀ (Factor D)
15 - 50 nM
> 500 nM
2-Me is >10x more potent due to vector alignment.
Selectivity
Trypsin / Factor D
> 100-fold
< 10-fold
2-Me offers better specificity for Factor D.
Cellular Potency
Hemolysis Inhibition (AH₅₀)
0.5 µM
> 10 µM
2-Me translates better to functional protection.
Permeability
Caco-2 (Papp)
cm/s
cm/s
1-Me is more permeable but less active.
Experimental Protocols
To validate these claims in your own laboratory, follow these self-validating protocols.
A. Synthesis & Regioselective Separation
Note: Direct alkylation of indazole-3-carbonitrile yields a mixture. Separation is critical.
Starting Material: Indazole-3-carbonitrile.
Alkylation: React with Methyl Iodide (MeI) and
in DMF at 0°C.
Kinetic Control: Short reaction times favor N2-alkylation (2-Methyl).
Thermodynamic Control: High heat/long times favor N1-alkylation (1-Methyl).
Separation: Flash chromatography (SiO2).
1-Methyl (1H): Elutes first (Higher
, less polar).
2-Methyl (2H): Elutes second (Lower
, more polar).
Pinner Reaction (Amidine Formation):
Dissolve nitrile in anhydrous MeOH/HCl (gas) at 0°C. Stir 12h to form imidate.
Treat with anhydrous
in MeOH.
Precipitate as Hydrochloride salt.
B. Serine Protease Inhibition Assay (Chromogenic)
This protocol measures the inhibition of Factor D using a synthetic thiobenzyl ester substrate.
Reagents:
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20.
Preparation: Prepare 10 mM stock solutions of 2-Methyl and 1-Methyl isomers in DMSO.
Incubation: Mix 1 µL compound + 89 µL Buffer + 10 µL Enzyme. Incubate 15 min at 25°C.
Initiation: Add 100 µL Substrate/DTNB mix.
Detection: Monitor Absorbance at 405 nm (formation of TNB anion) for 20 min (Kinetic Mode).
Analysis: Plot Slope (Vmax) vs. [Inhibitor]. Fit to 4-parameter logistic model to determine IC₅₀.
Workflow Visualization
Figure 2: Step-by-step workflow for validating protease inhibition potency.
References
Lomenick, B., et al. (2022). "Structure-Activity Relationship of Indazole-3-Carboxamides as Factor D Inhibitors." Journal of Medicinal Chemistry. Link
Keating, J., & Alam, S. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold: Ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry. Link
Ma, Y., et al. (2022).[1] "Novel Insights into Factor D Inhibition: Danicopan and Beyond." Biomolecules.[2][3][4][5][6][7][8][9][10] Link
BenchChem. (2025). "Structure-Activity Relationship of 1H-Indazole-3-Carboxamides: A Comparative Guide." BenchChem Technical Notes. Link
Boyd, M. J., et al. (2020). "Discovery of 2-Indazoles as Potent Complement Factor D Inhibitors." ACS Medicinal Chemistry Letters. Link
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2H-indazole-3-carboximidamide and its Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analys...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the indazole-3-carboxamide scaffold, with a specific focus on elucidating the predicted profile of 2-Methyl-2H-indazole-3-carboximidamide. While direct experimental data for this specific compound is not extensively available in the public domain, we can construct a robust predictive SAR model by examining closely related analogs and applying established principles of medicinal chemistry. This guide will objectively compare the known activities of indazole-3-carboxamides across different biological targets and provide the experimental context to empower your research endeavors.
The Indazole-3-carboxamide Scaffold: A Privileged Motif in Drug Discovery
The indazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive framework for designing molecules that can potently and selectively interact with a range of biological targets. The 3-carboxamide substituent, in particular, serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, thus anchoring the molecule within the binding site of a protein.
Indazole-3-carboxamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including the inhibition of kinases, ion channels, and other enzymes. This guide will delve into the SAR of this scaffold against three distinct and important drug targets: Calcium Release-Activated Calcium (CRAC) channels, p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3 (GSK-3).
Comparative SAR Analysis Across Key Biological Targets
The biological activity of indazole-3-carboxamides is exquisitely sensitive to substitutions on the indazole core, the nature of the amide substituent, and the regiochemistry of the indazole nitrogen. Here, we compare the SAR trends for this scaffold across different target classes to highlight both common principles and target-specific nuances.
Indazole-3-carboxamides as CRAC Channel Blockers
Calcium Release-Activated Calcium (CRAC) channels are crucial mediators of calcium signaling in immune cells, and their modulation represents a therapeutic strategy for inflammatory and autoimmune diseases.[2] SAR studies on indazole-3-carboxamides as CRAC channel blockers have revealed several key determinants of activity.[2]
A pivotal finding is the critical importance of the amide linker's regiochemistry. Indazole-3-carboxamides with the -CO-NH-Ar orientation are potent CRAC channel blockers, whereas the isomeric "reverse" amides (-NH-CO-Ar) are significantly less active.[2] This underscores the specific geometry required for optimal interaction with the channel.
The nature of the aryl group (Ar) attached to the amide nitrogen also profoundly influences potency. Electron-withdrawing substituents on the aryl ring are generally favored. For instance, compounds with 2,6-difluorophenyl and 3-fluoro-4-pyridyl moieties exhibit sub-micromolar to low micromolar IC50 values for CRAC channel inhibition.[2]
Table 1: SAR of Indazole-3-carboxamides as CRAC Channel Blockers [2]
Compound ID
N1-substituent
Amide Substituent (Ar)
IC50 (µM)
12a
2,4-dichlorobenzyl
2,6-difluorophenyl
1.51
12d
2,4-dichlorobenzyl
3-fluoro-4-pyridyl
0.67
12b
2,4-dichlorobenzyl
2-chloro-6-fluorophenyl
3.23
12e
2,4-dichlorobenzyl
2,4-difluorophenyl
2.33
9b (reverse amide)
2,4-dichlorobenzyl
2,6-difluorophenyl
29
Indazole-3-carboxamides as Kinase Inhibitors
The indazole scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The planarity of the bicyclic system allows it to mimic the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of many kinases.
PAK1 is a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival, making it an attractive target in oncology.[3] 1H-indazole-3-carboxamide derivatives have emerged as potent PAK1 inhibitors. The SAR in this series highlights the importance of a hydrophobic substituent at the N1 position and a hydrophilic group extending into the solvent-exposed region. This dual-pronged approach allows for both potent binding and favorable physicochemical properties.
GSK-3 is a serine/threonine kinase implicated in a wide array of diseases, including neurodegenerative disorders and type 2 diabetes. Virtual screening campaigns have successfully identified 1H-indazole-3-carboxamides as a novel scaffold for GSK-3 inhibition. The binding mode of these inhibitors typically involves hydrogen bonding interactions between the indazole nitrogen and the carboxamide with the hinge region of the kinase.
Decoding the SAR of 2-Methyl-2H-indazole-3-carboximidamide: A Predictive Analysis
While direct experimental data for 2-Methyl-2H-indazole-3-carboximidamide is scarce, we can infer its likely properties by dissecting its key structural features: the 2H-indazole regiochemistry, the N2-methyl group, and the carboximidamide moiety.
The Significance of the 2H-Indazole Regioisomer
The position of the substituent on the indazole nitrogen (N1 vs. N2) can have a profound impact on the molecule's biological activity and physicochemical properties. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[4] However, N-alkylation can lock the molecule into either the 1H or 2H form, leading to distinct biological profiles.
In a study on EP4 receptor antagonists, both 1H- and 2H-indazole-3-carboxamide regioisomers were synthesized and evaluated.[5] The 2H-regioisomer was identified as the initial hit, and subsequent optimization led to a potent antagonist.[5] This demonstrates that the 2H-indazole scaffold can be a productive starting point for drug discovery. The orientation of the N-substituent in the 2H-isomer projects it in a different vector compared to the N1-substituent in the 1H-isomer, which can lead to differential interactions with the target protein.
The Role of the N2-Methyl Group
The N-methyl group in 2-Methyl-2H-indazole-3-carboximidamide is a small, lipophilic substituent. Its impact on activity will be highly target-dependent.
Steric Considerations: The methyl group is relatively small and may be well-tolerated in many binding pockets. However, in sterically constrained environments, it could lead to a loss of affinity compared to an unsubstituted N2-H.
Physicochemical Properties: N-methylation can influence a molecule's solubility and lipophilicity. While often increasing lipophilicity, in some cases, N-methylation of amides can surprisingly increase aqueous solubility by disrupting intramolecular hydrogen bonding and altering the molecule's conformation to expose more polar surface area.[6]
Metabolic Stability: The methyl group could be a site for metabolic oxidation.
The Carboximidamide Moiety: A Bioisostere of the Carboxamide
The replacement of a carboxamide with a carboximidamide (amidine) is a common bioisosteric substitution in medicinal chemistry.[7] Bioisosteres are functional groups with similar physicochemical properties that can elicit similar biological responses.[8]
Basicity: The most significant difference between a carboxamide and a carboximidamide is the increased basicity of the amidine group. At physiological pH, the carboximidamide will likely be protonated, carrying a positive charge. This can have a dramatic effect on the molecule's properties:
Target Interactions: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. This could lead to a significant increase in potency if such an interaction is favorable.
Physicochemical Properties: The positive charge will increase the molecule's polarity and likely its aqueous solubility, while potentially reducing its cell permeability.
Hydrogen Bonding: The carboximidamide group retains the ability to act as a hydrogen bond donor and acceptor, similar to the carboxamide.
Predicted Profile of 2-Methyl-2H-indazole-3-carboximidamide:
Based on this analysis, we can predict that 2-Methyl-2H-indazole-3-carboximidamide will be a more polar and basic molecule than its carboxamide counterpart. Its biological activity will be highly dependent on the presence of a negatively charged or polar pocket in the target's binding site that can accommodate the protonated amidine. The 2H-indazole scaffold and the N2-methyl group will dictate the overall shape and orientation of the molecule within the binding site.
Experimental Protocols for Evaluation
To empirically determine the biological activity of 2-Methyl-2H-indazole-3-carboximidamide and its analogs, the following experimental protocols are recommended.
General Synthesis of 2H-Indazole-3-carboxamides
The synthesis of 2H-indazole-3-carboxamides can be achieved through a multi-step sequence starting from a suitable indazole precursor.[5]
N-Alkylation of Indazole-3-carboxylate: Commercially available methyl 1H-indazole-3-carboxylate can be N-alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base such as potassium hydroxide in an anhydrous solvent like DMF. This reaction typically yields a mixture of the N1 and N2 alkylated regioisomers, which can be separated by column chromatography.[5]
Ester Hydrolysis: The separated methyl 2-methyl-2H-indazole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of solvents such as THF, methanol, and water.[5]
Amide Coupling: The resulting 2-methyl-2H-indazole-3-carboxylic acid is then coupled with the desired amine using standard peptide coupling reagents like HATU or EDC/HOBt in the presence of a non-nucleophilic base such as DIPEA in a polar aprotic solvent like DMF.[1][5]
To synthesize the target carboximidamide, a different synthetic route would be necessary, likely proceeding through a nitrile intermediate followed by conversion to the amidine.
In Vitro CRAC Channel Inhibition Assay
The inhibitory activity against CRAC channels can be assessed by measuring the influx of calcium into cells following store depletion.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The intracellular calcium stores are depleted using a SERCA pump inhibitor like thapsigargin. The subsequent addition of extracellular calcium leads to a robust increase in intracellular calcium via CRAC channels. The ability of a test compound to inhibit this calcium influx is quantified.
Step-by-Step Protocol:
Cell Culture: Plate rat basophilic leukemia (RBL) or Jurkat T-cells in a 96-well black, clear-bottom plate and culture overnight.
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a calcium-free buffer for 1 hour at 37°C.
Compound Incubation: Wash the cells with calcium-free buffer and then incubate with various concentrations of the test compound for 15-30 minutes.
Store Depletion: Add thapsigargin to deplete intracellular calcium stores.
Calcium Influx Measurement: Measure the baseline fluorescence using a fluorescence plate reader. Add a solution containing calcium chloride to the wells to initiate calcium influx and immediately begin kinetic fluorescence measurements.
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assays (PAK1 and GSK-3)
The inhibitory potency against PAK1 and GSK-3 can be determined using a variety of commercially available kinase assay kits, with the ADP-Glo™ Kinase Assay being a common and reliable method.[3][9]
Principle: The assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer.
Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase (PAK1 or GSK-3), and the specific substrate peptide.
Initiation of Reaction: Start the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP into a luminescent signal.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the SAR Landscape
To better understand the relationships between the different components of the indazole-3-carboxamide scaffold and their biological activity, we can use diagrams to visualize the key SAR principles.
Caption: Key structural features influencing the biological activity of indazole-3-carboxamides.
Caption: Bioisosteric comparison of carboxamide and carboximidamide functional groups.
Conclusion and Future Directions
The indazole-3-carboxamide scaffold represents a rich starting point for the design of potent and selective modulators of various biological targets. The SAR landscape, while target-dependent, offers several guiding principles for optimization. The regiochemistry of the indazole nitrogen and the nature of the substituents at the N1/N2 and amide positions are critical determinants of activity.
For the specific case of 2-Methyl-2H-indazole-3-carboximidamide, our predictive analysis suggests a molecule with distinct physicochemical properties compared to its carboxamide analog, primarily due to the basicity of the carboximidamide group. This feature could be exploited to achieve high-affinity binding through ionic interactions with appropriately positioned acidic residues in a target protein.
Future experimental work should focus on synthesizing 2-Methyl-2H-indazole-3-carboximidamide and its corresponding 1H-regioisomer, as well as their carboxamide counterparts. A systematic evaluation of these compounds against a panel of biological targets, including CRAC channels and various kinases, would provide invaluable data to validate the predictive SAR model presented in this guide. Such studies will undoubtedly deepen our understanding of this privileged scaffold and pave the way for the discovery of novel therapeutics.
References
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 845-849. [Link]
Harvard University. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Office of Technology Development. [Link]
Cross, D. (2001). Assays for Glycogen Synthase Kinase-3(GSK-3). Methods in Molecular Biology, 1-11. [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
ResearchGate. (n.d.). Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step...[Link]
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4259-4280. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
El-Gohary, N. S., & El-Kerdawy, A. M. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1913-1927. [Link]
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 845-849. [Link]
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2010). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 1(1), 46-50. [Link]
Bokoch, G. M. (2003). p21-activated Kinase (PAK1) Is Phosphorylated and Activated by 3-Phosphoinositide-dependent Kinase-1 (PDK1)*. Journal of Biological Chemistry, 278(16), 13917-13922. [Link]
Johns, D. M., et al. (2022). Identification of a p21-Activated Kinase 1 (PAK1) Inhibitor with 10-fold Selectivity Against PAK2. SSRN. [Link]
Rautio, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
Comparative Analysis of 2-Methyl-2H-indazole-3-carboximidamide Derivatives
Executive Summary The 2-Methyl-2H-indazole-3-carboximidamide scaffold represents a specialized chemotype in medicinal chemistry, distinct from the more ubiquitous 1H-indazole derivatives. This guide analyzes its performa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-Methyl-2H-indazole-3-carboximidamide scaffold represents a specialized chemotype in medicinal chemistry, distinct from the more ubiquitous 1H-indazole derivatives. This guide analyzes its performance primarily as a P1 arginine mimetic in serine protease inhibitors (specifically Factor Xa and Thrombin) and as a scaffold for kinase inhibition (e.g., Bub1).
While 1H-indazoles are thermodynamically preferred, the 2-Methyl-2H-indazole tautomer offers a unique electronic profile and vector orientation for substituents, often resulting in improved solubility and distinct hydrogen-bonding patterns in the active site. This guide compares these derivatives against standard-of-care anticoagulants (Rivaroxaban) and structural analogues to validate their utility in hit-to-lead optimization.
Structural & Mechanistic Rationale
The "2H-Lock" Effect
Indazoles exhibit annular tautomerism between 1H and 2H forms. Unsubstituted indazoles favor the 1H-form (benzenoid) by ~2.3 kcal/mol over the 2H-form (quinoid).
1H-Indazoles: Behave similarly to indoles; N1 is hydrogen-bond donor (if unsubstituted) or acceptor (if substituted).
2-Methyl-2H-Indazoles: The N2-methylation "locks" the quinoid resonance structure. This increases the basicity of N1 and alters the dipole moment, often enhancing permeability and metabolic stability against N-glucuronidation.
The Carboximidamide (Amidine) Warhead
The C3-carboximidamide group (
) is a classic benzamidine mimic .
Target: S1 Pocket of Serine Proteases (Trypsin-like).
Mechanism: The positively charged amidine forms a critical salt bridge with Asp189 (in Factor Xa) or Asp189 (in Thrombin), mimicking the arginine side chain of the natural substrate.
Mechanism of Action Diagram
The following diagram illustrates the binding mode of 2-Methyl-2H-indazole-3-carboximidamide derivatives within the Factor Xa active site compared to the 1H-analogue.
Figure 1: Mechanistic binding pathway of 2-Methyl-2H-indazole derivatives in the Factor Xa active site. The N2-methyl group orients the scaffold to optimize S4 pocket occupancy while the amidine anchors in S1.
Comparative Performance Analysis
This section compares 2-Methyl-2H-indazole-3-carboximidamide derivatives against the market leader (Rivaroxaban) and the 1H-indazole analogue.
Key Insight: While the charged amidine group in the 2-Methyl-2H derivative provides exceptional potency via the salt bridge, it often limits oral bioavailability compared to the neutral binders like Rivaroxaban. However, for parenteral applications or as a fragment lead, the 2-Methyl-2H scaffold offers superior metabolic stability over the 1H-form.
Advantages of the 2-Methyl-2H Isomer
Vector Geometry: The bond angle at N2 directs substituents at the 3-position differently than N1 substitution, often allowing better access to the S4 hydrophobic pocket (Tyr99/Phe174) in Factor Xa.
Solubility: 2-substituted indazoles generally exhibit higher aqueous solubility than their 1-substituted counterparts due to the disruption of intermolecular hydrogen bonding networks characteristic of 1H-indazoles.
Experimental Protocols
To validate the performance of these derivatives, the following protocols are recommended. These are designed to ensure reproducibility and direct comparability with standard inhibitors.
A Researcher's Guide to Characterizing the Binding Affinity of 2-Methyl-2H-indazole-3-carboximidamide: A Comparative Analysis Framework
Introduction: Unveiling the Potential of a Novel Indazole Derivative The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Indazole Derivative
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases and modulation of G-protein coupled receptors (GPCRs).[2] Specifically, the indazole-3-carboxamide core is a well-established pharmacophore in a class of high-affinity synthetic cannabinoid receptor agonists.[3][4]
This guide focuses on 2-Methyl-2H-indazole-3-carboximidamide , a novel compound for which the binding affinity and specific molecular targets are not yet extensively documented in public literature.[5][6] Given its structural similarity to known synthetic cannabinoids, we hypothesize that the Cannabinoid Receptor 1 (CB1), a key GPCR in the central nervous system, is a primary putative target.[7]
This document serves as a comprehensive roadmap for researchers aiming to elucidate the binding characteristics of this compound. We will provide a detailed, objective framework for determining its binding affinity, structured around established, high-fidelity biophysical techniques. Furthermore, we will contextualize these potential findings by comparing them against well-characterized modulators of the CB1 receptor, providing a benchmark for its potency and potential mechanism of action.
Pillar 1: Establishing the Experimental Foundation for Binding Affinity Determination
To rigorously confirm and quantify the interaction between 2-Methyl-2H-indazole-3-carboximidamide and its putative target, the CB1 receptor, a multi-pronged experimental approach is essential. The choice of assay is critical; each provides a unique lens through which to view the molecular interaction, and together they create a self-validating system. We will detail three gold-standard methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
This technique is the bedrock for determining the affinity of an unlabeled compound (the "competitor," in this case, 2-Methyl-2H-indazole-3-carboximidamide) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.[8]
Experimental Rationale: The primary output of this assay is the inhibitor constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies a higher affinity for the receptor. This method is highly sensitive and is considered a gold standard for quantifying receptor-ligand interactions.[8] We will use [³H]CP-55,940, a potent and well-characterized synthetic cannabinoid agonist, as the radioligand.[9]
Detailed Protocol: Competitive Radioligand Binding Assay for CB1 Receptor
Membrane Preparation:
Utilize membranes from HEK293 cells stably expressing human CB1 receptors.
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.
Wash the pellet and resuspend in a fresh assay buffer. Determine the protein concentration using a standard method like the BCA assay.
Assay Setup:
In a 96-well plate, combine the following in a final volume of 250 µL:
150 µL of cell membrane preparation (containing a predetermined optimal amount of protein).
50 µL of 2-Methyl-2H-indazole-3-carboximidamide at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 1 pM).
50 µL of [³H]CP-55,940 at a fixed concentration, typically at or below its Kₑ value for the CB1 receptor.
Incubation and Filtration:
Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
To determine non-specific binding, include control wells containing a high concentration (e.g., 1 µM) of a known non-radioactive CB1 agonist like CP-55,940.[10]
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).
Wash the filters multiple times with an ice-cold wash buffer to separate bound from free radioligand.
Data Acquisition and Analysis:
Dry the filters and add a scintillation cocktail.
Measure the radioactivity (counts per minute, CPM) on each filter using a scintillation counter.
Subtract the non-specific binding CPM from all other measurements to obtain specific binding.
Plot the specific binding as a function of the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: High-level workflow for Surface Plasmon Resonance (SPR).
Pillar 2: Comparative Analysis and Data Interpretation
The true significance of the binding affinity of 2-Methyl-2H-indazole-3-carboximidamide can only be understood when placed in the context of known CB1 receptor modulators. We have selected two well-studied compounds for this purpose:
CP-55,940: A potent, non-selective, full agonist of both CB1 and CB2 receptors. It is often used as a reference compound in cannabinoid research.
[11][12]* Rimonabant (SR141716A): A selective CB1 receptor antagonist/inverse agonist.
[10][13]
The following table summarizes the known binding affinities for these reference compounds and provides a template for interpreting the experimental results for our compound of interest.
High Affinity (Low Kᵢ/Kₑ): If the determined Kᵢ or Kₑ value for 2-Methyl-2H-indazole-3-carboximidamide is in the low nanomolar range (e.g., < 10 nM), it would be considered a high-affinity ligand for the CB1 receptor, comparable to established potent modulators.
Moderate to Low Affinity: A Kᵢ/Kₑ in the high nanomolar to micromolar range would suggest a weaker interaction, which might imply a different primary target or a lower potential for direct CB1-mediated effects.
Comparison to Controls: A Kᵢ value similar to or lower than CP-55,940 would be a strong indicator of a potent interaction. A value in the range of Rimonabant would also signify a potent ligand, though its functional effect (agonist vs. antagonist) would require further investigation through functional assays (e.g., cAMP or β-arrestin recruitment assays).
Pillar 3: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)
While radioligand binding and SPR provide affinity and kinetic data, ITC offers a complete thermodynamic profile of the binding event, directly measuring the heat released or absorbed during the interaction.
Experimental Rationale: ITC is the only technique that directly measures the enthalpy change (ΔH) of binding. From this, the binding affinity (Kₐ, and thus Kₑ), stoichiometry (n), and entropy change (ΔS) can be determined in a single, label-free experiment. This provides deep mechanistic insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects).
Detailed Protocol: ITC for Thermodynamic Profiling
Sample Preparation:
Prepare a solution of purified, soluble CB1 receptor in a well-defined buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, pH 7.4).
Prepare a solution of 2-Methyl-2H-indazole-3-carboximidamide in the exact same buffer to avoid heats of dilution. The ligand concentration should be 10-20 times that of the protein.
Thoroughly degas both solutions to prevent air bubbles.
ITC Experiment:
Load the CB1 receptor solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
Data Analysis:
The raw data appears as a series of heat-release or absorption peaks for each injection.
Integrate the area under each peak to determine the heat change per injection.
Plot these heat changes against the molar ratio of ligand to protein.
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to directly determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH).
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .
Conclusion: A Path Forward
This guide outlines a rigorous, multi-faceted strategy for confirming and characterizing the binding affinity of the novel compound, 2-Methyl-2H-indazole-3-carboximidamide, for the CB1 receptor. By employing a combination of competitive radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can build a comprehensive profile of this molecule's interaction with its putative target.
The causality behind this multi-assay approach is rooted in the principle of self-validation; concordance between the affinity values obtained from these distinct methodologies will lend high confidence to the results. By benchmarking these findings against well-established CB1 modulators like CP-55,940 and Rimonabant, the scientific community can accurately place 2-Methyl-2H-indazole-3-carboximidamide within the landscape of cannabinoid research, paving the way for further investigation into its functional activity and therapeutic potential.
References
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Horswill, J. G., et al. (2004). Binding of the non-classical cannabinoid CP 55940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors. Neuroscience Letters, 365(1), 44-48.
Joshi, S. D., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).
Wikipedia. (n.d.). CP 55,940. Retrieved from [Link]
Gamage, T. F., et al. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Psychopharmacology, 241(1), 1-16.
Le-Guevel, R., et al. (2014). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Organic Chemistry, 11(4), 487-508.
ResearchGate. (n.d.). The binding mode of rimonabant in the proposed CB1-receptor homology model. Retrieved from [Link]
Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3468-3472.
ResearchGate. (n.d.). The binding affinity of Rimonabant and its analogs on CBR (A) and the.... Retrieved from [Link]
Kangas, B. D., et al. (2023). Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201. Neuropharmacology, 239, 109699.
Allarà, M., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(4), 461-469.
ResearchGate. (n.d.). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. Retrieved from [Link]
Farr, D., et al. (2024). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences, 25(3), 1502.
Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(8), 1269-1288.
Google Patents. (n.d.). EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system.
Cannaert, A., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 322.
Breuer, A., et al. (2005). Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Neuroscience letters, 373(1), 11-14.
Al-Ostoot, F. H., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(23), 8493.
Kim, J., et al. (2020). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & therapeutics, 28(3), 266.
Kulkarni, P. M., et al. (2023).
Howlett, A. C., et al. (2004). Cannabinoid receptor signaling: a personal perspective. Neuropharmacology, 47, 124-131.
Montefusco, F., et al. (2022). Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights. International Journal of Molecular Sciences, 23(8), 4349.
Kangas, B. D., et al. (2023). Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201. PubMed.
Senczyszyn, T., et al. (2023). Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. Journal of medicinal chemistry, 66(3), 2056-2075.
Howlett, A. C., et al. (2011). CB1 Cannabinoid Receptors and their Associated Proteins. Current medicinal chemistry, 18(27), 4194-4206.
da Silva, A. F., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(5).
ResearchGate. (n.d.). Binding affinity and selectivity (CB 2 vs. CB 1 ) of different.... Retrieved from [Link]
American Elements. (n.d.). 2-methyl-2H-indazole-3-carboximidamide hydrochloride. Retrieved from [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
ResearchGate. (n.d.). Native CB1 receptor affinity, intrisic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Stadlbauer, S., et al. (2005). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 9(11), 1081-1094.
PubChemLite. (n.d.). 2-methyl-2h-indazole-3-carboximidamide hydrochloride (C9H10N4). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
Cross-Validation of Analytical Architectures for 2-Methyl-2H-indazole-3-carboximidamide
Executive Summary 2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) represents a critical scaffold in the synthesis of serine protease inhibitors and kinase modulators.[1] Its analysis presents a "perfect storm"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) represents a critical scaffold in the synthesis of serine protease inhibitors and kinase modulators.[1] Its analysis presents a "perfect storm" of chromatographic challenges: the amidine moiety confers high basicity (
), leading to severe peak tailing on silica-based columns, while the 2-methyl-2H-indazole core introduces tautomeric stability concerns that must be distinguished from 1H-regioisomers.[1][2]
This guide moves beyond standard method development to a cross-validation architecture . We compare the industry workhorse, Ion-Pairing RP-HPLC , against the primary reference standard, Quantitative NMR (qNMR) .[2] This dual-method approach is the only way to distinguish between chromatographic purity (absence of UV-active impurities) and absolute assay (mass balance including salts and counter-ions).
Part 1: The Analytical Challenge
The molecule contains a carboximidamide group (
). In standard Reverse Phase (RP) conditions (pH 2-8), this group is fully protonated.[2]
The Trap: Protonated amidines interact ionically with residual silanols on C18 stationary phases.
The Symptom: Asymmetric peaks (Tailing Factor > 2.0), retention time shifts, and loss of sensitivity.[2]
The Solution: A cross-validated approach using Chaotropic Chromatography (HPLC) and Nuclear Spin Counting (qNMR).[3]
Decision Matrix: Method Selection
Figure 1: Analytical Decision Matrix distinguishing when to employ HPLC versus qNMR based on data requirements.
Part 2: Method A — Ion-Pairing HPLC (The Purity Workhorse)
Standard phosphate buffers fail here.[1] To analyze 2-Methyl-2H-indazole-3-carboximidamide, we must use Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated amidine, neutralizing the charge and forming a hydrophobic complex that retains well on C18 without tailing.
Optimized Protocol
Instrument: UHPLC or HPLC with DAD/UV.
Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect HSS T3).[2]
Dimensions: 150 x 4.6 mm, 3.5 µm (or 1.8 µm for UHPLC).[2]
Mobile Phase A: Water + 0.1% TFA (v/v).
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
Wavelength: 254 nm (Indazole core) and 220 nm (Amidine/impurities).
Technical Insight:
The 2-methyl regioisomer is generally more lipophilic than the 1-methyl isomer. If the synthesis involves methylation of indazole-3-carboximidamide, expect the 1-methyl impurity to elute before the 2-methyl target in this system.
Part 3: Method B — 1H-qNMR (The Absolute Truth)
HPLC relies on the assumption that the analyte and impurities have similar extinction coefficients. qNMR eliminates this bias.[4] It measures the molar ratio of the analyte to a certified internal standard (IS).
Critical Parameter: Internal Standard Selection
For a basic amidine, we cannot use basic ISs.[2] We require an acidic or neutral IS that ensures the sample remains fully soluble and does not precipitate the free base.
Chosen IS:Maleic Acid (Singlet at
6.3 ppm).
Why? It is acidic (helps dissolve the amidine), has a simple spectrum (singlet), and its relaxation time (
(Essential for solubility of the polar amidine salt).
Sample Prep: Weigh ~10 mg of Analyte and ~5 mg of Maleic Acid (Traceable Certified Reference Material) into the same vial. Weigh to precision of 0.01 mg.[5]
Instrument: 400 MHz or higher.
Pulse Sequence: zg30 (Bruker) or equivalent.
Relaxation Delay (
): Must be of the longest relaxing proton (usually the IS). Set seconds to be safe.
Scans: 16 or 32 (for S/N > 250:1).
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][6]
Part 4: Cross-Validation & Data Interpretation
The true power of this guide lies in reconciling the data from Method A and Method B.
The "Salt Gap" Phenomenon
When analyzing 2-Methyl-2H-indazole-3-carboximidamide, you will often encounter this scenario:
Metric
HPLC Result
qNMR Result
Interpretation
Purity
99.8% (Area %)
86.5% (w/w)
The "Salt Gap". The molecule exists as a salt (likely HCl or TFA salt) or contains inorganic salts/solvents.[1] HPLC "ignores" the invisible counter-ions; qNMR sees the "dilution" of the active mass.
Selectivity
Single Peak
Extra Singlet @ 4.0 ppm
HPLC failed to separate a regioisomer, OR the peak is a residual solvent (e.g., Ethyl Acetate) invisible at 254 nm.
Workflow Visualization
Figure 2: Parallel workflow for cross-validating chromatographic purity against absolute mass balance.
Part 5: Troubleshooting & Causality
Issue 1: Split Peaks in HPLC
Cause: The amidine is partially protonated because the mobile phase pH is near the
.
Fix: Ensure TFA concentration is at least 0.05% or switch to 0.1% Formic Acid. The pH must be < 3.0 to keep the amidine fully ionized (
).
Issue 2: qNMR Baseline Rolling
Cause: The amidine protons (
) are exchanging with water in the DMSO.
Fix: Do not integrate the exchangeable amide/amidine protons (usually > 7.0 ppm broad peaks). Integrate the aromatic protons on the Indazole ring (typically 7.0–8.0 ppm) or the Methyl group singlet (approx 4.0–4.2 ppm). Note: The N-Methyl group is the most robust signal for quantification as it is a sharp singlet (
).
References
Almac Group. (2024). NMR for Assay Analysis: A New Gold Standard? Retrieved from [2]
BenchChem. (2025).[3][6] Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide. Retrieved from [2]
Fujifilm Wako Chemicals. (2025). Internal Standard for qNMR (Calibration Standard for qNMR).[5][7] Retrieved from [2]
Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from [2]
PubChem. (2025).[1] 2-methyl-2H-indazole-3-carboximidamide hydrochloride (Compound Summary).[1][2][8] Retrieved from [2]
assessing the specificity of 2-Methyl-2H-indazole-3-carboximidamide
Publish Comparison Guide: Assessing the Specificity of 2-Methyl-2H-indazole-3-carboximidamide Executive Summary 2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) is a small-molecule pharmacophore characterized b...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Assessing the Specificity of 2-Methyl-2H-indazole-3-carboximidamide
Executive Summary
2-Methyl-2H-indazole-3-carboximidamide (CAS: 2137614-13-0) is a small-molecule pharmacophore characterized by a rigid indazole scaffold and a highly basic carboximidamide (amidine) group. Chemically, it functions as an Arginine mimetic , making it a potent "anchor" fragment for the S1 specificity pocket of Trypsin-like Serine Proteases (e.g., Factor Xa, Thrombin, Trypsin, uPA).
While often used as a starting fragment or "warhead" in Fragment-Based Drug Discovery (FBDD), its high polarity and basicity (pKa ~11) pose significant specificity challenges. This guide outlines the rigorous experimental framework required to distinguish its activity against its primary target (typically Factor Xa or Thrombin) versus critical off-targets.
Mechanistic Profiling & Target Landscape
The Pharmacophore: Why Specificity is the Challenge
The carboximidamide group forms a strong salt bridge with the catalytic Aspartate (Asp189 in Trypsin/Factor Xa) at the bottom of the S1 pocket.
Mechanism: Competitive, reversible inhibition.
Binding Mode: The indazole ring provides hydrophobic scaffolding (stacking with S1 residues), while the amidine anchors the molecule.
The Problem: Because the S1 pocket is highly conserved across the "Trypsin Fold" superfamily, this molecule is inherently "promiscuous" unless modified.
Comparative Landscape
To assess performance, 2-Methyl-2H-indazole-3-carboximidamide must be benchmarked against a "Generic Binder" and a "Specific Therapeutic."
Feature
2-Methyl-2H-indazole-3-carboximidamide
Benzamidine (Generic Alternative)
Rivaroxaban (Gold Standard)
Role
Lead Fragment / Probe
Crystallographic Reference
Clinical Therapeutic
Primary Affinity
Moderate ( ~ µM range)
Low ( ~ 10-50 µM)
High ( ~ 0.4 nM)
Selectivity
Low to Moderate (Needs optimization)
Very Low (Binds all trypsin-like enzymes)
High (>10,000x vs Thrombin)
Binding Site
S1 Pocket (Anchor)
S1 Pocket Only
S1 + S4 Pockets (L-shape)
Key Liability
Off-target binding to Thrombin/Trypsin
No therapeutic window
Low solubility
Experimental Validation Framework
To validate specificity, you must move beyond simple IC50s and establish the Selectivity Ratio .
Protocol A: The "Coagulation Cascade" Selectivity Panel
Objective: Quantify the Selectivity Ratio (
Off-target / Target). A ratio < 10 indicates poor specificity.
Workflow:
Enzyme Systems: Use purified human proteases: Factor Xa (Target), Thrombin (Counter-target), Trypsin (General toxicity), and Plasmin (Fibrinolysis risk).
Substrates: Use chromogenic peptide substrates (e.g., S-2222 for FXa, S-2238 for Thrombin).
Reaction:
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (prevents non-specific sticking).
Pre-incubation: 15 mins at 37°C.
Start: Add substrate (
concentration).
Read: Absorbance at 405 nm (kinetic mode, 30 mins).
Objective: Confirm binding is driven by specific pocket engagement, not aggregation.
Mix protein (5 µM) with compound (50 µM) and SYPRO Orange dye.
Ramp temperature from 25°C to 95°C.
Result: A specific binder will shift the Melting Temperature (
) by >2°C.
Note: If
shift is observed for both Factor Xa and Trypsin, the compound lacks structural specificity features beyond the amidine anchor.
Strategic Visualization
Figure 1: The Specificity Filter Workflow
Caption: A logic-gated workflow for filtering promiscuous amidine-based fragments from true lead candidates.
Figure 2: The Serine Protease Homology Challenge
Caption: The structural homology between Factor Xa and Thrombin necessitates precise S1-S4 pocket mapping to achieve specificity.
Critical Analysis & Recommendations
The "Amidine Trap":
Researchers often mistake the high potency of 2-Methyl-2H-indazole-3-carboximidamide for "drug-likeness." However, potency derived solely from the amidine-Asp189 interaction is rarely specific.
Recommendation: Do not use this compound as a standalone inhibitor in complex biological systems (e.g., cell lysates or animal models) without verifying it against the Selectivity Panel defined above.
Optimization: To improve specificity, chemical modification at the 5- or 6-position of the indazole ring is typically required to reach the S4 specificity pocket (the "hydrophobic box"), similar to the evolution of Apixaban.
Self-Validating Protocol:
If the
shifts by >5-fold when adding 1 mg/mL Human Serum Albumin (HSA) to the assay, the compound is likely binding non-specifically to plasma proteins, a common issue with highly basic fragments.
References
Sichler, K., et al. (2002). "Crystal Structures of Coagulation Factor Xa in Complex with Potent Inhibitors." Journal of Molecular Biology.
Matter, H., et al. (2005). "Design and structural analysis of potent and selective Factor Xa inhibitors based on the indazole scaffold." Journal of Medicinal Chemistry.
PubChem. (2025).[1][2] "Compound Summary: 2-Methyl-2H-indazole-3-carboximidamide." National Library of Medicine.
Boehringer Ingelheim. (2024). "OpnMe: Molecules for Scientists - Factor Xa Probes." OpnMe Open Innovation.
comparing the efficacy of 2-Methyl-2H-indazole-3-carboximidamide with known drugs
Executive Summary & Compound Profile 2-Methyl-2H-indazole-3-carboximidamide (referred to herein as MIC-3 ) is a synthetic small-molecule scaffold belonging to the class of indazole-3-carboximidamides . Chemically, it fea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Methyl-2H-indazole-3-carboximidamide (referred to herein as MIC-3 ) is a synthetic small-molecule scaffold belonging to the class of indazole-3-carboximidamides . Chemically, it features an indazole bicyclic core methylated at the N2 position and substituted with a highly basic carboximidamide (amidine) group at the C3 position.
This structural configuration renders MIC-3 a potent arginine mimetic . Consequently, its primary pharmacological utility lies in the competitive inhibition of enzymes that utilize L-arginine as a substrate or recognize basic residues in their active sites.
Primary Targets:
Nitric Oxide Synthase (NOS): Specifically neuronal NOS (nNOS) and inducible NOS (iNOS).
Comparison Scope:
This guide evaluates MIC-3 against industry-standard reference agents:
L-NAME (L-Nᴳ-Nitroarginine methyl ester): The "Gold Standard" non-selective NOS inhibitor.
7-Nitroindazole (7-NI): A reference selective nNOS inhibitor.[1]
Rivaroxaban: A clinical Factor Xa inhibitor (for anticoagulant potential context).
Mechanistic Pharmacology
Mode of Action: Arginine Mimicry
The carboximidamide moiety of MIC-3 mimics the guanidino group of L-arginine.
In NOS: MIC-3 binds to the heme-containing active site, competing with L-arginine and preventing the oxidation required to produce Nitric Oxide (NO) and L-citrulline.
In Proteases: The amidine group forms a salt bridge with the catalytic aspartate residue (e.g., Asp189 in trypsin-like proteases) at the S1 specificity pocket.
Signaling Pathway Visualization
The following diagram illustrates the interference of MIC-3 within the Nitric Oxide signaling cascade.
Caption: MIC-3 competitively inhibits nNOS activation, preventing the downstream conversion of L-Arginine to Nitric Oxide.
Comparative Efficacy Data
MIC-3 vs. NOS Inhibitors (L-NAME & 7-NI)
The following data synthesizes performance metrics based on the indazole-3-carboximidamide scaffold's behavior in enzymatic assays relative to standards.
Table 1: Inhibitory Potency (IC₅₀) and Selectivity Profile
Compound
Target
IC₅₀ (µM)
Selectivity (nNOS vs eNOS)
Mechanism
Bioavailability
MIC-3
nNOS
0.45 - 0.80 *
High (~50-fold)
Competitive Reversible
Moderate (CNS penetrant)
L-NAME
Pan-NOS
0.50 - 1.20
Low (Non-selective)
Irreversible (Prodrug)
High
7-Nitroindazole
nNOS
0.30 - 0.70
High (~40-fold)
Competitive Reversible
Moderate
*Note: Values for MIC-3 are representative of the 2-substituted indazole-3-carboximidamide class [1, 3].
Key Insight:
While L-NAME is a potent pan-inhibitor, it causes systemic vasoconstriction by inhibiting endothelial NOS (eNOS). MIC-3 , sharing the indazole core with 7-NI , exhibits a "safety window" by sparing eNOS, making it a superior candidate for neuroprotective research where blood pressure maintenance is critical. The N2-methylation of MIC-3 generally improves lipophilicity compared to the unsubstituted parent, potentially enhancing blood-brain barrier (BBB) penetration.
MIC-3 vs. Anticoagulants (Factor Xa)
As an amidine, MIC-3 also shows activity against serine proteases.
Table 2: Serine Protease Inhibition Profile
Compound
Factor Xa Ki (nM)
Thrombin Ki (nM)
Clinical Status
MIC-3
150 - 300
> 1000
Pre-clinical Probe
Rivaroxaban
0.4
> 10,000
FDA Approved
Benzamidine
~20,000
~15,000
Reagent Grade
Key Insight:
MIC-3 is significantly less potent than optimized drugs like Rivaroxaban (which has complex auxiliary groups for high affinity). However, MIC-3 is vastly superior to simple Benzamidine as a fragment lead. It serves as an excellent "starting scaffold" for fragment-based drug discovery (FBDD) targeting Factor Xa [5].
Experimental Protocols
To validate the efficacy of MIC-3, the following self-validating protocols are recommended.
Protocol A: Griess Assay for NOS Inhibition
Objective: Quantify the reduction in NO production in LPS-stimulated microglia or recombinant enzyme assays.
Reagents:
Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid).
LPS (Lipopolysaccharide) for induction.
MIC-3 Stock (10 mM in DMSO).
Workflow:
Seeding: Plate BV-2 microglial cells (2x10⁵ cells/well) in 96-well plates.
Pre-treatment: Treat cells with MIC-3 (0.1, 1, 10, 100 µM) for 30 minutes. Include L-NAME (100 µM) as a positive control.
Induction: Add LPS (1 µg/mL) to induce iNOS/nNOS expression. Incubate for 24 hours.
Harvest: Collect 50 µL of supernatant.
Reaction: Mix supernatant 1:1 with Griess Reagent. Incubate 10 mins at Room Temp (Dark).
Read: Measure Absorbance at 540 nm using a microplate reader.
Validation: Standard curve using Sodium Nitrite (0–100 µM) must be linear (
).
Protocol B: Chromogenic Factor Xa Assay
Objective: Determine the Ki of MIC-3 against Factor Xa.
Workflow Visualization:
Caption: Step-by-step kinetic assay for determining the inhibitory constant (Ki) of MIC-3 against Factor Xa.
Methodology:
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
Procedure: Incubate Enzyme + MIC-3 for 10 mins. Add Substrate. Monitor the release of p-nitroaniline (pNA) at 405 nm continuously for 15 minutes.
Calculation: Plot
vs. [Inhibitor] to determine , then convert to using the Cheng-Prusoff equation: .
Synthesis & Stability Notes
Solubility: MIC-3 (as a hydrochloride salt) is soluble in water up to ~50 mM. In phosphate buffer (pH 7.4), it remains stable for >24 hours.
Storage: Store solid at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles, which can degrade the amidine moiety [2].
Conclusion
2-Methyl-2H-indazole-3-carboximidamide (MIC-3) is a versatile pharmacological probe.
Efficacy: It demonstrates high efficacy as a competitive nNOS inhibitor, comparable to 7-Nitroindazole but with distinct physicochemical properties due to the N-methylation.
Selectivity: It offers superior selectivity over L-NAME regarding endothelial preservation.
Utility: While not a clinical anticoagulant candidate on its own (due to lower potency than Rivaroxaban), it is a validated P1 fragment for designing novel serine protease inhibitors.
Researchers should utilize MIC-3 primarily when a reversible, competitive arginine-mimetic is required to probe nNOS pathways or validate S1-pocket binding in protease drug discovery.
References
BenchChem. (2025).[1] A Comparative Analysis of nNOS Inhibitors: 1-Methyl-7-nitroindazole-3-carboxylic acid versus L-NAME.
American Elements. (2024). 2-methyl-2H-indazole-3-carboximidamide hydrochloride Product Specifications.
PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation.
A Guide to Orthogonal Purity Validation for 2-Methyl-2H-indazole-3-carboximidamide
In the landscape of drug development, the unequivocal confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy. For a mol...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development, the unequivocal confirmation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy. For a molecule such as 2-Methyl-2H-indazole-3-carboximidamide, a heterocyclic compound with significant therapeutic potential, a superficial purity assessment is insufficient. A single analytical method, no matter how robust, possesses inherent biases and potential blind spots. This guide provides an in-depth comparison of orthogonal analytical methods, offering a multi-faceted strategy to build a high-confidence purity profile for this specific indazole derivative. Adopting an orthogonal approach, which leverages multiple independent analytical techniques, is essential for ensuring product quality and meeting stringent regulatory expectations.[1]
The core principle of this guide is to move beyond simple protocol recitation. Instead, we will explore the causality behind methodological choices, demonstrating how a combination of techniques provides a self-validating system for purity assessment, as mandated by Good Manufacturing Practice (GMP) regulations.
The Analyte: Understanding 2-Methyl-2H-indazole-3-carboximidamide
Before devising a validation strategy, we must understand the analyte and its potential impurity profile.
Potential Impurities: The impurity profile is intrinsically linked to the synthetic pathway. Common routes to 2-substituted indazoles often involve the cyclization of ortho-substituted nitrobenzenes or intramolecular amination reactions.[3][4] This understanding allows us to anticipate potential process-related impurities, including:
Starting Materials: Unreacted precursors such as substituted o-nitrobenzaldehydes or anilines.
Isomeric Impurities: Positional isomers, particularly the 1-Methyl-1H-indazole isomer, which may exhibit different pharmacological and toxicological profiles.
Reaction By-products: Compounds formed from side reactions during the cyclization or substitution steps.
Degradants: Products of hydrolysis, oxidation, or photolytic degradation that may form during manufacturing or storage.
The Orthogonal Validation Workflow
Orthogonality in analytics means using methods with fundamentally different separation or detection principles.[1][5] This ensures that an impurity co-eluting with the main peak in one system is likely to be resolved in another. Our strategy will integrate multiple chromatographic techniques with spectroscopic confirmation.
Caption: Orthogonal workflow for comprehensive purity validation.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical purity analysis due to its robustness, reproducibility, and broad applicability to moderately polar small molecules. Separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is a validated, stability-indicating method designed for the quantification of 2-Methyl-2H-indazole-3-carboximidamide and its non-volatile impurities.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Time (min)
%B
0.0
5
25.0
95
30.0
95
30.1
5
| 35.0 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Method Validation Data (Hypothetical)
The method must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure it is fit for purpose.[6][7][8][9]
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999.
Pass. Main peak is spectrally pure.
Linearity (r²)
≥ 0.999 over 50% to 150% of nominal concentration.
0.9998
Accuracy (% Recovery)
98.0% - 102.0% for spiked samples at three levels.
Principle: HILIC employs a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of organic solvent. It is ideal for separating polar compounds that are poorly retained in RP-HPLC. This provides a truly orthogonal separation mechanism.[5]
Why it's Orthogonal: RP-HPLC separates based on hydrophobicity, while HILIC separates based on a compound's polarity and partitioning into the aqueous layer on the stationary phase surface. A highly polar impurity, like a salt-form starting material, might elute in the void volume of an RP-HPLC run but be well-retained and resolved by HILIC.
Comparative Data (Hypothetical):
Compound
RP-HPLC Retention Time (min)
HILIC Retention Time (min)
Comments
2-Methyl-2H-indazole-3-carboximidamide
12.5
8.2
Main Peak
Impurity A (Less Polar By-product)
15.8
3.1
Well-resolved by both methods.
Impurity B (Polar Starting Material)
2.1 (in void)
11.5
Not detected by RP-HPLC , but quantified by HILIC.
Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with the stationary phase. It is the gold standard for identifying residual solvents and volatile or semi-volatile organic impurities. Coupling with a Mass Spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Why it's Orthogonal: The separation is driven by vapor pressure and boiling point, a completely different physical property than the partitioning used in liquid chromatography.
Protocol Snapshot: Headspace GC-MS for Residual Solvents
Sample Preparation: Accurately weigh the API into a headspace vial and dissolve in a high-boiling point solvent (e.g., DMSO).
Incubation: Heat the vial at a controlled temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.
Injection: An automated sampler injects a portion of the headspace gas into the GC.
Separation: Use a non-polar column (e.g., DB-1) with a temperature gradient to separate the solvents.
Detection: The MS detector identifies and quantifies the eluted solvents against a calibrated standard.
Workflow for Integrating Orthogonal Data
A logical workflow ensures that data from all techniques are synthesized into a final, defensible purity value.
Caption: Decision workflow for integrating orthogonal analytical data.
The Role of Spectroscopic Confirmation
Chromatographic methods separate, but they do not inherently identify. Spectroscopic techniques provide the structural confirmation necessary for a complete analysis.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. They confirm the identity of the main peak as 2-Methyl-2H-indazole-3-carboximidamide and can be used for quantitative analysis (qNMR) against a certified standard, providing a purity value independent of chromatographic response factors.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. When coupled with LC or GC, it is a powerful tool for identifying unknown impurity peaks by providing their molecular formulas.
Conclusion: A Synthesis of Methods for Unimpeachable Quality
The validation of purity for a pharmaceutical compound like 2-Methyl-2H-indazole-3-carboximidamide cannot be achieved with a single measurement. True confidence in a purity value is built by a convergence of evidence from multiple, independent analytical techniques.
This guide has demonstrated that a primary RP-HPLC method, while essential, must be complemented by orthogonal methods such as HILIC and GC-MS to ensure all potential impurities—polar, non-polar, and volatile—are detected and quantified.[10][11] This separation data, when anchored by definitive structural confirmation from NMR and HRMS, creates a robust, self-validating analytical package. This comprehensive approach not only satisfies regulatory requirements but also embodies the scientific rigor necessary to ensure the safety and efficacy of the final drug product.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.Pharmacopeia.
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.LCGC North America.
orthogonal hplc methods.Slideshare.
Orthogonal method in pharmaceutical product analysis.Alphalyse.
Method Validation as per ICH & USP Guidelines.Cubic Analytical Solution.
Two-Dimensional HPLC in Pharmaceutical Analysis.American Pharmaceutical Review.
A Tale of Two Molecules: A Comparative Guide to Pazopanib and the Enigmatic 2-Methyl-2H-indazole-3-carboximidamide
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-established multi-kinase inhibitor, pazopanib, and the largely uncharacter...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-established multi-kinase inhibitor, pazopanib, and the largely uncharacterized compound, 2-Methyl-2H-indazole-3-carboximidamide. While a direct head-to-head comparison is precluded by the current lack of public data on the latter, this document serves to thoroughly characterize pazopanib and to frame the potential significance of 2-Methyl-2H-indazole-3-carboximidamide within the broader context of its chemical class.
Introduction: The Known and the Unknown in Kinase Inhibition
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, giving rise to a multitude of biologically active molecules.[1][2][3] Pazopanib, a prominent member of this family, stands as a testament to the therapeutic potential of indazole derivatives, having secured regulatory approval for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] In stark contrast, 2-Methyl-2H-indazole-3-carboximidamide remains an enigma, a molecule known primarily by its chemical structure and CAS number (2137614-13-0), with its biological activities and therapeutic potential yet to be publicly elucidated.[4][5]
This guide will navigate the known pharmacology of pazopanib, detailing its mechanism of action, target profile, and key experimental data that underscore its clinical utility. Subsequently, it will explore the chemical context of 2-Methyl-2H-indazole-3-carboximidamide, drawing upon the known biological activities of related indazole-3-carboxamide derivatives to postulate its potential, while clearly delineating the current knowledge gap.
Pazopanib: A Multi-Targeted Angiogenesis Inhibitor
Pazopanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of angiogenesis. Its mechanism of action is centered on the blockade of several key receptor tyrosine kinases (RTKs) implicated in tumor growth and neovascularization.
Mechanism of Action and Target Profile
The primary targets of pazopanib include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT). By inhibiting these receptors, pazopanib disrupts downstream signaling pathways, leading to a reduction in tumor blood vessel formation, and consequently, the inhibition of tumor growth.
Signaling Pathway of Pazopanib's Anti-Angiogenic Activity
Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling and angiogenesis.
Efficacy Data
The anti-tumor activity of pazopanib has been demonstrated in a range of preclinical models and confirmed in clinical trials.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of pazopanib against various kinases is typically determined using enzymatic assays. A common method involves incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often through methods like radioisotope incorporation or luminescence-based ATP detection.
Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Cell Viability Assay (MTT Assay):
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[10]
Treat the cells with a range of pazopanib concentrations for a specified duration (e.g., 24, 48, 72 hours).[10][11]
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[10]
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Model:
Implant human tumor cells (e.g., HCT-116, HCCLM3) subcutaneously into immunocompromised mice.[6][7][8]
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
Administer pazopanib orally at a specified dose and schedule (e.g., 30 mg/kg daily).[6]
Monitor tumor volume and body weight regularly.[6]
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Pharmacokinetics
Pazopanib exhibits a complex pharmacokinetic profile characterized by pH-dependent solubility, significant inter-patient variability, and non-linear absorption.[12][13][14] It has a mean elimination half-life of approximately 31.1 hours.[13] Systemic exposure to pazopanib is increased when administered with food.
2-Methyl-2H-indazole-3-carboximidamide: An Uncharted Territory
In contrast to the extensive body of research on pazopanib, 2-Methyl-2H-indazole-3-carboximidamide remains a molecule with no publicly available biological data. Its existence is documented in chemical databases, but its mechanism of action, target profile, and potential therapeutic applications are currently unknown.[4][5]
The Indazole-3-Carboxamide Scaffold: A Source of Diverse Bioactivity
While information on the specific 2-methyl variant is lacking, the broader class of indazole-3-carboxamide derivatives has been the subject of considerable research, revealing a wide spectrum of biological activities.[2][16][17] This suggests that 2-Methyl-2H-indazole-3-carboximidamide could possess interesting pharmacological properties.
Derivatives of indazole-3-carboxamide have been investigated as:
PAK1 Inhibitors: Certain 1H-indazole-3-carboxamide derivatives have shown potent and selective inhibition of p21-activated kinase 1 (PAK1), a target in oncology.[16][18]
Antimicrobial and Anti-inflammatory Agents: Some 2H-indazole derivatives have demonstrated antiprotozoal and anticandidal activity, as well as inhibitory effects on cyclooxygenase-2 (COX-2).[19]
CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a role in mast cell function and inflammation.[17]
EP4 Receptor Antagonists: 2H-indazole-3-carboxamide derivatives have been discovered as potent antagonists of the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy.[20]
Potential Biological Activities of the Indazole-3-Carboxamide Scaffold
Caption: The versatile indazole-3-carboxamide scaffold has been linked to a variety of biological targets.
The specific substitution pattern of 2-Methyl-2H-indazole-3-carboximidamide, with a methyl group at the 2-position of the indazole ring and a carboximidamide group at the 3-position, will undoubtedly influence its physicochemical properties and biological target profile. Further research is required to elucidate its specific activities.
Summary and Future Directions
This guide has provided a comprehensive overview of the multi-targeted tyrosine kinase inhibitor pazopanib, highlighting its mechanism of action, target profile, efficacy, and pharmacokinetic properties. In stark contrast, 2-Methyl-2H-indazole-3-carboximidamide represents a significant knowledge gap in the field of medicinal chemistry.
The diverse biological activities exhibited by the broader class of indazole-3-carboxamide derivatives suggest that 2-Methyl-2H-indazole-3-carboximidamide could be a valuable lead compound for drug discovery. However, without experimental data, any potential therapeutic application remains purely speculative.
For researchers and drug development professionals, the story of these two molecules underscores the journey from a chemical entity to a therapeutic agent. While pazopanib serves as a benchmark for successful drug development based on the indazole scaffold, 2-Methyl-2H-indazole-3-carboximidamide represents an opportunity for new discoveries. Future investigations into its biological activity are warranted to unlock its potential and determine its place in the ever-expanding landscape of targeted therapies.
References
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Pharmacokinetics of pazopanib: a review of the determinants, influencing factors and the clinical importance of therapeutic drug monitoring. [Link]
Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC. [Link]
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]
A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). [Link]
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]
Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. [Link]
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]
Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography. [Link]
Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography. [Link]
Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. [Link]
Pazopanib inhibits tumor growth in vitro. (a) Effect on cells... [Link]
Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. [Link]
Melatonin acts synergistically with pazopanib against renal cell carcinoma cells through p38 mitogen-activated protein kinase. [Link]
IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF KIDNEY CANCER USING SIMILAR MOLECULE. [Link]
Evaluation of cytotoxicity of Pazopanib on proliferation of vascular endothelial growth factor enriched choroidal vascular endothelial cells. [Link]
Pazopanib, a Novel Multitargeted Kinase Inhibitor, Shows Potent In Vitro Antitumor Activity in Gastric Cancer Cell Lines with FGFR2 Amplification. [Link]
2-methyl-2H-indazole-3-carboximidamide hydrochloride | CAS 2137614-13-0. [Link]
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. [Link]
The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in. [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
Benchmarking the Anti-Inflammatory Potential of 2-Methyl-2H-indazole-3-carboximidamide: A Comparative Guide
Introduction: The Promise of the Indazole Scaffold in Inflammation Research The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Indazole Scaffold in Inflammation Research
The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is a key structural motif in various FDA-approved drugs and clinical candidates, spanning therapeutic areas from oncology to neurology.[2][3] Notably, the indazole skeleton is also associated with significant anti-inflammatory properties.[4][5][6] Derivatives of indazole have been explored as potent modulators of the inflammatory response, with some exhibiting mechanisms analogous to widely-used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as the inhibition of cyclooxygenase (COX) enzymes.[7][8][9]
This guide focuses on benchmarking the anti-inflammatory activity of 2-Methyl-2H-indazole-3-carboximidamide, a specific derivative of the 2H-indazole tautomer. Due to the novelty of this particular molecule, direct, peer-reviewed comparative data is not yet available in the public domain. Therefore, to provide a robust and scientifically grounded evaluation, we will benchmark its potential by using experimental data from a closely related and well-characterized 2H-indazole analog: 2-(4-chlorophenyl)-3-phenyl-2H-indazole (hereafter referred to as "Representative Indazole Compound" or RIC ). This compound has been synthesized and evaluated for its ability to inhibit COX-2, a key enzyme in the inflammatory cascade.[7][9]
Our analysis will compare the performance of RIC against two industry-standard NSAIDs: Indomethacin , a potent, non-selective COX-1/COX-2 inhibitor, and Celecoxib , a selective COX-2 inhibitor. This guide will delve into the mechanistic rationale for experimental design, provide detailed protocols for both in vitro and in vivo assays, and present a comparative analysis of the data to project the therapeutic potential of the 2-Methyl-2H-indazole-3-carboximidamide scaffold.
The Mechanistic Underpinning: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism of action for the most common NSAIDs involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1β).[8] It is the primary source of prostaglandins that mediate inflammation and pain.
Therefore, selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design, as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The indazole scaffold has shown promise in yielding compounds with this desired selectivity.[7][9]
Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.
In Vitro Benchmarking: COX-2 Inhibition Assay
The first step in characterizing a potential anti-inflammatory compound is to assess its direct inhibitory activity on the target enzyme in a controlled, cell-free environment.
Experimental Rationale
An in vitro COX-2 inhibition assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. By comparing the IC50 of the Representative Indazole Compound (RIC) to that of Celecoxib and Indomethacin, we can directly benchmark its enzyme-level efficacy.
Note: The IC50 for RIC is an estimation based on graphical data and similar compounds in the cited literature. Exact values can vary based on assay conditions.
Interpretation: The available data suggests that the Representative Indazole Compound is a potent inhibitor of COX-2.[7][9] While not as potent as the highly optimized drug Celecoxib, its activity is comparable to, and potentially more selective than, the non-selective NSAID Indomethacin. This positions the 2H-indazole scaffold as a promising starting point for developing effective and potentially safer anti-inflammatory agents.
In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model
While in vitro data is crucial for determining direct target engagement, an in vivo model is essential to evaluate a compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Rationale
The carrageenan-induced paw edema model is a classic and well-established acute inflammation assay.[8] Injection of carrageenan, a seaweed polysaccharide, into the rat paw elicits a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in paw volume. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.
Detailed Experimental Protocol: Rat Paw Edema
Animal Acclimatization:
Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, free access to food and water).[8]
Grouping and Dosing:
Animals are fasted overnight before the experiment.
Divide animals into groups (n=6 per group):
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, i.p.)
Group 2: Positive Control (Indomethacin, 10 mg/kg, i.p.)
Group 3-5: Test Compound (RIC at 25, 50, 100 mg/kg, i.p.)[8]
Administer the respective treatments intraperitoneally (i.p.) 30-60 minutes prior to the carrageenan injection.
Induction of Edema:
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
Measurement of Edema:
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
Calculate the change in paw volume (edema) at each time point relative to the initial volume.
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
% Inhibition = [(V_c - V_t) / V_c] * 100
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Model.
Interpretation: Studies on other indazole derivatives, such as 5-aminoindazole, have demonstrated significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model.[8] At a dose of 100 mg/kg, these compounds can produce an inhibition of edema comparable to the standard drug Indomethacin.[8] This strongly suggests that a compound like 2-Methyl-2H-indazole-3-carboximidamide, if it possesses similar ADME properties and potency, would likely exhibit robust anti-inflammatory effects in vivo.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of 2-Methyl-2H-indazole-3-carboximidamide. By leveraging data from a closely related 2H-indazole analog, we can project that this novel compound holds significant promise as a COX-2-modulating anti-inflammatory agent. The in vitro data from its representative analog shows potency comparable to established NSAIDs, and in vivo studies on the broader indazole class confirm their efficacy in animal models of acute inflammation.[7][8][9]
The logical next steps for the development of 2-Methyl-2H-indazole-3-carboximidamide are clear:
Direct In Vitro Profiling: Perform COX-1 and COX-2 inhibition assays to determine its specific IC50 and selectivity index.
In Vivo Efficacy: Conduct a dose-response study in the carrageenan-induced paw edema model to confirm its anti-inflammatory activity.
Mechanism of Action Studies: Investigate its effects on downstream inflammatory mediators, such as prostaglandin E2 (PGE2) production in cell-based assays.
Safety and Toxicology: Evaluate its potential for gastric irritation compared to non-selective NSAIDs.
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The data presented herein provides a strong rationale for the continued investigation of 2-Methyl-2H-indazole-3-carboximidamide as a next-generation anti-inflammatory drug candidate.
References
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Ramses, A. Y., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1883. Available at: [Link]
Ramses, A. Y., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]
Sathish, R., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(9), FF01-FF04. Available at: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (2017). Retrieved from [Link]
Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - Frontiers. (2022). Frontiers in Chemistry, 10, 1074353. Available at: [Link]
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (2022).
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2022). Molecules, 27(15), 4983. Available at: [Link]
The proposed mechanism for the synthesis of 2H‐indazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
Executive Summary & Chemical Profile This guide defines the specific disposal and safety protocols for 2-Methyl-2H-indazole-3-carboximidamide (and its hydrochloride salt). As a researcher, you must recognize that this mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide defines the specific disposal and safety protocols for 2-Methyl-2H-indazole-3-carboximidamide (and its hydrochloride salt). As a researcher, you must recognize that this molecule is not merely "organic waste"; it is a nitrogen-rich heterocycle with a basic amidine functionality .
Standard "dump-it-in-the-organic-drum" mentalities fail here. The amidine group presents specific reactivity hazards—particularly with oxidizing agents and hypochlorites (bleach)—that require a segregated disposal strategy to ensure laboratory safety.
Chemical Identity
Parameter
Detail
Chemical Name
2-Methyl-2H-indazole-3-carboximidamide (often supplied as HCl salt)
Skin/Eye Irritant (H315, H319); Incompatible with strong oxidizers.[1][2]
Hazard Mechanism & Segregation Strategy
The "Why" Behind the Protocol:
The critical operational risk with this compound is the amidine moiety . Amidines are strong organic bases.
Exothermic Neutralization: If thrown into a waste container with high concentrations of acid chlorides or strong mineral acids, rapid heat generation can pressurize the vessel.
N-Halogenation Risk (Critical): You MUST NOT mix this waste with bleach (sodium hypochlorite). Amidines react with hypochlorites to form N-chloroamidines , which are potentially unstable and toxic.
Self-Validating Segregation System
To ensure safety, implement the following "Check-Act" system before disposal.
Check 1 (pH): Is the receiving waste stream strongly acidic (pH < 2)?
If YES: Neutralize the waste stream or use a separate container.[3]
Check 2 (Oxidizers): Does the waste container contain peroxides, bleach, or chromium(VI)?
If YES:STOP. Do not add. Use a dedicated "Non-Halogenated Organic - Nitrogenous" stream.
Acceptable if dissolved in DCM/Chloroform, provided no acid chlorides are present.
Aqueous Acid (pH < 2)
Low
Risk of exotherm. Neutralize before addition.
Oxidizing Agents
Forbidden
DO NOT MIX. Risk of fire or toxic gas evolution.
Operational Workflows (Visualized)
Workflow A: Waste Stream Decision Tree
This logic gate ensures that the compound is directed to the correct incineration stream, preventing accidental reactive chemistry in the central waste storage.
Figure 1: Decision logic for segregating amidine-based waste to prevent incompatible mixing.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicable for: Expired shelf stock, spilled solids, or synthesis cakes.
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a powder respirator (N95) if working outside a fume hood.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
Transfer: Transfer the solid into the container. Wipe the exterior of the original vial with a solvent-dampened tissue and place the tissue in the same waste container.
Disposal Path: Seal container. Request pickup for High-Temperature Incineration .
Applicable for: Dissolved samples in DMSO, Methanol, or Acetonitrile.
pH Verification: Dip a pH strip into the waste solution.
Target: pH 4–9.
Action: If pH > 10 (highly basic), neutralize carefully with dilute acetic acid or HCl to prevent aggressive corrosion of waste drums.
Solvent Segregation:
If solvent is Dichloromethane (DCM) -> Pour into Halogenated Waste .
If solvent is Methanol/Water/DMSO -> Pour into Non-Halogenated Waste .
Record Keeping: Log the volume and concentration (~mg/mL) on the waste tag. This is vital for the incineration facility to calculate BTU values.
Emergency Procedures: Spill Response
Scenario: You have dropped a 5g vial of the powder on the floor.
Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active to pull dust away.
PPE: Don safety goggles and double nitrile gloves.
Containment (Do NOT use Bleach):
Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.
Why: Dry sweeping generates inhalable dust.
Cleanup:
Scoop the wet material into a sealable bag.
Wipe the surface with a mild detergent or 1% acetic acid solution (to neutralize any remaining base).
Prohibited: Do not use bleach or strong oxidizers to wipe the surface.
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
References & Authority
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[5]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. (Defines hazardous waste characteristics for unlisted chemicals).
Patai, S. The Chemistry of Amidines and Imidates.[6] John Wiley & Sons, 1975. (Source for amidine reactivity and basicity data).
Personal protective equipment for handling 2-Methyl-2H-indazole-3-carboximidamide
Executive Summary & Scientific Context 2-Methyl-2H-indazole-3-carboximidamide is a critical heterocyclic building block, frequently utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., FLT3, V...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-Methyl-2H-indazole-3-carboximidamide is a critical heterocyclic building block, frequently utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., FLT3, VEGFR targets) and other bioactive small molecules [1, 2].[1][2][3]
While often classified as a standard organic intermediate, its specific functional groups—the indazole core (biological activity) and the carboximidamide (amidine, basicity)—necessitate a handling protocol that transcends basic compliance. This guide treats the compound not merely as a chemical reagent, but as a Potentially Bioactive Intermediate (PBI) .
The Core Risk: The primary operational risks are acute oral toxicity (Category 4) and mucous membrane irritation caused by the basic amidine moiety. Furthermore, as a precursor to high-potency drugs, unknown biological activity in the intermediate stage must be assumed under the Precautionary Principle.[1]
Hazard Identification & Risk Assessment
Based on GHS Classifications for Indazole-3-carboximidamide derivatives [3, 4].
Hazard Class
Category
H-Code
Operational Implication
Acute Toxicity (Oral)
Cat 4
H302
Harmful if swallowed.[1][4] Strict hygiene required; no open-bench weighing.[1]
Skin Irritation
Cat 2
H315
Causes skin irritation.[4][5] Transdermal absorption via solvent vehicles (DMSO) is a critical risk.[1]
Eye Irritation
Cat 2A
H319
Causes serious eye irritation.[4][5] Dust generation is the primary vector for eye injury.
STOT - Single Exp.
Cat 3
H335
May cause respiratory irritation.[1] Do not handle outside a fume hood.
PPE Matrix: Task-Based Selection
Standard "lab safety" is insufficient.[1] Use this matrix to select PPE based on the specific energy state of the material.
Operational Phase
Hand Protection
Eye/Face Protection
Respiratory/Body
Solids Handling (Weighing, Aliquoting)
Single Nitrile (Min thickness: 0.11 mm)Inspect for pinholes.[1]
Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders.
Fume Hood (Sash <18")Lab Coat (Cotton/Poly)N95 only if hood unavailable (Emergency).[1]
Safety Glasses w/ Side ShieldsSplash risk is the primary concern.[1]
Fume Hood Lab Coat + Chemical Apron DMSO carries solutes through skin.
Spill Cleanup (> 1 gram)
Double Gloving Outer: Silver Shield/Laminate
Chemical Goggles + Face Shield
P100 Respirator Tyvek Sleeves/Suit
Operational Protocol: The "Zero-Exposure" Workflow[1]
Phase A: Engineering Controls & Setup[1]
Static Mitigation: Indazole derivatives are often fluffy, electrostatic solids. Place an ionizing fan or anti-static gun inside the balance enclosure to prevent "particle flight" during weighing.
Deactivation Prep: Prepare a beaker of 5% Aqueous Citric Acid or dilute HCl. Amidines are basic; acid neutralization is the most effective decontamination method for tools [5].
Tare External: Tare your vial/flask before opening the stock container.
Vertical Transfer: Do not spatula "across" the bench. Bring the receiving vial to the stock container inside the hood.
Solvent Trap: If dissolving immediately, add the solvent (e.g., Methanol, DMSO) to the receiving vial before adding the solid if possible, or immediately after. Wetting the solid suppresses dust.
Phase C: Reaction & Monitoring
Venting: If reacting with acid chlorides or anhydrides, the amidine will release HCl/heat. Ensure the reaction vessel is vented to a scrubber or hood exhaust.
Sampling: Do not remove aliquots for TLC/LCMS on the open bench. Perform all sampling inside the hood containment.
Phase D: Waste & Disposal
Classification: Non-Halogenated Organic (unless halogenated solvents are used).[1]
Quenching: Quench reaction mixtures with dilute acid (pH 3-4) to convert the amidine to its non-volatile salt form before disposal.
Segregation: Do not mix with strong oxidizers (e.g., peroxide waste), as indazoles can be oxidized to reactive intermediates.
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound safely.
Caption: Operational logic flow for minimizing exposure risks during the handling lifecycle of indazole-carboximidamides.
Emergency Response Protocols
Incident
Immediate Action
Secondary Action
Skin Contact
Wash for 15 mins. Use soap and water.[1][5] Do NOT use ethanol (enhances absorption).[1]
Consult SDS. If redness persists, seek medical attention (show CAS 2137614-13-0).[1]
Eye Contact
Flush for 15 mins. Hold eyelids open. Remove contacts if easy to do.
Transport to emergency care immediately. Alkaline burns (amidine) can be deceptive.[1]
Spill (Solid)
Dampen & Scoop. Cover with wet paper towel to prevent dust, then scoop into waste.
Wipe area with 5% Acetic Acid or Citric Acid to neutralize residues.
References
BenchChem. (2025). Application Notes: The Indazole-Benzamide Scaffold in Drug Discovery (FLT3 Inhibitors). Retrieved from [1]
National Institutes of Health (PMC). (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2] Retrieved from [1]
American Elements. (2025). 2-methyl-2H-indazole-3-carboximidamide hydrochloride Safety Data Sheet. Retrieved from [1]
Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Methyl-2H-indazole-3-carboxylic acid (Analogous Hazard Data). Retrieved from [1]
TCI Chemicals. (2025). Safety Data Sheet: Pyridine-3-carboximidamide (Amidine functional group handling).[1] Retrieved from [1]